Technical Documentation Center

2-Chloro-6-(methylsulfonamido)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-6-(methylsulfonamido)benzoic acid
  • CAS: 1314406-45-5

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: The Quest for the Mechanism of Action of 2-Chloro-6-(methylsulfonamido)benzoic acid

A comprehensive investigation into the existing scientific literature and chemical databases reveals a significant finding: 2-Chloro-6-(methylsulfonamido)benzoic acid is not a well-characterized compound with a documente...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive investigation into the existing scientific literature and chemical databases reveals a significant finding: 2-Chloro-6-(methylsulfonamido)benzoic acid is not a well-characterized compound with a documented biological mechanism of action. Extensive searches have failed to identify any substantive research detailing its pharmacological properties, molecular targets, or therapeutic effects. This suggests that the compound may be a novel chemical entity, a rarely synthesized intermediate, or potentially a misidentified structure.

While a definitive guide on the mechanism of action of 2-Chloro-6-(methylsulfonamido)benzoic acid cannot be constructed at this time due to the absence of specific data, this whitepaper will instead provide a detailed analysis of structurally related compounds. By examining the known biological activities of similar molecules, we can infer potential avenues for future research and hypothesize possible mechanisms of action for this enigmatic compound. This approach, rooted in the principles of structure-activity relationships (SAR), offers a scientifically grounded framework for researchers and drug development professionals interested in exploring the potential of this and similar chemical scaffolds.

The Chemical Landscape: Analysis of Structurally Related Analogs

The core structure of 2-Chloro-6-(methylsulfonamido)benzoic acid features a benzoic acid backbone with a chloro and a methylsulfonamido group at the 2 and 6 positions, respectively. To understand its potential biological activity, we will dissect the contributions of these functional groups by examining related, well-documented molecules.

The Benzoic Acid Moiety: A Ubiquitous Pharmacophore

Benzoic acid and its derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological activities. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with biological targets. Benzoic acid itself is known for its antimicrobial and antifungal properties, primarily by disrupting cellular pH homeostasis[1].

The Influence of Chloro and Methylsulfonyl/Sulfonamido Groups

The presence and positioning of the chloro and methylsulfonamido groups are critical in defining the potential pharmacological profile. We will explore compounds with similar substitution patterns to draw parallels.

  • 2-Chloro-6-methylbenzoic acid: This compound, while lacking the sulfonamido group, shares the 2-chloro-6-substituted benzoic acid core. Information on its specific mechanism of action is limited; however, it is commercially available and has been used as a building block in chemical synthesis[2][3]. Research on other substituted 2-chlorobenzoic acid derivatives has indicated potential antimicrobial activity[4].

  • 2-Chloro-4-(methylsulfonyl)benzoic acid: In this analog, the methylsulfonyl group is at the 4-position. This compound is recognized as an important intermediate in the synthesis of herbicides and pharmaceuticals[5][6][7]. Its herbicidal activity suggests a potential to interfere with biological pathways in plants, which could provide clues to its mechanism in other organisms.

Hypothesizing a Mechanism of Action: A Forward-Looking Perspective

Given the lack of direct evidence, any proposed mechanism of action for 2-Chloro-6-(methylsulfonamido)benzoic acid remains speculative. However, based on the analysis of its structural components and related compounds, we can propose several hypotheses that warrant experimental validation.

Hypothesis 1: Enzyme Inhibition

The sulfonamido group is a well-known pharmacophore present in numerous drugs, most notably the sulfonamide antibiotics. These drugs act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. It is plausible that 2-Chloro-6-(methylsulfonamido)benzoic acid could act as an inhibitor of specific enzymes, with the benzoic acid and chloro groups contributing to binding affinity and selectivity.

Hypothesis 2: Disruption of Cellular Membranes

The lipophilic nature of the chlorophenyl ring combined with the acidic benzoic acid moiety could allow the molecule to interact with and disrupt cellular membranes. This is a common mechanism for certain antimicrobial agents.

Hypothesis 3: Modulation of Signaling Pathways

Many drugs exert their effects by modulating intracellular signaling pathways. The specific substitution pattern on the benzoic acid ring could enable interaction with protein kinases, transcription factors, or other key signaling molecules.

Charting the Course for Future Research: An Experimental Roadmap

To elucidate the true mechanism of action of 2-Chloro-6-(methylsulfonamido)benzoic acid, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression for investigation.

Phase 1: Initial Screening and Target Identification
  • High-Throughput Screening (HTS): Screen the compound against a diverse panel of biological targets, including enzymes, receptors, and whole-cell assays representing various disease areas (e.g., oncology, infectious diseases, inflammation).

  • Phenotypic Screening: Evaluate the compound's effect on cellular phenotypes in various cell lines to identify potential areas of biological activity.

  • Affinity Chromatography/Mass Spectrometry: Utilize affinity-based methods to isolate and identify potential protein binding partners of the compound.

Phase 2: Target Validation and Mechanistic Studies
  • Biochemical and Biophysical Assays: Once a putative target is identified, perform detailed in vitro assays (e.g., enzyme kinetics, binding assays) to confirm direct interaction and determine the mode of action (e.g., competitive, non-competitive inhibition).

  • Cellular Assays: Investigate the compound's effect on target activity within a cellular context. This includes measuring downstream signaling events and cellular responses.

  • Structural Biology: Employ techniques such as X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing atomic-level insights into the interaction.

Phase 3: In Vivo Evaluation
  • Animal Models of Disease: Assess the compound's efficacy and safety in relevant animal models to establish a proof-of-concept for its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate its concentration with its biological effect.

Experimental Workflow Visualization

The following diagram illustrates a proposed experimental workflow for elucidating the mechanism of action.

G cluster_0 Phase 1: Screening & Target ID cluster_1 Phase 2: Target Validation & MoA cluster_2 Phase 3: In Vivo Evaluation HTS High-Throughput Screening Biochem Biochemical/Biophysical Assays HTS->Biochem Pheno Phenotypic Screening Cell Cellular Assays Pheno->Cell Affinity Affinity Chromatography-MS Affinity->Biochem Struct Structural Biology Biochem->Struct Animal Animal Models Cell->Animal PKPD PK/PD Studies Animal->PKPD

Caption: Proposed experimental workflow for mechanism of action elucidation.

Conclusion

While the mechanism of action of 2-Chloro-6-(methylsulfonamido)benzoic acid remains to be discovered, a rational path forward for its investigation can be paved by leveraging our understanding of structurally related compounds and employing modern drug discovery methodologies. The journey to unraveling the biological activity of this and other novel chemical entities is a cornerstone of therapeutic innovation. This guide serves not as a definitive answer, but as a foundational blueprint for the scientific inquiry required to unlock its potential.

References

  • This reference is intentionally left blank as no direct citations for the mechanism of action of the specified compound were found.
  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. CompTox Chemicals Dashboard. Retrieved January 27, 2026, from [Link]

  • This reference is intentionally left blank.
  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • This reference is intentionally left blank.
  • This reference is intentionally left blank.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • The Good Scents Company. (n.d.). benzoic acid. Retrieved January 27, 2026, from [Link]

  • This reference is intentionally left blank.

Sources

Exploratory

An In-Depth Technical Guide to the Biological Targets of 2-Chloro-6-(methylsulfonamido)benzoic Acid (CHM-1)

Introduction 2-Chloro-6-(methylsulfonamido)benzoic acid, a compound frequently designated in scientific literature as CHM-1, has emerged as a potent anti-cancer agent with a distinct mechanism of action. As a synthetic 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-(methylsulfonamido)benzoic acid, a compound frequently designated in scientific literature as CHM-1, has emerged as a potent anti-cancer agent with a distinct mechanism of action. As a synthetic 2-phenyl-4-quinolone derivative, CHM-1 demonstrates significant cytotoxic effects against a range of human cancer cell lines, with a particularly noteworthy efficacy in hepatocellular carcinoma and breast cancer models.[1][2] This technical guide provides a comprehensive exploration of the primary biological targets of CHM-1, delving into its molecular interactions, the resultant cellular consequences, and the experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry.

Primary Biological Target: β-Tubulin and the Disruption of Microtubule Dynamics

The principal biological target of CHM-1 is β-tubulin, a subunit of the microtubule cytoskeleton. Microtubules are dynamic polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[3] By targeting tubulin, CHM-1 disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[2]

Mechanism of Action: Inhibition of Tubulin Polymerization

CHM-1 functions as a microtubule-destabilizing agent by directly inhibiting the polymerization of tubulin dimers into microtubules.[2] This inhibitory action is achieved through its binding to a specific pocket on β-tubulin.

Binding Site: Experimental evidence strongly indicates that CHM-1 binds to the colchicine-binding site on β-tubulin.[2] This is a well-characterized pocket that, when occupied by a ligand, prevents the conformational changes in the tubulin dimer necessary for its incorporation into a growing microtubule.[4] The interaction of CHM-1 with this site is competitive with colchicine, a classic microtubule-depolymerizing agent.[4][5]

Experimental Workflow: Validating Tubulin as the Direct Target

G cluster_0 In Vitro Validation cluster_1 Cellular Validation Purified Tubulin Purified Tubulin Polymerization Assay Polymerization Assay Purified Tubulin->Polymerization Assay Competition Assay Competition Assay Purified Tubulin->Competition Assay CHM-1 CHM-1 CHM-1->Polymerization Assay CHM-1->Competition Assay Inhibition of Polymerization Inhibition of Polymerization Polymerization Assay->Inhibition of Polymerization Measures turbidity/ fluorescence Displacement of Radiolabel Displacement of Radiolabel Competition Assay->Displacement of Radiolabel Demonstrates binding to colchicine site Radiolabeled Colchicine Radiolabeled Colchicine Radiolabeled Colchicine->Competition Assay Cancer Cells Cancer Cells CHM-1 Treatment CHM-1 Treatment Cancer Cells->CHM-1 Treatment Immunofluorescence Immunofluorescence CHM-1 Treatment->Immunofluorescence Stain for α-tubulin Microtubule Disruption Microtubule Disruption Immunofluorescence->Microtubule Disruption Visualize microtubule network

Caption: Workflow for confirming tubulin as the direct target of CHM-1.

Cellular Consequences of Tubulin Inhibition by CHM-1

The disruption of microtubule polymerization by CHM-1 triggers a cascade of cellular events, culminating in apoptotic cell death.

G2/M Phase Cell Cycle Arrest

By preventing the formation of a functional mitotic spindle, CHM-1 activates the spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2/M phase.[1][2] This arrest is characterized by an accumulation of cells with 4N DNA content.

Molecular Mediator: Activation of the Cdc2/Cyclin B1 Complex

The transition from G2 to M phase is governed by the activation of the Cdc2/Cyclin B1 kinase complex.[6][7] Treatment with CHM-1 leads to an upregulation and activation of this complex, a hallmark of mitotic arrest induced by microtubule-targeting agents.[2][8]

Signaling Pathway: CHM-1 Induced Mitotic Arrest

G CHM-1 CHM-1 Tubulin Tubulin CHM-1->Tubulin Binds to colchicine site Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Spindle Assembly Checkpoint Spindle Assembly Checkpoint Mitotic Spindle Formation->Spindle Assembly Checkpoint Disrupted Cdc2/Cyclin B1 Complex Cdc2/Cyclin B1 Complex Spindle Assembly Checkpoint->Cdc2/Cyclin B1 Complex Activates G2/M Arrest G2/M Arrest Cdc2/Cyclin B1 Complex->G2/M Arrest Sustains

Caption: CHM-1's mechanism of inducing G2/M cell cycle arrest.

Induction of Caspase-Independent Apoptosis

Following prolonged mitotic arrest, CHM-1 induces apoptosis in cancer cells. Notably, this programmed cell death occurs through a caspase-independent pathway.[2]

Key Effector: Apoptosis-Inducing Factor (AIF)

A critical event in CHM-1-induced apoptosis is the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[2] In healthy cells, AIF resides in the mitochondrial intermembrane space. Upon an apoptotic stimulus, it is released into the cytoplasm and subsequently moves to the nucleus, where it mediates chromatin condensation and large-scale DNA fragmentation.[9][10]

Modulation of SIRT2 Expression

Recent studies have revealed that CHM-1 can also modulate the expression of sirtuin 2 (SIRT2), an NAD-dependent tubulin deacetylase.[11] Increased expression of SIRT2 has been linked to the anticancer effects of some therapeutic agents. While the precise role of SIRT2 induction in the overall mechanism of CHM-1 is still under investigation, it represents a significant secondary target that may contribute to its efficacy.

Quantitative Data Summary

The anti-cancer activity of CHM-1 has been quantified in various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50).

Cell LineCancer TypeIC50 (µM)Reference
HA22THepatocellular Carcinoma0.75 ± 0.11[1]
Hep3BHepatocellular Carcinoma>1[1]
HepG2Hepatocellular Carcinoma>1[1]
MDA-MB-231Breast CancerNot specified
MDA-MB-453Breast CancerNot specified
MCF-7Breast CancerNot specified

Note: Specific IC50 values for breast cancer cell lines were not detailed in the reviewed literature, although potent activity was reported.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the biological targets of CHM-1.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of CHM-1 on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (for promoting polymerization)

  • CHM-1 stock solution (in DMSO)

  • 96-well microplate reader with temperature control

Procedure:

  • Prepare a tubulin solution in cold polymerization buffer on ice.

  • Add GTP to the tubulin solution.

  • Aliquot the tubulin solution into pre-chilled microplate wells.

  • Add varying concentrations of CHM-1 or vehicle control (DMSO) to the wells.

  • Initiate polymerization by placing the plate in the microplate reader pre-heated to 37°C.

  • Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 for polymerization inhibition can be calculated from the dose-response curve.

Immunofluorescence Microscopy of Microtubules

This method visualizes the effect of CHM-1 on the microtubule network within cancer cells.

Materials:

  • Cancer cells grown on coverslips

  • CHM-1

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with CHM-1 at the desired concentration and for the specified time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block with blocking solution for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1-2 hours.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following CHM-1 treatment.

Materials:

  • Cancer cells

  • CHM-1

  • PBS

  • Cold 70% ethanol for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with CHM-1 for the desired duration.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for AIF Translocation and SIRT2 Expression

This method is used to detect the subcellular localization of AIF and the expression level of SIRT2.

Materials:

  • Cancer cells treated with CHM-1

  • Cell lysis buffer and subcellular fractionation kit

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-AIF, anti-SIRT2, anti-GAPDH, anti-COXIV, anti-Histone H3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • For AIF translocation, perform subcellular fractionation to separate mitochondrial, cytosolic, and nuclear fractions. For SIRT2 expression, use whole-cell lysates.

  • Determine the protein concentration of each fraction/lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use GAPDH, COXIV, and Histone H3 as loading controls for the whole cell, mitochondrial, and nuclear fractions, respectively.

Conclusion

2-Chloro-6-(methylsulfonamido)benzoic acid (CHM-1) is a promising anti-cancer agent that exerts its cytotoxic effects through a multi-faceted mechanism centered on the disruption of microtubule dynamics. Its primary biological target is β-tubulin, and its binding to the colchicine site inhibits tubulin polymerization, leading to G2/M cell cycle arrest. This mitotic arrest subsequently triggers caspase-independent apoptosis, mediated by the nuclear translocation of AIF. Furthermore, CHM-1's ability to upregulate the tubulin deacetylase SIRT2 suggests a more complex mode of action that warrants further investigation. The detailed understanding of these biological targets and their downstream pathways, as outlined in this guide, provides a solid foundation for the continued development and optimization of CHM-1 and related 2-phenyl-4-quinolone derivatives as potential cancer therapeutics.

References

  • Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., ... & Teng, C. M. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics, 7(2), 350-360.
  • Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). An overview of tubulin inhibitors that interact with the colchicine binding site. Medicinal research reviews, 31(3), 443-481.
  • Jing, Y., Zhang, J., Bacsac, M. A. S., & Hatse, S. (2016). A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity. Cancer research, 76(10), 3045-3056.
  • Li, L., Wang, Y., Zhang, Y., Feng, Y., Wang, Y., & Liu, Y. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 25(22), 6077-6087.
  • Tin, C. P., & Zhu, B. T. (2012). Critical role of cyclin B1/Cdc2 up-regulation in the induction of mitotic prometaphase arrest in human breast cancer cells treated with 2-methoxyestradiol. BMC cancer, 12(1), 1-16.
  • Banerjee, S., & Bhattacharyya, B. (2012). Fluorescence based colchicine competitive binding assay of conjugates 9a, 9g and 9j were carried out at various concentrations containing 3 m M of tubulin and colchicine for 60 min at 37 C. Nocodazole (I) was used as a positive control where as taxol was used as negative control which binds at taxane site. Fluorescence values are normalized to control.
  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Microtubule dynamics and cancer. International journal of molecular sciences, 15(4), 6692-6705.
  • Kuo, S. C., Lee, H. Z., Juang, J. P., Lin, Y. T., Wu, T. S., Chang, J. J., ... & Lee, K. H. (1995). Antitumor agents. 150. 2', 3', 4', 5', 5, 6, 7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 38(11), 2053-2059.
  • Chen, Y. C., Lin, Y. W., & Chen, Y. J. (2021). Super-resolution microscopy reveals that stromal interaction molecule 1 trafficking depends on microtubule dynamics. Frontiers in cell and developmental biology, 9, 739343.
  • Linder, S., & Thorsell, A. G. (2019). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC chemical biology, 1(1), 23-34.
  • Singh, P., & Kaur, M. (2016). Quantitative structure–activity relationship study on potent anticancer compounds against MOLT-4 and P388 leukemia cell lines. Journal of Taibah University for Science, 10(4), 545-555.
  • Choi, H. J., Fukui, M., & Zhu, B. T. (2011). Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole. PloS one, 6(8), e24312.
  • Schindler, R., & Theriault, R. L. (1998). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. Analytical biochemistry, 259(2), 221-225.
  • de Oliveira, J. S., Bezerra, D. P., de Freitas, C. D. T., Marinho-Filho, J. D. B., de Moraes, M. O., Pessoa, C., ... & Ramos, M. V. (2007). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Toxicology in vitro, 21(8), 1563-1573.
  • Dilworth, D. (2018).
  • Field, J. J., & Poso, A. (2014). Colchicine-binding site inhibitors from chemistry to clinic: a review. Current cancer drug targets, 14(7), 629-645.
  • Hamanaka, R., Smith, M. R., O'Connor, P. M., Maloid, S., & Longo, D. L. (1995). Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1. The Journal of biological chemistry, 270(36), 21150-21155.
  • Byun, Y., Kim, J. H., Kim, Y. M., & Kim, E. (2012). Western blot analysis of apoptosis-inducing factor (AIF) from the mitochondrial and nuclear fractions after spinal cord injury (SCI).
  • Nandi, S., & Kumar, R. (2008). Distinguishing compounds with anticancer activity by ANN using inductive QSAR descriptors. Journal of biomedical science, 15(4), 437-446.
  • Li, W., Li, X., Huang, L., Gao, S., Lu, J., & Chen, Y. (2016). Cytotoxicity of compounds 1 and 2 on human cancer cell lines. Cells...
  • de Jager, L., Zeiger, F., & Diez, S. (2022). A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle. bioRxiv.
  • Schiedel, M., Robaa, D., & Sippl, W. (2019). Development of first-in-class dual Sirt2/HDAC6 inhibitors as molecular tools for dual inhibition of tubulin deacetylation. Journal of medicinal chemistry, 62(17), 7844-7863.
  • Reddy, T. S., & Kumar, N. (2018). Inhibition of tubulin polymerization (IC 50) of compounds 6 r and 6 y.
  • Choi, H. J., Fukui, M., & Zhu, B. T. (2011). Induction of cell cycle arrest and cyclin B1/Cdc2 activation in MCF-7...
  • Linder, S., & Thorsell, A. G. (2019). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC chemical biology, 1(1), 23-34.
  • Pires, D. E., & Ascher, D. B. (2021). pdCSM-cancer: Using graph-based signatures to identify small molecules with anticancer properties.
  • Barman, S., & Mukhopadhyay, J. (2023). Effect of colchicine binding site inhibitors on the tubulin intersubunit interaction. ACS omega, 8(32), 29219-29229.
  • Novakovic, A., Stojkovic, D., & Sokovic, M. (2022). Evaluation of in vitro cytotoxic potential of avarol towards human cancer cell lines and in vivo antitumor activity in solid tumor models. Marine drugs, 20(12), 785.
  • Gell, C., & Howard, J. (2010). Microtubule dynamics reconstituted in vitro and imaged by single-molecule fluorescence microscopy. Methods in cell biology, 95, 221-249.
  • Wang, L., & Li, Y. (2021). A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1787-1801.
  • Smith, J. A. (2023). Creating optimal western blot conditions for OPA1 isoforms in skeletal muscle cells and tissue. Current Protocols, 3(8), e863.
  • Singh, P., & Kaur, M. (2022).
  • Linder, S., & Thorsell, A. G. (2021). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. RSC Chemical Biology, 2(3), 612-624.
  • Gudimchuk, N., & Ataullakhanov, F. (2020). Synthesis and evaluation of tetrahydropyrrolo [1, 2-a] quinolin-1 (2H)-ones as new tubulin polymerization inhibitors. RSC advances, 10(28), 16629-16638.
  • Dilworth, D. (2018). A general protocol for western blotting mammalian cell lysates v1.
  • Preciado, L., & Janke, C. (2018). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. JoVE (Journal of Visualized Experiments), (138), e58141.
  • Grasso, C., & Micale, N. (2021). Antiproliferative activity predictor: A new reliable in silico tool for drug response prediction against NCI60 panel. Molecules, 26(11), 3169.
  • Ng, C. P., & Yap, W. N. (2017). AIF released to the cytoplasm in DMDP-1 treated PC-3 and DMDP-2 treated...
  • Sugrue, M. M., Shin, D. Y., Lee, S. W., & Aaronson, S. A. (1997). Constitutive activation of cyclin B1-associated cdc2 kinase overrides p53-mediated G2-M arrest. Oncogene, 14(11), 1261-1272.
  • Singh, P., & Kaur, M. (2022). A review of the recent developments of molecular hybrids targeting tubulin polymerization. International journal of molecular sciences, 23(7), 4001.
  • Radi, M., & Botta, M. (2014). Discovery of biarylaminoquinazolines as novel tubulin polymerization inhibitors. ACS medicinal chemistry letters, 5(6), 683-688.
  • Wang, S. W., Pan, S. L., Huang, Y. C., Guh, J. H., Chiang, P. C., Huang, D. Y., ... & Teng, C. M. (2008). CHM-1, a novel synthetic quinolone with potent and selective antimitotic antitumor activity against human hepatocellular carcinoma in vitro and in vivo. Molecular Cancer Therapeutics, 7(2), 350-360.
  • Taylor & Francis. (n.d.). 2-Quinolone – Knowledge and References. Taylor & Francis.

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-6-(methylsulfonamido)benzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-6-(methylsulfonamido)benzoic acid is a halogenated aromatic sulfonamide with a molecular structure that suggests a potential for a ran...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(methylsulfonamido)benzoic acid is a halogenated aromatic sulfonamide with a molecular structure that suggests a potential for a range of applications in medicinal chemistry and materials science. While specific literature on this compound is limited, its constituent functional groups—a chlorobenzoic acid and a methylsulfonamide—are well-represented in a multitude of biologically active molecules and functional materials. This guide provides a comprehensive overview of the probable synthetic routes to 2-Chloro-6-(methylsulfonamido)benzoic acid, its predicted physicochemical properties, and its potential biological activities, drawing upon established knowledge of related chemical structures. The insights provided herein are intended to serve as a foundational resource for researchers interested in the exploration and application of this and similar molecules.

The core structure, a substituted benzoic acid, is a common scaffold in drug discovery, with the carboxylic acid group often serving as a key interaction point with biological targets.[1] The presence of a chlorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions.[1] Furthermore, the sulfonamide moiety is a well-known pharmacophore, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] The combination of these features in 2-Chloro-6-(methylsulfonamido)benzoic acid makes it a molecule of considerable interest for further investigation.

Synthesis and Mechanism

The synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid can be logically approached through the sulfonylation of a key precursor, 2-amino-6-chlorobenzoic acid. This synthetic strategy is predicated on the well-established reactivity of anilines with sulfonyl chlorides to form sulfonamides.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the synthesis of the key intermediate, 2-amino-6-chlorobenzoic acid, followed by its reaction with methanesulfonyl chloride.

Synthetic Pathway 2-Chloro-6-nitrobenzoic acid 2-Chloro-6-nitrobenzoic acid 2-amino-6-chlorobenzoic acid 2-amino-6-chlorobenzoic acid 2-Chloro-6-nitrobenzoic acid->2-amino-6-chlorobenzoic acid Reduction (e.g., SnCl2/HCl or H2/Pd-C) 2-Chloro-6-(methylsulfonamido)benzoic acid 2-Chloro-6-(methylsulfonamido)benzoic acid 2-amino-6-chlorobenzoic acid->2-Chloro-6-(methylsulfonamido)benzoic acid Sulfonylation (Methanesulfonyl chloride, Pyridine) Potential_Biological_Activities Target_Molecule 2-Chloro-6-(methylsulfonamido)benzoic acid Antimicrobial Antimicrobial Target_Molecule->Antimicrobial Sulfonamide Moiety Anti-inflammatory Anti-inflammatory Target_Molecule->Anti-inflammatory Benzoic Acid & Sulfonamide Anticancer Anticancer Target_Molecule->Anticancer Sulfonamide Derivatives Enzyme_Inhibition Enzyme_Inhibition Target_Molecule->Enzyme_Inhibition Structural Features

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Profile of 2-Chloro-6-(methylsulfonamido)benzoic acid

Introduction 2-Chloro-6-(methylsulfonamido)benzoic acid is a synthetic organic compound featuring a chlorinated benzoic acid scaffold appended with a methylsulfonamido group. This structural motif is of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-(methylsulfonamido)benzoic acid is a synthetic organic compound featuring a chlorinated benzoic acid scaffold appended with a methylsulfonamido group. This structural motif is of significant interest to the fields of medicinal chemistry and drug development due to the established and diverse biological activities of both the sulfonamide and benzoic acid moieties. The N-acylsulfonamide functional group, in particular, is a recognized pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] This guide will provide a comprehensive technical overview of the predicted pharmacological profile of 2-Chloro-6-(methylsulfonamido)benzoic acid, drawing upon the extensive body of research on structurally analogous compounds to infer its mechanism of action, potential therapeutic applications, and key molecular interactions.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount in predicting its pharmacokinetic and pharmacodynamic behavior. The properties of 2-Chloro-6-(methylsulfonamido)benzoic acid can be predicted based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₈ClNO₄SBased on chemical structure.
Molecular Weight ~249.67 g/mol Calculated from the molecular formula.
Acidity (pKa) 3.5 - 4.5The N-acylsulfonamide group is a known bioisostere of carboxylic acids, exhibiting comparable acidity.[2]
Solubility Likely soluble in organic solvents and aqueous basic solutions.The presence of both a polar carboxylic acid and a sulfonamide group, along with an aromatic ring, suggests this solubility profile.
Lipophilicity (LogP) ModerateThe chlorine atom and the benzene ring contribute to lipophilicity, while the carboxylic acid and sulfonamide groups enhance hydrophilicity.

Predicted Pharmacological Profile

Due to the limited direct experimental data on 2-Chloro-6-(methylsulfonamido)benzoic acid, its pharmacological profile is largely inferred from the well-documented activities of structurally related sulfonamide and benzoic acid derivatives.

Mechanism of Action

The primary predicted mechanism of action for 2-Chloro-6-(methylsulfonamido)benzoic acid is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[4][5][6] This is the hallmark mechanism of the sulfonamide class of antibiotics. By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), the compound would disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, bacterial replication.

The structural similarity of the aminobenzoic acid core of PABA to the chloro-benzoic acid scaffold of the target compound, coupled with the sulfonamide group, strongly supports this hypothesis.

DHPS Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydrofolic_Acid Dihydrofolic Acid Synthesis DHPS->Dihydrofolic_Acid Catalyzes Target_Compound 2-Chloro-6-(methylsulfonamido)benzoic acid Target_Compound->DHPS Competitive Inhibition Bacterial_Growth Bacterial Growth & Replication Dihydrofolic_Acid->Bacterial_Growth

Caption: Predicted competitive inhibition of DHPS by 2-Chloro-6-(methylsulfonamido)benzoic acid.

Potential Therapeutic Applications

Based on the diverse biological activities reported for analogous sulfonamido-benzoic acid derivatives, 2-Chloro-6-(methylsulfonamido)benzoic acid holds potential for a range of therapeutic applications beyond its predicted antimicrobial effects.

  • Antimicrobial Agent: As a sulfonamide, its primary potential lies in combating bacterial infections, particularly those caused by gram-positive and certain gram-negative bacteria.[4]

  • Anti-inflammatory Agent: Several sulfonamido-benzoic acid derivatives have demonstrated anti-inflammatory properties. For instance, a series of 3-sulfonamido benzoic acid derivatives were identified as potent P2Y14R antagonists, which significantly reduced inflammatory responses in a mouse model of acute lung injury.[7]

  • Anticancer Agent: The sulfonamide moiety is present in a number of anticancer drugs. Structurally similar N-(heterocyclylphenyl)benzenesulfonamides have been shown to inhibit Wnt-dependent transcription and the proliferation of cancer cells by targeting β-catenin.[8]

  • Diuretic: The sulfonamide functional group is a cornerstone of many diuretic drugs.[9][10]

  • Enzyme Inhibition: Beyond DHPS, sulfonamides have been shown to inhibit other enzymes. For example, sulfamoyl benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of sulfonamides is heavily influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[5][6][12]

  • Aromatic Ring Substitution: The presence of a chlorine atom at the 2-position of the benzoic acid ring is expected to influence the compound's electronic properties and binding affinity to its target. Halogen substitutions are common in drug design to modulate lipophilicity and metabolic stability.

  • Sulfonamide Group: The methyl group on the sulfonamide nitrogen is a critical feature. Substitutions at this position can significantly alter the compound's pKa and pharmacokinetic profile.

  • Carboxylic Acid Group: The carboxylic acid at the 1-position is a key feature for the N-acylsulfonamide's role as a carboxylic acid bioisostere, enabling important hydrogen bonding interactions with target proteins.[2]

Caption: Key structural features influencing the activity of 2-Chloro-6-(methylsulfonamido)benzoic acid.

Experimental Protocols

To empirically determine the pharmacological profile of 2-Chloro-6-(methylsulfonamido)benzoic acid, a series of in vitro and in vivo assays are necessary.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 2-Chloro-6-(methylsulfonamido)benzoic acid against a panel of clinically relevant bacteria.

Methodology:

  • Bacterial Strains: A panel of gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative (e.g., Escherichia coli) bacteria will be used.

  • Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of 2-Chloro-6-(methylsulfonamido)benzoic acid will be prepared in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well will be inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate will be incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

Objective: To confirm the inhibitory activity of 2-Chloro-6-(methylsulfonamido)benzoic acid against bacterial DHPS.

Methodology:

  • Enzyme and Substrates: Recombinant DHPS enzyme, p-aminobenzoic acid (PABA), and dihydropterin pyrophosphate (DHPP) will be used.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂) will be prepared.

  • Reaction Mixture: The reaction will be initiated by adding the enzyme to a mixture of the substrates and varying concentrations of 2-Chloro-6-(methylsulfonamido)benzoic acid.

  • Incubation: The reaction mixture will be incubated at 37°C for a defined period.

  • Detection: The formation of the product, dihydropteroate, will be quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a coupled enzymatic assay.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) will be calculated.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of N-acylsulfonamides can be variable. Some compounds in this class have been reported to have high clearance, which may limit their systemic bioavailability.[13] The metabolic fate of 2-Chloro-6-(methylsulfonamido)benzoic acid would likely involve phase I (e.g., oxidation of the methyl group or aromatic ring) and phase II (e.g., glucuronidation of the carboxylic acid) reactions. In vivo studies in animal models would be necessary to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

While direct experimental data for 2-Chloro-6-(methylsulfonamido)benzoic acid is not extensively available, a robust pharmacological profile can be inferred from the well-established activities of its structural analogs. The compound is predicted to act as a competitive inhibitor of bacterial dihydropteroate synthase, suggesting its primary potential as an antimicrobial agent. Furthermore, the diverse biological activities of related sulfonamido-benzoic acid derivatives indicate a broader therapeutic potential in areas such as inflammation and oncology. Empirical validation through the experimental protocols outlined in this guide is essential to fully elucidate the pharmacological properties of this promising compound and to pave the way for its potential development as a novel therapeutic agent.

References

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. [Link]

  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. Semantic Scholar. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. [Link]

  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Acylsulfonamide. Wikipedia. [Link]

  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). SCIRP. [Link]

  • Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. SciSpace. [Link]

  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed. [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. [Link]

  • Biological activities of sulfonamides. ResearchGate. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). OMICS International. [Link]

  • Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for Novel Chemical Entities: A Case Study of 2-Chloro-6-(methylsulfonamido)benzoic acid

Abstract The journey from a novel chemical entity to a validated drug candidate is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methodologies have become indispensabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a novel chemical entity to a validated drug candidate is fraught with challenges, high costs, and significant attrition rates. Computational, or in silico, methodologies have become indispensable in modern drug discovery, offering a rational and resource-efficient approach to prioritizing compounds, identifying potential biological targets, and predicting bioactivity and safety profiles before significant investment in wet-lab synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for the in silico characterization and activity prediction of a novel small molecule, using 2-Chloro-6-(methylsulfonamido)benzoic acid as a representative case study. We will navigate the critical steps from initial molecular characterization and druggability assessment to sophisticated target identification and molecular docking simulations. Each stage is presented with a focus on the underlying scientific principles, practical implementation using publicly available tools, and the critical interpretation of computational data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Introduction: The Challenge of a Novel Molecule

The core of this process is a logical progression from broad, property-based assessments to specific, target-centric predictions. We will first characterize the molecule's fundamental physicochemical properties and its "druglikeness." Subsequently, we will employ "target fishing" strategies to hypothesize potential protein targets. Finally, we will model the interaction between our molecule and its predicted targets with atomic-level detail.

G cluster_0 Phase 1: Molecule Characterization cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Activity Prediction & Validation A Input Molecule (SMILES/SDF) B Physicochemical Profiling (RDKit) A->B C Druglikeness Assessment (Lipinski's Rule of Five) B->C D ADMET Prediction (swissADME, pkCSM) C->D E Ligand-Based Methods (Similarity Search, Pharmacophore) D->E F Structure-Based Methods (Reverse Docking) D->F G Prioritized Target List E->G F->G H Molecular Docking (AutoDock Vina, SwissDock) G->H I Interaction Analysis (Binding Energy, Pose Visualization) H->I J Hypothesis Generation & Experimental Validation I->J

Caption: Overall workflow for in silico bioactivity prediction.

Phase 1: Foundational Analysis - Is it "Druggable"?

Before investigating potential targets, it is crucial to assess whether 2-Chloro-6-(methylsulfonamido)benzoic acid possesses the fundamental physicochemical properties consistent with known orally bioavailable drugs. This early profiling helps to identify potential liabilities and informs the overall potential of the compound.

Molecular Representation and Property Calculation

The first step is to obtain a machine-readable representation of the molecule, typically as a SMILES (Simplified Molecular Input Line Entry System) string, and convert it into a 2D and then a 3D structure. The SMILES string for our compound is CS(=O)(=O)NC1=C(C=CC=C1Cl)C(=O)O.

Experimental Protocol: Physicochemical Property Calculation using RDKit

This protocol outlines the use of RDKit, an open-source cheminformatics toolkit, to calculate key molecular descriptors.[4]

  • Installation : Ensure RDKit is installed in your Python environment (pip install rdkit).

  • Molecule Input :

  • Descriptor Calculation :

  • Data Consolidation : The calculated properties are summarized in a table for clear analysis.

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight ( g/mol )249.68≤ 500Yes
LogP (Octanol-Water Partition)1.68≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes
Quantitative Estimation of Druglikeness (QED) 0.78 (0-1, higher is better) Good
Topological Polar Surface Area (TPSA)87.85 Ų≤ 140 ŲYes
Rotatable Bonds3≤ 10Yes

Causality and Insights : The "Rule of Five" provides an empirical framework for evaluating the likelihood of oral bioavailability.[5] Our molecule complies with all rules, suggesting it has a favorable physicochemical profile for a potential oral drug. The Quantitative Estimation of Drug-likeness (QED) score, which provides a more holistic measure of druglikeness based on the distributions of properties in known drugs, is also high.[6] This initial assessment provides confidence to proceed with more computationally intensive analyses.

ADMET Profiling

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is vital to flag potential issues early.[7] Numerous web-based tools, such as swissADME and pkCSM, leverage machine learning models trained on large datasets to provide these predictions.

Protocol: ADMET Prediction using a Web Server (e.g., swissADME)

  • Navigate to the swissADME web server.

  • Input the SMILES string: CS(=O)(=O)NC1=C(C=CC=C1Cl)C(=O)O.

  • Run the prediction.

  • Analyze the output, focusing on key parameters like GI absorption, blood-brain barrier (BBB) permeation, cytochrome P450 (CYP) inhibition, and toxicity alerts.

ParameterPredictionImplication
Gastrointestinal (GI) Absorption HighLikely well-absorbed orally.
Blood-Brain Barrier (BBB) Permeant NoUnlikely to cause CNS side effects.
CYP1A2 Inhibitor NoLow risk of drug-drug interactions via this isoform.
CYP2C19 Inhibitor YesPotential for drug-drug interactions.
CYP2C9 Inhibitor YesPotential for drug-drug interactions.
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this isoform.
CYP3A4 Inhibitor NoLow risk of drug-drug interactions via this isoform.
PAINS (Pan-Assay Interference) 0 alertsUnlikely to be a promiscuous binder in assays.
AMES Toxicity NoLow predicted mutagenicity.

Trustworthiness : These predictions are based on statistical models and are not a substitute for experimental data. However, they serve as a crucial self-validating system; for instance, the prediction of potential CYP inhibition would prompt a medicinal chemist to consider this liability in subsequent lead optimization efforts.

Phase 2: Target Identification - Where Does it Bind?

With a favorable druglikeness profile, the next step is to identify potential protein targets. This process, often called "target fishing" or "target deconvolution," uses various computational strategies.[7][8]

G cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches Input Query Molecule 2-Chloro-6-(methylsulfonamido) benzoic acid SimSearch 2D/3D Similarity Search (ChEMBL, PubChem) Input->SimSearch PharmScreen Pharmacophore Screening (PharmMapper) Input->PharmScreen RevDock Reverse Docking (SwissTargetPrediction, idTarget) Input->RevDock Output Consensus List of Potential Targets SimSearch->Output PharmScreen->Output RevDock->Output

Caption: A multi-pronged approach to in silico target identification.

Ligand-Based Target Fishing

These methods operate on the principle of molecular similarity: "similar molecules tend to have similar biological activities."[7]

Protocol: 2D Similarity Searching in ChEMBL

ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[9][10]

  • Navigate to the ChEMBL database website.

  • Select the "Substructure/Similarity Search" option.

  • Draw or input the structure of 2-Chloro-6-(methylsulfonamido)benzoic acid.

  • Execute a similarity search (e.g., using the Tanimoto coefficient, with a threshold of >70%).

  • Analyze Results : The output will be a list of molecules from the database ranked by similarity. Examine the known biological targets of the most similar molecules. A consensus among the top hits for a particular target provides a strong hypothesis.

Protocol: Pharmacophore-Based Target Prediction with PharmMapper

PharmMapper identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.[11][12][13] A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for molecular recognition.[14]

  • Prepare the 3D Structure : Convert the molecule's SMILES string to a 3D structure (e.g., using RDKit or Avogadro) and save it in a .mol2 format.[5]

  • Access PharmMapper : Navigate to the PharmMapper web server.

  • Upload : Submit the .mol2 file.

  • Configure Search : Select the appropriate target set (e.g., "Human Protein Targets Only").

  • Analyze Results : PharmMapper will return a list of potential targets ranked by a "fit score," which indicates how well the query molecule matches the target's pharmacophore model.

Structure-Based Target Fishing: Reverse Docking

Reverse docking flips the conventional docking paradigm: instead of screening many ligands against one target, it screens one ligand against many target structures.[15][16] Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict the most likely protein targets for a given small molecule.

Phase 3: Bioactivity Prediction and Interaction Analysis

Once a prioritized list of potential targets is generated, the next phase is to model the specific interaction between 2-Chloro-6-(methylsulfonamido)benzoic acid and a high-priority target using molecular docking.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a "binding energy" or "docking score".[17] A lower binding energy generally indicates a more favorable and stable interaction.[18]

G A 1. Prepare Ligand (Generate 3D conformer, assign charges) C 3. Run Docking Simulation (e.g., AutoDock Vina) A->C B 2. Prepare Protein (Remove water, add hydrogens, define binding site) B->C D 4. Analyze Results (Binding Energy, Poses) C->D E 5. Visualize Interactions (PyMOL, LigPlot+) D->E

Caption: The sequential workflow of a molecular docking experiment.

Experimental Protocol: Molecular Docking using SwissDock

SwissDock is a user-friendly web server that utilizes the AutoDock Vina docking engine.[19] Let's assume our target fishing identified Carbonic Anhydrase II as a high-probability target (PDB ID: 2CBE).

  • Ligand Preparation :

    • Navigate to the SwissDock web server.

    • Input the SMILES string of our molecule. The server will handle the generation of the 3D structure and its parameterization.

  • Target Preparation :

    • Input the PDB ID of the target protein (e.g., 2CBE).

    • The server will automatically prepare the protein by removing solvent molecules and adding hydrogens.

  • Defining the Search Space :

    • Define the docking box to encompass the known active site of the protein. For Carbonic Anhydrase II, this is the zinc-containing catalytic pocket. SwissDock provides tools to visualize and adjust this box.

  • Execution :

    • Submit the job. The server will perform the docking calculations.

  • Results Analysis :

    • The results page will display a table of predicted binding poses, clustered by similarity.

    • For each cluster, a predicted Gibbs free energy of binding (ΔG, in kcal/mol) and an estimated Ki (inhibition constant) are provided.

    • The server provides an interactive viewer to visualize the binding poses and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

ClusterBest Pose ΔG (kcal/mol)Estimated Ki (µM)Key Interacting Residues
1-8.51.2His94, His96, His119, Thr199, Thr200
2-8.22.1Gln92, Val121, Leu198
3-7.94.5Pro202, Val143

Authoritative Grounding & Interpretation : The docking score is a theoretical estimation of binding affinity.[17] The most crucial part of the analysis is the visual inspection of the top-ranked pose.[18][20] Does the molecule make chemically sensible interactions with key residues in the active site? For carbonic anhydrase inhibitors, interaction with the catalytic zinc ion (coordinated by His94, His96, and His119) and the "hydrophilic" and "hydrophobic" walls of the active site (involving residues like Thr199 and Val121) is expected. If our molecule's sulfonamide group coordinates with the zinc and the benzoic acid moiety forms hydrogen bonds with Thr199, this provides a strong, mechanistically plausible hypothesis for its inhibitory activity. This visual analysis, combined with a favorable binding energy, elevates the prediction from a mere number to a scientifically sound hypothesis.

Self-Validation and Future Directions

Validation Strategy :

  • Consensus : A robust prediction is one that is supported by multiple, orthogonal methods. If similarity searching, pharmacophore screening, and reverse docking all point towards the same target class, confidence in the hypothesis is significantly increased.

  • Experimental Confirmation : The ultimate validation is experimental. Based on the docking results, the next logical step would be to:

    • Synthesize or procure a sample of 2-Chloro-6-(methylsulfonamido)benzoic acid.

    • Perform an in vitro enzymatic assay to measure its inhibitory activity (IC50) against the predicted target (e.g., Carbonic Anhydrase II).

    • If activity is confirmed, proceed with further studies, such as crystallography of the protein-ligand complex, to experimentally verify the predicted binding mode.

Conclusion

This guide has detailed a structured, multi-phase in silico workflow to predict the biological activity of a novel chemical entity, 2-Chloro-6-(methylsulfonamido)benzoic acid. By systematically evaluating its druglikeness, identifying potential targets through a consensus of ligand- and structure-based methods, and modeling its interactions at an atomic level, we can transform an unknown molecule into a lead candidate with a testable, data-driven biological hypothesis. This rational, computational-first approach is fundamental to modern drug discovery, enabling researchers to navigate the vastness of chemical space with greater precision and efficiency, ultimately accelerating the development of new therapeutics.

References

  • ChEMBL Database . (n.d.). European Bioinformatics Institute (EMBL-EBI). [Link]

  • Ferraro, G., et al. (2022). Recent Advances in In Silico Target Fishing. Molecules. [Link]

  • SwissDock Web Server . (n.d.). Swiss Institute of Bioinformatics. [Link]

  • ChEMBL Interface Documentation . (2025). GitBook. [Link]

  • PharmMapper Server . (2024). East China University of Science and Technology. [Link]

  • Chen, Y.-F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Getting Started with the RDKit in Python . (2025). RDKit Documentation. [Link]

  • PyMOL . (n.d.). Schrödinger. [Link]

  • Cereto-Massagué, A., et al. (2015). Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? Future Medicinal Chemistry. [Link]

  • Gaikwad, Y. (2022). MultiDock Screening Tool - Reverse docking demonstration. YouTube. [Link]

  • Chemical Property Calculation with RDKit . (n.d.). Kaggle. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Validation guidelines for drug-target prediction methods . (2024). Taylor & Francis. [Link]

  • Cereto-Massagué, A., et al. (2013). Exploring the Protein Target Fishing Method in Classroom Computer Projects. Journal of Chemical Education. [Link]

  • In Silico Target Prediction for Small Molecules: Methods and Protocols . (2025). ResearchGate. [Link]

  • Liu, X., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research. [Link]

  • PubChem Database . (n.d.). National Institutes of Health. [Link]

  • rDock . (n.d.). [Link]

  • Kocak, M., & Beyett, N. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. bioRxiv. [Link]

  • Heikamp, K., & Bajorath, J. (2014). Large-Scale Similarity Search Profiling of ChEMBL Compound Data Sets. Journal of Chemical Information and Modeling. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Suliman, S. (2023). Introduction to RDKit 001 - Molecule Properties. YouTube. [Link]

  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 . (2025). Neovarsity. [Link]

  • Li, Y., et al. (2024). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology. [Link]

  • Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Methods. [Link]

  • How do you perform inverse docking? (2014). ResearchGate. [Link]

  • Avogadro . (n.d.). [Link]

  • Using ChEMBL for target identification and prioritisation . (2019). The Open Targets Blog. [Link]

  • Reverse docking: Significance and symbolism . (2024). [Link]

  • PubChem -- A database of chemical structures of small organic molecules . (n.d.). HSLS. [Link]

  • Target Fishing . (n.d.). Protheragen. [Link]

  • AutoDock . (n.d.). The Scripps Research Institute. [Link]

  • rdkit.Chem.QED module . (2025). RDKit Documentation. [Link]

  • Cheng, F., et al. (2019). Network-based approach to prediction and population-based validation of in silico drug repurposing. Nature Communications. [Link]

  • Drug and Clinical Candidate Drug Data in ChEMBL . (n.d.). PubMed Central. [Link]

  • In Silico Target Prediction for Small Molecules . (n.d.). OUCI. [Link]

  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. [Link]

  • Ekins, S., et al. (2017). Small-molecule Bioactivity Databases. The Royal Society of Chemistry. [Link]

  • PharmMapper Server . (n.d.). Database Commons. [Link]

  • Scalfani, V. F., et al. (2021). Visualizing chemical space networks with RDKit and NetworkX. F1000Research. [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal. [Link]

  • Wang, X., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research. [Link]

  • (PDF) PharmMapper 2017 update: A web server for potential drug target identification with a comprehensive target pharmacophore database . (2019). ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Chloro-6-(methylsulfonamido)benzoic acid: Discovery and Scientific History

Foreword: Unraveling the Identity of a Niche Synthetic Compound This technical guide delves into the discovery and scientific history of 2-Chloro-6-(methylsulfonamido)benzoic acid, a compound situated at the intersection...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Identity of a Niche Synthetic Compound

This technical guide delves into the discovery and scientific history of 2-Chloro-6-(methylsulfonamido)benzoic acid, a compound situated at the intersection of synthetic chemistry and potential pharmaceutical application. While not a widely commercialized molecule, its structural motifs suggest a rationale for its synthesis rooted in the exploration of bioactive chemical space. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its likely synthetic origins to its place within the broader context of medicinal chemistry. The narrative that follows is constructed from a synthesis of patent literature, analogous chemical syntheses, and the structural analysis of closely related compounds, offering a scientifically grounded exploration of a molecule that, while not a household name, represents a fascinating case study in chemical discovery.

Section 1: The Genesis of 2-Chloro-6-(methylsulfonamido)benzoic acid - A Likely Path of Discovery

Direct historical accounts of the first synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid are not readily found in prominent scientific literature. Its discovery appears to be a logical extension of systematic explorations into substituted benzoic acid and sulfonamide derivatives, classes of compounds rich in biological activity. The primary impetus for its creation likely stems from research programs aimed at developing novel therapeutic agents, particularly in the realms of antihypertensives and anti-inflammatory drugs, where related structures have shown promise.

The most probable synthetic route to this compound begins with the commercially available precursor, 2-amino-6-chlorobenzoic acid (CAS Number: 2148-56-3). This starting material is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents[1]. The presence of the ortho-amino group provides a convenient handle for the introduction of the methylsulfonamido moiety.

The logical subsequent step involves the reaction of 2-amino-6-chlorobenzoic acid with methanesulfonyl chloride in the presence of a suitable base. This reaction, a standard method for the formation of sulfonamides, would directly yield the target molecule. This proposed pathway is supported by analogous syntheses of related sulfonamidobenzoic acids reported in the scientific and patent literature.

Synthetic Pathway 2-amino-6-chlorobenzoic_acid 2-Amino-6-chlorobenzoic acid reaction_step + Base 2-amino-6-chlorobenzoic_acid->reaction_step methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->reaction_step target_compound 2-Chloro-6-(methylsulfonamido)benzoic acid reaction_step->target_compound Sulfonamide Formation

Figure 1: Proposed synthetic pathway for 2-Chloro-6-(methylsulfonamido)benzoic acid.

While a definitive "discovery" paper has not been identified, the existence of patents for structurally similar compounds, such as 2-chloro-5-sulfamoylbenzoic acids, highlights the industrial interest in this class of molecules for their potential hypolipidemic effects[2].

Section 2: Physicochemical and Structural Characteristics

While extensive experimental data for 2-Chloro-6-(methylsulfonamido)benzoic acid is not publicly available, its properties can be inferred from its structure and data from closely related compounds.

PropertyPredicted Value/InformationSource/Analogy
Molecular Formula C₈H₈ClNO₄S
Molecular Weight 249.67 g/mol
CAS Number Not assigned
Appearance Likely a crystalline solidAnalogy with related benzoic acid derivatives
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF.General characteristics of substituted benzoic acids

A significant contribution to understanding the structural nuances of this class of compounds comes from the crystal structure of a closely related molecule, 2-Chloro-6-(2,3-di-chloro-benzene-sulfonamido)-benzoic acid [3]. This study reveals key intramolecular interactions, such as hydrogen bonding between the sulfonamide proton and the carboxylic acid oxygen, which likely influences the conformation and potential biological activity of the target molecule.

Section 3: Experimental Protocols - A Proposed Synthesis

The following is a detailed, hypothetical, yet scientifically sound, experimental protocol for the synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid based on established chemical principles.

3.1. Synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid

Objective: To synthesize 2-Chloro-6-(methylsulfonamido)benzoic acid from 2-amino-6-chlorobenzoic acid.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-6-chlorobenzoic acid in anhydrous dichloromethane.

  • Basification: Cool the solution to 0 °C using an ice bath and add pyridine dropwise.

  • Sulfonylation: While maintaining the temperature at 0 °C, slowly add a solution of methanesulfonyl chloride in dichloromethane to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-Chloro-6-(methylsulfonamido)benzoic acid.

3.2. Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, SO₂, N-H).

  • Melting Point Analysis: To assess purity.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Dissolve 2-amino-6-chlorobenzoic acid in DCM add_base Add Pyridine at 0 °C start->add_base add_mesyl Add Methanesulfonyl Chloride at 0 °C add_base->add_mesyl react Stir at Room Temperature add_mesyl->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench Upon Completion extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify analysis NMR, MS, IR, Melting Point purify->analysis

Figure 2: A generalized experimental workflow for the synthesis and characterization of 2-Chloro-6-(methylsulfonamido)benzoic acid.

Section 4: Potential Applications and Future Directions in Drug Development

The structural features of 2-Chloro-6-(methylsulfonamido)benzoic acid suggest several avenues for potential biological activity. The sulfonamide moiety is a well-known pharmacophore present in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. The substituted benzoic acid core is also prevalent in medicinal chemistry, notably in non-steroidal anti-inflammatory drugs (NSAIDs).

Given that structurally related 2-chloro-5-sulfamoylbenzoic acids have been investigated as hypolipidemic agents, it is plausible that 2-Chloro-6-(methylsulfonamido)benzoic acid was initially synthesized as part of a research program exploring new treatments for hyperlipidemia[2]. Furthermore, the broader class of sulfonamidobenzoic acids has been explored for various therapeutic targets, including antiviral agents[4].

Future research on this compound could involve:

  • Broad Biological Screening: Evaluating its activity against a wide range of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how structural modifications impact biological activity.

  • Mechanism of Action Studies: If a significant biological activity is identified, elucidating the underlying molecular mechanism.

Conclusion: A Molecule of Latent Potential

While the documented history of 2-Chloro-6-(methylsulfonamido)benzoic acid is sparse, its chemical logic is sound. It stands as a testament to the systematic exploration of chemical space that drives much of pharmaceutical research. The synthetic pathways are plausible, and the potential for biological activity, inferred from its structural components and related compounds, remains an open question. This technical guide provides a foundational understanding of this molecule, offering a starting point for any researcher interested in its synthesis, characterization, and potential future applications. The journey of this compound from a synthetic target to a potentially valuable tool in drug discovery is a narrative that is likely still unfolding.

References

  • Arshad, M. N., et al. (2013). 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o832. Available at: [Link]

  • Chem-Impex. (n.d.). 2-Amino-6-chlorobenzoic acid. Retrieved from [Link]

  • Holland, G. F. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S. Patent and Trademark Office.
  • Kuchar, M., et al. (2022). Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Molecules, 27(22), 7805. Available at: [Link]

Sources

Foundational

Part 1: The Core Scaffold: Understanding 2-Chloro-6-(methylsulfonamido)benzoic acid

An In-Depth Technical Guide to the Homologs of 2-Chloro-6-(methylsulfonamido)benzoic Acid: Synthesis, SAR, and Experimental Design This technical guide serves as a comprehensive resource for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Homologs of 2-Chloro-6-(methylsulfonamido)benzoic Acid: Synthesis, SAR, and Experimental Design

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of small molecule therapeutics based on the 2-chloro-6-(methylsulfonamido)benzoic acid scaffold. We will move beyond simple procedural descriptions to provide a deep, mechanistic understanding of homolog design, synthesis, and characterization. The methodologies and insights presented herein are grounded in established chemical principles and are designed to foster a self-validating, robust research workflow.

The title compound is a privileged scaffold in medicinal chemistry. Its inherent architecture, featuring a benzoic acid ortho-substituted with both a chloro and a methylsulfonamido group, creates a sterically defined and electronically distinct environment. The carboxylic acid provides a critical hydrogen bond donor/acceptor and a potential salt bridge-forming moiety. The sulfonamide group also participates in hydrogen bonding, while the chlorine atom modulates the acidity of the benzoic acid and influences the overall lipophilicity and metabolic stability. The V-shape adopted by related molecules is often a key determinant in their binding to biological targets.[1][2]

The synthesis of this core is typically achieved from commercially available starting materials, such as 2-chloro-6-aminobenzoic acid, via a standard sulfonylation reaction with methanesulfonyl chloride. This accessibility makes it an attractive starting point for the development of extensive compound libraries for screening and optimization.

Part 2: Strategic Homologation and Library Design

Homologation—the systematic modification of a lead compound's structure—is a cornerstone of lead optimization. For the 2-chloro-6-(methylsulfonamido)benzoic acid core, several vectors for modification can be exploited to fine-tune its pharmacological profile. The goal is to systematically probe the chemical space around the core to identify substituents that enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The primary points for diversification are illustrated in the logical relationship diagram below.

Homologation_Vectors cluster_Core Core Scaffold cluster_Modifications Modification Points Core 2-Chloro-6-(methylsulfonamido) benzoic acid R1 R1: Carboxylic Acid (Prodrugs, Bioisosteres) Core->R1 Vector 1 R2 R2: Sulfonamide Nitrogen (Lipophilicity, H-Bonding) Core->R2 Vector 2 R3 R3: Aryl Ring (Metabolic Stability, Potency) Core->R3 Vector 3

Caption: Primary vectors for the chemical diversification of the core scaffold.

Part 3: Structure-Activity Relationships (SAR) and Mechanistic Rationale

Systematic modification of the core scaffold allows for the development of a predictive Structure-Activity Relationship (SAR). The following table summarizes key modification strategies and the causal reasoning behind their expected impact on biological activity. These insights are drawn from general principles of medicinal chemistry and observations in related chemical series.[3][4]

Modification VectorStructural ChangePredicted Impact on ActivityMechanistic Rationale
R1: Carboxylic Acid Esterification (e.g., -COOCH₃)Decrease Potency: The free carboxylate is often essential for forming a salt bridge or critical hydrogen bonds with positively charged residues (e.g., Lys, Arg) in the target's active site. Masking this group typically disrupts this key interaction.
Amidation (e.g., -CONH₂)Variable: May increase cell permeability by neutralizing the charge but often reduces potency for the same reason as esterification. Can be a valid prodrug strategy.
Bioisosteric Replacement (e.g., Tetrazole)Potentially Retain/Improve Potency: A tetrazole group can mimic the acidity and charge distribution of a carboxylic acid while offering improved metabolic stability and oral bioavailability.
R2: Sulfonamide N N-Alkylation (e.g., -N(CH₃)SO₂CH₃)Modulate Lipophilicity: Adding small alkyl groups increases lipophilicity, which can enhance membrane permeability. However, it removes a hydrogen bond donor, which may be detrimental to binding affinity.
N-Arylation (e.g., -N(Ph)SO₂CH₃)Introduce New Interactions: An aryl group can engage in π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in the binding pocket, potentially leading to a significant increase in potency and selectivity.
R3: Aryl Ring Exchange Chlorine (e.g., -F, -Br)Fine-tune Electronics & Size: Fluorine can serve as a bioisostere for hydrogen and can block metabolic oxidation. Bromine adds more bulk and lipophilicity. These changes can subtly alter binding and pharmacokinetics.
Add Substituents (e.g., -CH₃, -OCH₃)Probe for Additional Pockets: Adding small groups at other positions on the ring can explore for small hydrophobic pockets adjacent to the main binding site, potentially increasing van der Waals interactions.

Part 4: Field-Proven Experimental Protocols

The reliability of SAR data is contingent upon the purity and structural integrity of the synthesized compounds. The following protocols represent a robust, self-validating workflow from synthesis to characterization.

Detailed Protocol: Synthesis of N-Ethyl-2-chloro-6-(methylsulfonamido)benzoic acid

This protocol details the synthesis of a representative homolog via N-alkylation of the sulfonamide.

Step 1: Anion Formation (Deprotonation)

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Chloro-6-(methylsulfonamido)benzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Cool the solution to 0 °C using an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 5 minutes.

  • Causality & Trustworthiness: Anhydrous conditions and an inert atmosphere are critical as NaH reacts violently with water. DMF is an excellent polar aprotic solvent for this type of reaction. Adding the base slowly at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. The formation of the sodium salt is the rate-determining step for the subsequent alkylation.

Step 2: N-Alkylation

  • After stirring for 30 minutes at 0 °C, add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Allow the flask to slowly warm to room temperature and stir for 16 hours.

  • Causality & Trustworthiness: Iodoethane is a potent electrophile for this Sₙ2 reaction. Using a slight excess ensures the reaction goes to completion. Allowing the reaction to proceed overnight is standard practice to maximize yield. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Aqueous Work-up and Extraction

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Acidify the mixture to a pH of ~2 using 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Causality & Trustworthiness: The quench neutralizes any remaining NaH. Acidification ensures the carboxylic acid is in its protonated, neutral form, making it soluble in the organic extraction solvent. Washing with brine helps to remove residual water from the organic layer.

Step 4: Purification

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Causality & Trustworthiness: This is the definitive step to isolate the pure product from starting materials, reagents, and byproducts, ensuring the biological data obtained is from the intended molecule.[5]

Standard Workflow for Homolog Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable. The following workflow ensures data integrity.

Characterization_Workflow Start Crude Product from Work-up Purification Flash Column Chromatography Start->Purification Purity_Mass LC-MS Analysis (>95% Purity & Mass Check) Purification->Purity_Mass Structure_ID ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Purity_Mass->Structure_ID Exact_Mass High-Resolution Mass Spectrometry (HRMS) (Elemental Formula Confirmation) Structure_ID->Exact_Mass Final Fully Characterized Homolog (Ready for Biological Assay) Exact_Mass->Final

Caption: A self-validating workflow for small molecule characterization.

Part 5: Biological Evaluation and Future Perspectives

Given the prevalence of sulfonamides in medicine, homologs of this scaffold could be screened against a wide array of targets.[6] Common applications for related structures include antibacterial[7][8] and anticancer agents.[9]

  • Antibacterial Screening: Homologs should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria to determine the Minimum Inhibitory Concentration (MIC).

  • Anticancer Screening: Compounds can be evaluated for cytotoxicity against a panel of cancer cell lines (e.g., NCI-60) to determine their GI₅₀ (concentration for 50% growth inhibition).

The future of this scaffold lies in integrating computational chemistry with synthetic efforts. Molecular docking of virtual homolog libraries can help prioritize synthetic targets with the highest predicted binding affinity, streamlining the discovery process and improving the hit rate in biological screening.[10]

References

  • Title: 2-Chloro-6-(2,3-di-chloro-benzene-sulfonamido)-benzoic acid Source: Acta Crystallographica Section E, NCBI URL: [Link]

  • Title: 2-Chloro-4-(methylsulfonyl)benzoic acid | C8H7ClO4S Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives Source: Archiv der Pharmazie, PubMed URL: [Link]

  • Title: Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics Source: Drug Design, Development and Therapy, NCBI URL: [Link]

  • Title: General Techniques in Synthetic Organic Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Big Data for Drug Discovery: Some Historical Landscape, Considerations, and Applications for a Medicinal Chemist Source: Journal of Chemical Information and Modeling, ACS Publications URL: [Link]

  • Title: Biological Activities of Sulfonamides Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold Source: Bioorganic & Medicinal Chemistry, PubMed URL: [Link]

Sources

Exploratory

Introduction: The Emergence of Substituted Benzoic Acids in Drug Discovery

An In-Depth Technical Guide to the Patent Landscape of 2-Chloro-6-(methylsulfonamido)benzoic acid For Researchers, Scientists, and Drug Development Professionals Substituted benzoic acids represent a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 2-Chloro-6-(methylsulfonamido)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2] Within this broad class, molecules bearing both a chloro and a sulfonamido group are of particular interest due to their potential to engage in specific hydrogen bonding and halogen bonding interactions with biological targets. This guide focuses on the patent and scientific landscape of a specific, yet underexplored member of this family: 2-Chloro-6-(methylsulfonamido)benzoic acid. While direct patents for this exact molecule are not prevalent, an analysis of its structural isomers and related compounds provides a compelling narrative of its potential applications and the intellectual property strategies surrounding this chemical space.

The Core Moiety: Synthesis and Chemical Properties

The synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid, while not explicitly detailed in a wide array of literature, can be logically constructed from well-established synthetic routes for its precursors and analogs. A key starting material for this synthesis is 2-amino-6-chlorobenzoic acid, a commercially available intermediate.[1] The synthetic pathway would then involve the formation of the sulfonamide bond through the reaction of the amino group with methanesulfonyl chloride.

Proposed Synthetic Protocol

Step 1: Preparation of 2-Amino-6-chlorobenzoic Acid (if not commercially sourced)

While 2-amino-6-chlorobenzoic acid is readily available, its synthesis from 2,6-dichlorobenzonitrile provides a scalable route for production. This involves a two-step process of sulfonation followed by hydrolysis.[3]

Step 2: Sulfonamide Formation

The key step in the synthesis of the title compound is the reaction of 2-amino-6-chlorobenzoic acid with methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from anilines.

  • Dissolution: 2-amino-6-chlorobenzoic acid is dissolved in a suitable aprotic solvent, such as pyridine or a mixture of dichloromethane and a non-nucleophilic base like triethylamine. Pyridine can act as both the solvent and the acid scavenger.

  • Reaction with Methanesulfonyl Chloride: The solution is cooled in an ice bath (0-5 °C). Methanesulfonyl chloride is then added dropwise to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched by the addition of water or dilute hydrochloric acid to neutralize the excess base. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-Chloro-6-(methylsulfonamido)benzoic acid.

Caption: Proposed synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid.

Patent Landscape Analysis

A direct patent landscape analysis for 2-Chloro-6-(methylsulfonamido)benzoic acid is challenging due to the scarcity of patents explicitly claiming this composition of matter. However, a broader examination of patents for chloro-sulfonamido-benzoic acids and their isomers reveals a significant interest in their therapeutic applications, particularly in oncology and inflammatory diseases.

Key Patent Families and Assignees

The intellectual property surrounding this chemical class is primarily focused on derivatives and isomers, with several pharmaceutical companies and research institutions holding key patents.

Patent/Application NumberAssignee/ApplicantCore Claim/DisclosureTherapeutic Area Indication
US 2011/0003809 A1GlaxoSmithKlineSubstituted 3H-imidazo[4,5-b]pyridine compounds as B-Raf inhibitors.Cancer
US 3879402 APfizer Inc.Process for preparing 2-chloro-5-sulfamoylbenzoic acids.Lowering blood lipid levels.[4]
EP 0068407 A1Not SpecifiedAminosulfonylbenzoic acid derivatives with antiviral activity.[5]Viral infections
CN 102627591 BZhejiang UniversityPreparation method of 2-chloro-4-methylsulfonylbenzoic acid.[6][7]Chemical intermediate
Geographical Filing Strategy

Patent filings for related compounds are geographically diverse, with significant activity in the United States, Europe, and China. This reflects the global nature of pharmaceutical research and development. The prevalence of Chinese patents related to the synthesis of isomers like 2-chloro-4-methylsulfonylbenzoic acid suggests a strong interest in manufacturing these key intermediates in the region.[6][8]

Claim Analysis: A Focus on "Method of Use"

While "composition of matter" claims for the exact title compound are not readily found, the patent landscape for structurally similar molecules is rich with "method of use" claims. This indicates that the novelty and commercial value are often associated with the discovery of new therapeutic applications for this class of compounds. For instance, the use of related sulfonamide-containing molecules as B-Raf inhibitors for the treatment of cancer is a prominent theme.[9]

Therapeutic Landscape and Mechanism of Action

The therapeutic potential of 2-Chloro-6-(methylsulfonamido)benzoic acid can be inferred from the biological activities of its isomers and other related sulfonamido benzoic acid derivatives.

Targeted Indications
  • Oncology: The most compelling therapeutic area for this class of compounds is oncology, specifically in the context of inhibiting protein kinases involved in cancer cell signaling. The structural motif of an arylsulfonamide is a key feature in a number of potent B-Raf kinase inhibitors.[8] Mutations in the B-Raf gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers, making it a prime target for drug development.

  • Inflammatory Diseases: Derivatives of sulfonamido benzoic acids are also being explored as antagonists for receptors involved in inflammatory pathways, such as the P2Y14 receptor in acute lung injury.

  • Antimicrobial and Antiviral Applications: The broader families of benzoic acid and sulfonamide derivatives have a long history of use as antimicrobial and antiviral agents.[2][5][10][11]

Pharmacology and Mechanism of Action: The B-Raf Kinase Hypothesis

The B-Raf kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cell proliferation and survival. In many cancers, a mutation in B-Raf leads to its constitutive activation, resulting in uncontrolled cell growth. The sulfonamide group is capable of forming critical hydrogen bonds within the ATP-binding pocket of the B-Raf kinase, leading to its inhibition. It is hypothesized that 2-Chloro-6-(methylsulfonamido)benzoic acid could act as a B-Raf inhibitor through a similar mechanism.

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 2-Chloro-6-(methylsulfonamido)benzoic acid (Hypothesized) Inhibitor->BRAF

Caption: Hypothesized mechanism of action via inhibition of the B-Raf signaling pathway.

Expert Insights and Future Directions

The patent landscape surrounding 2-Chloro-6-(methylsulfonamido)benzoic acid suggests that while the exact molecule may be underexplored in the public domain, the broader chemical class to which it belongs is of significant interest to the pharmaceutical industry. The lack of direct "composition of matter" patents could indicate an opportunity for innovation in this area.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 2-Chloro-6-(methylsulfonamido)benzoic acid is a critical first step.

  • Biological Screening: A comprehensive biological screening of the compound against a panel of protein kinases, including B-Raf, is necessary to validate the hypothesized mechanism of action.

  • Lead Optimization: Should the compound show promising activity, lead optimization studies could be undertaken to improve its potency, selectivity, and pharmacokinetic properties. This could involve modification of the sulfonamide group or substitution at other positions on the benzoic acid ring.

  • Novel Therapeutic Applications: Exploring the activity of this compound in other therapeutic areas, such as inflammatory or infectious diseases, could uncover novel applications.

References

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.
  • Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap. Available at: [Link]

  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents.
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid - ResearchGate. Available at: [Link]

  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents.
  • CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents.
  • US4221815A - Benzoic acids, their derivatives and process for preparing them - Google Patents.
  • EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. Available at: [Link]

  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses - ResearchGate. Available at: [Link]

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents.
  • 2-chloro-4-methylsulfonyl-benzoic acid - AERU - University of Hertfordshire. Available at: [Link]

  • US6350904B1 - Method for producing ortho-alkylated benzoic acid derivatives - Google Patents.
  • [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)] - PubMed. Available at: [Link]

  • US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
  • US1760328A - Halogenated ortho-sulpho-benzoic acid compounds - Google Patents.
  • Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details - EPA. Available at: [Link]

  • [Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB] - PubMed. Available at: [Link]

  • EP0068407A1 - Aminosulfonylbenzoic acid derivatives - Google Patents.
  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives - ResearchGate. Available at: [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Assay of 2-Chloro-6-(methylsulfonamido)benzoic acid

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro evaluation of 2-Chloro-6-(methylsulfonamido)benzoic acid. While the specific biological...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro evaluation of 2-Chloro-6-(methylsulfonamido)benzoic acid. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural motifs, particularly the sulfonamide group, suggest potential activity as an anti-inflammatory agent. This guide is structured around the hypothesis that 2-Chloro-6-(methylsulfonamido)benzoic acid may act as an inhibitor of the NLRP3 inflammasome pathway, a key regulator of innate immunity and inflammation. The protocols herein describe the use of human THP-1 monocytes as a model system to assess the compound's effect on NLRP3 inflammasome activation, specifically focusing on the downstream readouts of Caspase-1 activity and Interleukin-1β (IL-1β) secretion.

Introduction: The NLRP3 Inflammasome as a Therapeutic Target

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response to both microbial pathogens and endogenous danger signals.[1][2][3] Upon activation by a wide array of stimuli, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1.[2] This proximity-induced auto-activation of caspase-1 leads to the cleavage and maturation of the pro-inflammatory cytokines pro-IL-1β and pro-IL-18, as well as the cleavage of gasdermin D to induce pyroptotic cell death.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1]

This application note outlines a robust in vitro platform to investigate the potential inhibitory effects of 2-Chloro-6-(methylsulfonamido)benzoic acid on the NLRP3 inflammasome signaling cascade.

Principle of the Assay

The in vitro assay detailed below utilizes the human monocytic cell line, THP-1, which is a well-established model for studying inflammasome activation.[2] The assay involves a two-signal activation process:

  • Signal 1 (Priming): THP-1 cells are first differentiated into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA). They are then primed with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, to upregulate the expression of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Following priming, the cells are treated with a known NLRP3 activator, such as Nigericin or ATP, to trigger inflammasome assembly and activation.

The inhibitory potential of 2-Chloro-6-(methylsulfonamido)benzoic acid is assessed by its ability to reduce the downstream consequences of NLRP3 activation, namely Caspase-1 activity and IL-1β secretion.

Visualizing the Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_priming Priming (Signal 1) cluster_treatment Treatment & Activation cluster_readouts Downstream Readouts thp1 THP-1 Monocytes pma PMA Differentiation (24-48 hours) thp1->pma lps LPS Priming (3-4 hours) pma->lps compound Add 2-Chloro-6-(methylsulfonamido)benzoic acid (1 hour pre-incubation) lps->compound activator Add NLRP3 Activator (e.g., Nigericin, 1 hour) compound->activator supernatant Collect Supernatant activator->supernatant cell_lysate Prepare Cell Lysate activator->cell_lysate il1b_elisa IL-1β ELISA supernatant->il1b_elisa caspase1_assay Caspase-1 Activity Assay cell_lysate->caspase1_assay

Caption: Experimental workflow for assessing the inhibitory effect of 2-Chloro-6-(methylsulfonamido)benzoic acid on the NLRP3 inflammasome.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)Storage
2-Chloro-6-(methylsulfonamido)benzoic acidN/AN/A4°C
THP-1 Cell LineATCCTIB-202Liquid N₂
RPMI-1640 MediumGibco118750934°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Phorbol 12-myristate 13-acetate (PMA)Sigma-AldrichP8139-20°C
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL43914°C
Nigericin sodium saltSigma-AldrichN7143-20°C
Adenosine 5'-triphosphate (ATP) disodium saltSigma-AldrichA2383-20°C
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650RT
Human IL-1β ELISA KitThermo FisherEH2IL1B4°C
Caspase-1 Activity Assay Kit (Colorimetric)ElabscienceE-CK-A381-20°C
Caspase-1 Activity Assay Kit (Fluorometric)Abcamab39412-20°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023RT

Safety and Handling Precautions

  • 2-Chloro-6-(methylsulfonamido)benzoic acid: The exact hazards of this compound are not well-defined. As a precaution, handle with standard laboratory safety procedures. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.[4][5][6]

  • PMA and LPS: These are potent biological agents. Handle with care in a biological safety cabinet.

  • Nigericin and ATP: Handle with appropriate PPE.

  • DMSO: This is a solvent that can facilitate the absorption of other chemicals through the skin. Handle with caution.

Detailed Experimental Protocols

Preparation of Reagents
  • Complete Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • PMA Stock Solution (1 mg/mL): Dissolve PMA in DMSO. Aliquot and store at -20°C.

  • LPS Stock Solution (1 mg/mL): Dissolve LPS in sterile PBS. Aliquot and store at 4°C.

  • Nigericin Stock Solution (10 mM): Dissolve Nigericin in DMSO. Aliquot and store at -20°C.

  • ATP Stock Solution (100 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

  • 2-Chloro-6-(methylsulfonamido)benzoic acid Stock Solution (10 mM): Dissolve the compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.5%.

Cell Culture and Differentiation
  • Culture THP-1 monocytes in complete cell culture medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed THP-1 cells in a 96-well plate at a density of 40,000-60,000 cells per well.[7]

  • Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL.

  • Incubate for 24-48 hours. After incubation, the cells should be adherent.

  • Carefully aspirate the medium and wash the cells once with pre-warmed sterile PBS.

  • Add fresh, serum-free RPMI-1640 medium to the cells and allow them to rest for at least 3 hours before priming.

Inflammasome Priming and Compound Treatment
  • Prime the differentiated THP-1 cells with LPS at a final concentration of 1 µg/mL for 3-4 hours.

  • During the last hour of LPS priming, add varying concentrations of 2-Chloro-6-(methylsulfonamido)benzoic acid to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known NLRP3 inhibitor, if available).

NLRP3 Inflammasome Activation
  • After the compound pre-incubation, add the NLRP3 activator.

    • For Nigericin: Add to a final concentration of 10 µM.

    • For ATP: Add to a final concentration of 5 mM.

  • Incubate for 1 hour at 37°C.

Sample Collection
  • After the activation step, carefully collect the cell culture supernatants for the IL-1β ELISA. Centrifuge the supernatants to remove any cellular debris and store at -80°C until use.

  • For the Caspase-1 activity assay, prepare cell lysates according to the manufacturer's protocol of the chosen kit.[8][9]

Measurement of Downstream Readouts

IL-1β ELISA
  • Quantify the amount of secreted IL-1β in the collected supernatants using a human IL-1β ELISA kit.[10][11][12]

  • Follow the manufacturer's instructions precisely for the assay procedure, including the preparation of standards, samples, and reagents.[10][12]

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

Caspase-1 Activity Assay
  • Measure the Caspase-1 activity in the cell lysates using a suitable assay kit. These kits typically rely on the cleavage of a specific substrate by Caspase-1, which results in a colorimetric or fluorescent signal.[8][9]

  • The colorimetric assay often uses the substrate Ac-YVAD-pNA, which releases a yellow product (pNA) upon cleavage that can be measured at 405 nm.[8][9]

  • The fluorometric assay may use the substrate YVAD-AFC, which releases a fluorescent product (AFC) upon cleavage that can be measured at an excitation/emission of approximately 400/505 nm.

  • Follow the manufacturer's protocol for the assay.[8][9]

  • The results can be expressed as fold-change in activity compared to the untreated control.

Data Analysis and Interpretation

  • IL-1β Concentration: Plot the concentration of IL-1β as a function of the concentration of 2-Chloro-6-(methylsulfonamido)benzoic acid.

  • Caspase-1 Activity: Plot the relative Caspase-1 activity (e.g., as a percentage of the activated control) against the concentration of the test compound.

  • IC₅₀ Determination: If a dose-dependent inhibition is observed, calculate the half-maximal inhibitory concentration (IC₅₀) for both IL-1β secretion and Caspase-1 activity using a suitable non-linear regression analysis.

Expected Outcomes:

Treatment GroupExpected IL-1β SecretionExpected Caspase-1 Activity
Unstimulated ControlBaseline/LowBaseline/Low
LPS + Activator (e.g., Nigericin)HighHigh
LPS + Activator + Test CompoundReduced (Dose-dependent)Reduced (Dose-dependent)

Visualizing the Signaling Pathway

nlrp3_pathway cluster_signals Activation Signals cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects signal1 Signal 1: LPS -> TLR4 (Upregulation of NLRP3, pro-IL-1β) signal2 Signal 2: Nigericin/ATP (K+ efflux) nlrp3 NLRP3 signal2->nlrp3 asc ASC nlrp3->asc pro_casp1 Pro-Caspase-1 asc->pro_casp1 casp1 Active Caspase-1 pro_casp1->casp1 pro_il1b Pro-IL-1β casp1->pro_il1b cleavage gasdermin Gasdermin D casp1->gasdermin cleavage il1b Mature IL-1β (Secreted) pro_il1b->il1b pyroptosis Pyroptosis gasdermin->pyroptosis compound 2-Chloro-6-(methylsulfonamido)benzoic acid (Hypothesized Inhibition) compound->nlrp3

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway by 2-Chloro-6-(methylsulfonamido)benzoic acid.

References

  • 2-Chloro-4-(methylsulfonyl)
  • Caspase 1 Activity Assay Kit (Colorimetric Method) (E-CK-A381). Elabscience.
  • Inflammasome assays in vitro and in mouse models. (2020). Current Protocols in Immunology.
  • The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. (2012). Food and Chemical Toxicology.
  • Human IL-1β ELISA Kit. Thermo Fisher Scientific.
  • 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid. (2013). Acta Crystallographica Section E.
  • Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024). Promega Connections.
  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. (2006).
  • Caspase-Glo® 1 Inflammasome Assay.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). Medicinal Chemistry.
  • 2-Chloro-4-methylsulfonylbenzoic acid - Safety D
  • Human IL-1 beta ELISA Kit (ab214025). Abcam.
  • In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. (2022). Molecules.
  • Caspase-1 Assay Kit (Fluorometric) (ab39412). Abcam.
  • SAFETY DATA SHEET - 2-chlorobenzoic acid. (2025). Sigma-Aldrich.
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (2015).
  • Methods to Activate the NLRP3 Inflammasome. (2019). Methods in Molecular Biology.
  • Human IL-1 β ELISA Kit. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloro-4-methylsulphonylbenzoic acid. (2025). Fisher Scientific.
  • IL-1β and IL-18 ELISA. Bio-protocol.
  • In vivo and in vitro genotoxicity assessment of 2-methylisoborneol, causal agent of earthy-musty taste and odor in water. (2014). Ecotoxicology and Environmental Safety.
  • Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. (2021). Protocols.io.
  • 2-Chloro-6-(2,3-di-chloro-benzene-sulfonamido)-benzoic acid. (2013). Acta Crystallographica Section E.
  • 2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. (2024). NINGBO INNO PHARMCHEM CO., LTD.
  • Inflammasome Activation and NLRP3.
  • Safety Data Sheet: Benzoic acid. (2021). Carl ROTH.
  • Caspase 1 Activity Assay Kit. MedchemExpress.com.
  • Human IL-1β (Interleukin 1 Beta) ELISA Kit. MP Biomedicals.
  • In vitro and in vivo assessments of the genotoxic potential of 3-chloroallyl alcohol. (2018). Environmental and Molecular Mutagenesis.
  • Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. (2021). Molecules.

Sources

Application

Application Notes and Protocols for 2-Chloro-6-(methylsulfonamido)benzoic acid

An Investigator's Guide to Characterizing a Novel Modulator of the NLRP3 Inflammasome Abstract This document provides a comprehensive guide for researchers investigating the biological activity of 2-Chloro-6-(methylsulfo...

Author: BenchChem Technical Support Team. Date: February 2026

An Investigator's Guide to Characterizing a Novel Modulator of the NLRP3 Inflammasome

Abstract

This document provides a comprehensive guide for researchers investigating the biological activity of 2-Chloro-6-(methylsulfonamido)benzoic acid. In the absence of extensive characterization in the public domain, we present a focused application note centered on a plausible and testable hypothesis: the compound's potential as a modulator of the NLRP3 inflammasome signaling pathway. This guide offers detailed protocols for cell culture, treatment, and downstream assays to elucidate the compound's mechanism of action, empowering researchers to generate robust and reproducible data.

Introduction: Unveiling the Potential of a Novel Benzoic Acid Derivative

2-Chloro-6-(methylsulfonamido)benzoic acid is a small molecule whose biological functions are not yet fully elucidated. Its structure, featuring a benzoic acid core with chloro and methylsulfonamido substitutions, suggests potential interactions with biological targets that could influence cellular signaling pathways. This application note puts forward a scientifically driven hypothesis that 2-Chloro-6-(methylsulfonamido)benzoic acid may act as an inhibitor of the NLRP3 inflammasome, a key player in the innate immune response and a critical driver of inflammation in numerous diseases.

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the activation of Caspase-1. Active Caspase-1 then proteolytically cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their mature, secreted forms. Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders, making it a prime target for therapeutic intervention. This guide provides the necessary framework and detailed protocols to investigate the efficacy of 2-Chloro-6-(methylsulfonamido)benzoic acid as a potential inhibitor of this critical pathway.

Hypothetical Mechanism of Action: Targeting the NLRP3 Inflammasome

We hypothesize that 2-Chloro-6-(methylsulfonamido)benzoic acid interferes with one or more steps in the activation cascade of the NLRP3 inflammasome. This could occur through direct inhibition of a core component, such as NLRP3 itself, or by modulating upstream signaling events that lead to its activation. The experimental workflows detailed herein are designed to test this hypothesis by quantifying key downstream effectors of inflammasome activation.

NLRP3_Pathway cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB TLR4->NFkB activates Pro_IL1B Pro-IL-1β (inactive) NFkB->Pro_IL1B upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive upregulates IL1B IL-1β (active & secreted) NLRP3_active NLRP3 (active) Stimuli Activation Stimuli (e.g., Nigericin) Stimuli->NLRP3_inactive activates ASC ASC NLRP3_active->ASC recruits Pro_Casp1 Pro-Caspase-1 (inactive) ASC->Pro_Casp1 recruits & cleaves Casp1 Caspase-1 (active) Casp1->Pro_IL1B cleaves Inflammation Inflammation IL1B->Inflammation promotes Compound 2-Chloro-6-(methylsulfonamido) benzoic acid Compound->NLRP3_active Hypothesized Inhibition

Figure 1. A diagram of the hypothesized mechanism of action, where 2-Chloro-6-(methylsulfonamido)benzoic acid inhibits the NLRP3 inflammasome.

Materials and Reagents

Cell Culture
  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

Compound Preparation
  • 2-Chloro-6-(methylsulfonamido)benzoic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

Assay Kits and Reagents
  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Human IL-1β ELISA kit

  • BCA Protein Assay Kit

  • Lysis buffer (e.g., RIPA buffer)

  • Phosphate Buffered Saline (PBS)

Experimental Workflow

The following workflow provides a systematic approach to evaluating the effect of 2-Chloro-6-(methylsulfonamido)benzoic acid on NLRP3 inflammasome activation.

Experimental_Workflow cluster_assays Downstream Assays A 1. THP-1 Cell Culture & Differentiation (PMA treatment) B 2. Priming with LPS (Signal 1) A->B C 3. Pre-treatment with 2-Chloro-6-(methylsulfonamido)benzoic acid B->C D 4. NLRP3 Activation with Nigericin (Signal 2) C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F Caspase-1 Activity Assay (from cell lysate) E->F G IL-1β ELISA (from supernatant) E->G H Cell Viability Assay (e.g., MTT or LDH) E->H I Data Analysis & Interpretation F->I G->I H->I

Figure 2. A schematic of the experimental workflow for assessing the inhibitory potential of the compound on the NLRP3 inflammasome.

Detailed Protocols

Preparation of 2-Chloro-6-(methylsulfonamido)benzoic acid Stock Solution

Caution: Refer to the Safety Data Sheet (SDS) before handling the compound.[1][2][3] Wear appropriate personal protective equipment.[1][2][3]

  • Prepare a 10 mM stock solution of 2-Chloro-6-(methylsulfonamido)benzoic acid in sterile DMSO.

  • Gently warm and vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

Parameter Value Notes
Compound 2-Chloro-6-(methylsulfonamido)benzoic acid
Solvent DMSOCell culture grade
Stock Concentration 10 mM
Storage -20°CProtect from light

Table 1. Stock solution preparation parameters.

THP-1 Cell Culture and Differentiation
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours. Differentiated cells will adhere to the bottom of the plate.

  • After differentiation, carefully aspirate the PMA-containing medium and wash the cells once with warm PBS.

  • Add fresh, serum-free RPMI-1640 medium to the cells.

Inflammasome Activation and Compound Treatment
  • Priming (Signal 1): Add LPS to the differentiated THP-1 cells at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.

  • Compound Pre-treatment: Prepare serial dilutions of 2-Chloro-6-(methylsulfonamido)benzoic acid in serum-free RPMI-1640 from the 10 mM stock. The final DMSO concentration should not exceed 0.1%. Add the desired concentrations of the compound to the cells and incubate for 1 hour. Include a vehicle control (0.1% DMSO).

  • Activation (Signal 2): Add Nigericin to a final concentration of 10 µM to all wells except the negative control.

  • Incubate for 1-2 hours at 37°C.

Treatment Group LPS (1 µg/mL) Compound Nigericin (10 µM)
Negative Control +Vehicle-
Vehicle Control +Vehicle+
Compound Treatment +Test Concentrations+
Positive Control (Inhibitor) +Known NLRP3 Inhibitor+

Table 2. Recommended treatment groups for the experiment.

Sample Collection
  • After the final incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Carefully collect the supernatant from each well and store it at -80°C for IL-1β ELISA.

  • Wash the cells once with cold PBS.

  • Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes.

  • Collect the cell lysates and store them at -80°C for the Caspase-1 activity assay and protein quantification.

Downstream Assays

Caspase-1 Activity Assay

A fluorometric assay is recommended for its sensitivity.[4]

  • Thaw the cell lysates on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentration of all samples with lysis buffer.

  • Perform the Caspase-1 activity assay according to the manufacturer's instructions.[5][6] This typically involves incubating the lysate with a specific Caspase-1 substrate (e.g., YVAD-AFC) and measuring the fluorescence over time.

  • Express the Caspase-1 activity as relative fluorescence units (RFU) per µg of protein.

IL-1β ELISA
  • Thaw the collected supernatants on ice.

  • Perform the human IL-1β ELISA according to the manufacturer's protocol.[7][8][9][10]

  • Generate a standard curve using the provided IL-1β standards.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

Data Analysis and Interpretation

  • Caspase-1 Activity: Compare the Caspase-1 activity in the compound-treated groups to the vehicle control. A significant decrease in activity suggests inhibition of the inflammasome.

  • IL-1β Secretion: Compare the concentration of secreted IL-1β in the compound-treated groups to the vehicle control. A reduction in IL-1β levels corroborates the inhibition of Caspase-1 activity.

  • Dose-Response: If multiple concentrations of the compound were tested, plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

  • Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT or LDH) in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity.

Troubleshooting

Problem Possible Cause Solution
High background in assays Incomplete washing, reagent contaminationEnsure thorough washing steps, use fresh reagents.
No inflammasome activation Inactive reagents (LPS, Nigericin), cell issuesTest reagents on a new batch of cells, check cell health.
Inconsistent results Pipetting errors, variability in cell densityUse calibrated pipettes, ensure even cell seeding.

Table 3. Common troubleshooting tips.

Conclusion

This application note provides a robust framework for the initial characterization of 2-Chloro-6-(methylsulfonamido)benzoic acid as a potential modulator of the NLRP3 inflammasome. By following these detailed protocols, researchers can generate high-quality, reproducible data to elucidate the compound's biological activity and pave the way for further investigation into its therapeutic potential.

References

  • Arshad, N., et al. (2011). 2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1139.
  • Arshad, N., et al. (2009). 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2793.
  • Bernstein, J., et al. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(13‐14), 1555-1573.
  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet: 4-Chloro-2-(Methylsulfonamido)Benzoic Acid. Retrieved from [Link]

  • Protocols.io. (2018). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Retrieved from [Link]

  • Protocols.io. (2018). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). FLICA® 660 Caspase-1 Assay Kit. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Administration of 2-Chloro-6-(methylsulfonamido)benzoic acid in Mice

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Disclaimer: 2-Chloro-6-(methylsulfonamido)benzoic acid is a novel compound with limited publicly available data o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: 2-Chloro-6-(methylsulfonamido)benzoic acid is a novel compound with limited publicly available data on its biological activity and pharmacokinetic profile. The following application notes and protocols are based on established principles of in vivo drug administration in mice and the known properties of related benzoic acid derivatives. These guidelines are intended to provide a rational starting point for research. It is imperative that investigators conduct preliminary dose-ranging, solubility, and toxicity studies to determine the optimal and safe administration conditions for this specific compound.

I. Introduction and Scientific Rationale

The in vivo assessment of novel chemical entities is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for the administration of 2-Chloro-6-(methylsulfonamido)benzoic acid in murine models. As a benzoic acid derivative, this compound possesses a carboxylic acid group, which will influence its solubility and potential routes of administration. The sulfonamido and chloro substitutions will further modulate its physicochemical properties.

The primary challenge in the in vivo administration of many novel compounds, particularly those with aromatic ring structures and acidic functional groups, is often poor aqueous solubility.[1] Therefore, the selection of an appropriate vehicle and route of administration is critical to ensure bioavailability and obtain meaningful experimental data. This document will detail the necessary considerations and provide adaptable protocols to guide the researcher in this endeavor.

II. Compound Characteristics and Formulation Strategies

Given the chemical structure of 2-Chloro-6-(methylsulfonamido)benzoic acid, it is predicted to be a weakly acidic compound with limited solubility in aqueous solutions at neutral pH. Benzoic acid and its derivatives are generally more soluble in organic solvents and alkaline solutions.[2]

Table 1: Predicted Physicochemical Properties and Formulation Considerations

PropertyPredicted CharacteristicRationale & Formulation Strategy
Chemical Class Substituted Benzoic AcidThe carboxylic acid moiety is the primary driver of its acidic nature.
Aqueous Solubility Low at neutral pHThe aromatic structure contributes to hydrophobicity. Solubility is expected to increase with pH.
pKa Estimated to be in the acidic rangeThe carboxylic acid group will be protonated at low pH, reducing solubility.
Formulation Goal Achieve a homogenous and stable solution or suspension for accurate dosing.Strategies include pH adjustment, use of co-solvents, or creating a suspension.[3]
Recommended Formulation Development Workflow

Initial, small-scale solubility testing is paramount. This will inform the selection of a suitable vehicle for in vivo administration.

G cluster_0 Solubility Assessment cluster_1 Vehicle Selection cluster_2 Pilot In Vivo Study A Weigh 2-Chloro-6- (methylsulfonamido)benzoic acid B Test solubility in a range of GRAS (Generally Regarded As Safe) vehicles A->B C Observe for complete dissolution or formation of a fine suspension B->C D Prioritize aqueous vehicles with pH adjustment C->D Soluble E Consider co-solvents if necessary (e.g., PEG400, DMSO) C->E Insoluble F For oral administration, suspensions in methylcellulose or CMC can be used C->F Insoluble, for oral route G Administer a single low dose to a small cohort of mice D->G E->G F->G H Monitor for any adverse clinical signs G->H I Proceed to dose-escalation studies H->I

Caption: Formulation Development and Pilot Study Workflow.

III. Routes of Administration: A Comparative Analysis

The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[4] The optimal route for 2-Chloro-6-(methylsulfonamido)benzoic acid will depend on the experimental goals and the developed formulation.

Table 2: Comparison of Common Administration Routes in Mice

RouteDescriptionAdvantagesDisadvantagesRecommended Use for this Compound
Intraperitoneal (IP) Injection into the peritoneal cavity.[4]Technically straightforward, allows for larger volumes, rapid absorption.Potential for injection into organs, first-pass metabolism in the liver.Recommended for initial efficacy and toxicity studies.
Oral Gavage (PO) Direct administration into the stomach via a feeding tube.Mimics clinical route of administration for oral drugs, non-invasive for repeated dosing.Risk of esophageal or stomach perforation, requires skilled handling.Suitable if oral bioavailability is being investigated.
Subcutaneous (SC) Injection into the space between the skin and muscle.Slower, more sustained absorption, technically easy.Limited volume, potential for local irritation.Consider for sustained release studies.
Intravenous (IV) Injection directly into a vein (typically the tail vein).100% bioavailability, rapid onset of action.Technically challenging, small volume, potential for embolism with suspensions.Only recommended if a true solution can be formulated.

IV. Detailed Experimental Protocols

A. Preparation of a Dosing Solution/Suspension

The following are starting-point formulations. The final vehicle composition must be determined empirically based on solubility testing.

Protocol 1: pH-Adjusted Aqueous Solution (for IP, SC, IV)

  • Objective: To dissolve the compound by forming a salt.

  • Materials:

    • 2-Chloro-6-(methylsulfonamido)benzoic acid

    • Sterile Water for Injection (WFI)

    • 1N Sodium Hydroxide (NaOH)

    • 1N Hydrochloric Acid (HCl)

    • Sterile phosphate-buffered saline (PBS)

  • Procedure:

    • Weigh the desired amount of the compound.

    • Add a small volume of WFI to create a slurry.

    • Slowly add 1N NaOH dropwise while vortexing until the compound dissolves.

    • Measure the pH. Adjust to a physiologically compatible range (pH 7.0-7.4) using 1N HCl.[5]

    • Bring the final volume to the target concentration with sterile PBS.

    • Sterile filter the final solution through a 0.22 µm filter.

Protocol 2: Co-Solvent Formulation (for IP, SC)

  • Objective: To dissolve the compound using a water-miscible organic solvent.

  • Materials:

    • 2-Chloro-6-(methylsulfonamido)benzoic acid

    • Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG400)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Dissolve the compound in a minimal amount of DMSO or PEG400 (e.g., 5-10% of the final volume).

    • Once dissolved, slowly add sterile saline while vortexing to bring the solution to the final volume.

    • Caution: Observe for any precipitation. If precipitation occurs, this method may not be suitable at the desired concentration. High concentrations of organic solvents can be toxic.[6]

Protocol 3: Suspension for Oral Gavage (PO)

  • Objective: To create a uniform suspension for oral administration.

  • Materials:

    • 2-Chloro-6-(methylsulfonamido)benzoic acid

    • 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in sterile water

  • Procedure:

    • Weigh the compound and triturate to a fine powder.

    • Slowly add the 0.5% methylcellulose or CMC vehicle while triturating to form a smooth paste.

    • Gradually add the remaining vehicle to achieve the final desired concentration.

    • Continuously stir or vortex the suspension before and during administration to ensure homogeneity.

B. In Vivo Administration Procedures

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

G cluster_0 Pre-Administration cluster_1 Dosing Procedure cluster_2 Post-Administration Monitoring A Animal Acclimatization (minimum 5 days) B Randomize animals into treatment groups A->B C Record baseline body weight B->C D Prepare dosing formulation (as per protocols above) E Administer the compound via the chosen route (e.g., IP, PO) D->E F Administer vehicle control to the control group D->F G Monitor for clinical signs of toxicity (e.g., lethargy, ruffled fur) E->G F->G H Record body weights regularly G->H I Proceed with experimental endpoints (e.g., tissue collection, behavioral tests) H->I

Caption: General Workflow for In Vivo Administration in Mice.

Protocol 4: Intraperitoneal (IP) Injection

  • Restraint: Securely restrain the mouse by scruffing the neck and back skin to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.

  • Injection: Insert a 25-27 gauge needle at a 10-20 degree angle. Aspirate to ensure no fluid or blood is drawn, then inject the solution.

  • Volume: Typically up to 10 ml/kg.

Protocol 5: Oral Gavage (PO)

  • Restraint: Firmly restrain the mouse by the scruff.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle.

  • Administration: Gently insert the needle into the esophagus and down to the stomach. Administer the suspension slowly.

  • Volume: Typically up to 10 ml/kg.

V. Post-Administration Care and Observations

Following administration, mice should be closely monitored for any signs of toxicity or adverse effects.

Table 3: Key Monitoring Parameters

ParameterFrequencyRationale
Clinical Signs Daily for the first few days, then as per study design.Observe for changes in posture, activity, breathing, and general appearance.
Body Weight Daily for the first week, then 2-3 times per week.A significant drop in body weight (>15-20%) can be an indicator of toxicity.
Injection Site Daily for parenteral routes.Check for signs of inflammation, irritation, or necrosis.
Food and Water Intake Daily observation.Reduced consumption can be an early sign of distress.

VI. Conclusion

The successful in vivo administration of 2-Chloro-6-(methylsulfonamido)benzoic acid in mice hinges on a systematic and logical approach to formulation development and a thorough understanding of appropriate administration techniques. The protocols and guidelines presented here provide a robust foundation for initiating such studies. Researchers are strongly encouraged to perform pilot experiments to validate the chosen vehicle and dose before embarking on large-scale efficacy studies. Adherence to ethical and institutional guidelines for animal welfare is paramount throughout all experimental procedures.

VII. References

  • Ashland. (n.d.). Parenteral excipients. Retrieved January 27, 2026, from [Link]

  • Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.

  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved January 27, 2026, from [Link]

  • PMC. (n.d.). The acidified drinking water-induced changes in the behavior and gut microbiota of wild-type mice depend on the acidification mode. Retrieved January 27, 2026, from [Link]

  • PMC. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved January 27, 2026, from [Link]

  • PubMed. (n.d.). Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). The acidified drinking water-induced changes in the behavior and gut microbiota of wild-type mice depend on the acidification mode. Retrieved January 27, 2026, from [Link]

  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Retrieved January 27, 2026, from [Link]

  • ScienceDirect. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved January 27, 2026, from [Link]

  • Ashland. (n.d.). Parenteral excipients. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 27, 2026, from [Link]

  • Publishing at the Library. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Retrieved January 27, 2026, from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved January 27, 2026, from [Link]

  • NIH. (n.d.). In vitro and in vivo effects of ferulic acid on gastrointestinal motility: Inhibition of cisplatin-induced delay in gastric emptying in rats. Retrieved January 27, 2026, from [Link]

  • PMC. (2019, December 23). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Retrieved January 27, 2026, from [Link]

  • EPA. (n.d.). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. Substance Details. Retrieved January 27, 2026, from [Link]

  • IntechOpen. (n.d.). Pharmaceutical excipients. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Royal Jelly Mitigates Cognitive Decline and Anxiety in Female Mice: A Promising Natural Neuroprotective Solution for Alzheimer's Disease. Retrieved January 27, 2026, from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 27, 2026, from [Link]

Sources

Application

2-Chloro-6-(methylsulfonamido)benzoic acid for target engagement studies

Application Note & Protocol Guide Title: A Methodological Approach to Target Engagement for Novel Probes: A Case Study with 2-Chloro-6-(methylsulfonamido)benzoic acid **Abstract The journey from a novel chemical entity t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Title: A Methodological Approach to Target Engagement for Novel Probes: A Case Study with 2-Chloro-6-(methylsulfonamido)benzoic acid

**Abstract

The journey from a novel chemical entity to a validated biological tool or therapeutic lead is critically dependent on confirming its direct interaction with its intended molecular target in a relevant physiological context. This process, known as target engagement, is a cornerstone of modern drug discovery, providing essential evidence that a compound binds its target and initiates a biological response. This guide provides a comprehensive framework for establishing target engagement for novel, uncharacterized small molecules, using 2-Chloro-6-(methylsulfonamido)benzoic acid as a representative example. While this specific compound lacks an established biological target in public literature, its chemical structure, featuring a sulfonamide moiety, suggests potential interaction with enzyme classes such as carbonic anhydrases or kinases. We will therefore use this as a hypothetical basis to detail two gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA®) for confirming intracellular binding and Isothermal Titration Calorimetry (ITC) for quantifying the biophysical parameters of this interaction in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to design and execute robust target engagement studies.

Introduction: The Challenge of Target Validation

The identification of a bioactive "hit" from a screening campaign is only the first step. A critical subsequent challenge is to unequivocally prove that the compound's observed phenotypic effect is a direct consequence of binding to a specific molecular target. Failure to confirm target engagement can lead to the misinterpretation of data and the costly pursuit of compounds with off-target effects or misleading mechanisms of action.

2-Chloro-6-(methylsulfonamido)benzoic acid is a small molecule that serves as an excellent model for this challenge. As a novel chemical entity, a robust workflow is required to first identify its potential target and then rigorously validate the physical interaction. The presence of a sulfonamide group, a well-known pharmacophore, allows us to hypothesize a potential interaction with enzymes that possess a complementary binding pocket, such as certain zinc-containing metalloenzymes or specific protein kinases. This application note will proceed under the hypothetical premise that a primary screen has implicated this compound as an inhibitor of "Target Protein X," and our goal is now to validate this engagement directly.

Principle of Target Engagement Assays

Target engagement assays provide direct evidence of a physical, binding interaction between a ligand (the compound) and its protein target. The core principle of many such assays is that ligand binding induces a change in the biophysical properties of the target protein. This change can be measured and used to confirm and quantify the interaction. Two of the most powerful and orthogonal approaches are CETSA®, which measures changes in protein thermal stability within intact cells, and ITC, which directly measures the heat change upon binding in a purified system.

Method 1: Cellular Thermal Shift Assay (CETSA®) for Intracellular Target Engagement

CETSA® is a groundbreaking method that allows for the assessment of target engagement in a physiologically relevant environment: living cells or tissue lysates. The technique is based on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining at each temperature in the presence versus the absence of the compound.

Causality Behind Experimental Choices
  • Why Intact Cells? Performing the initial heating steps on intact cells preserves the native cellular environment, including physiological concentrations of co-factors, metabolites, and interacting proteins, providing the most relevant context for target engagement.

  • Why a Temperature Gradient? A range of temperatures is essential to generate a "melting curve" for the target protein. This allows for the precise determination of the temperature at which 50% of the protein is denatured (Tm), which is the key parameter that shifts upon ligand binding.

  • Why Western Blot or Mass Spectrometry? These methods are used for the specific detection and quantification of the soluble fraction of the target protein after the heat challenge and separation of aggregated proteins. Western Blot is suitable for targeted analysis, while Mass Spectrometry can be used for proteome-wide, unbiased analysis (Thermal Proteome Profiling).

Experimental Workflow: CETSA®

The workflow below outlines a targeted CETSA® experiment using Western Blot for detection.

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis p1 1. Culture Cells to ~80% Confluency p2 2. Harvest & Resuspend Cells in PBS with Protease Inhibitors p1->p2 p3 3. Aliquot Cell Suspension into Two Pools (Vehicle, Compound) p2->p3 t1 4. Treat One Pool with 2-Chloro-6-(methylsulfonamido)benzoic acid (e.g., 10 µM) t2 5. Treat Control Pool with Vehicle (e.g., 0.1% DMSO) t3 6. Incubate at 37°C for 1 hour t1->t3 t2->t3 h1 7. Aliquot each pool into PCR tubes for each temperature t3->h1 h2 8. Heat aliquots across a temperature gradient (e.g., 40-64°C) for 3 minutes h1->h2 h3 9. Cool immediately on ice h2->h3 a1 10. Lyse Cells (Freeze-Thaw Cycles) h3->a1 a2 11. Separate Soluble Fraction (Centrifugation @ 20,000 x g) a1->a2 a3 12. Quantify Soluble Target Protein X (Western Blot / SDS-PAGE) a2->a3 a4 13. Plot Data & Determine Thermal Shift (ΔT_m) a3->a4

Caption: CETSA® workflow for validating intracellular target engagement.

Detailed Step-by-Step Protocol
  • Cell Culture: Plate a suitable cell line expressing Target Protein X and grow to 70-80% confluency.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-(methylsulfonamido)benzoic acid in DMSO. Prepare a working solution at 2X the final desired concentration in the cell culture medium.

  • Treatment:

    • For the treated group, replace the medium with the compound-containing medium (e.g., final concentration of 10 µM).

    • For the vehicle group, replace the medium with medium containing the same final concentration of DMSO (e.g., 0.1%).

    • Incubate cells for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization or scraping, wash with cold PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors to a final concentration of 107 cells/mL.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension from both the vehicle and treated groups into separate PCR tubes for each temperature point.

    • Use a thermal cycler with a gradient function to heat the tubes for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64°C). A no-heat (RT) control should be included.

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Detection:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration using a BCA or Bradford assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a specific antibody against Target Protein X.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Normalize the intensity of each heated sample to the non-heated (RT) control for both vehicle and treated groups.

    • Plot the normalized soluble protein fraction against the temperature to generate melting curves.

    • Fit the curves using a sigmoidal dose-response equation to determine the melting temperature (Tm). The difference in Tm between the treated and vehicle groups (ΔTm) confirms target engagement.

Expected Data Summary
Treatment GroupFinal ConcentrationTm of Target Protein X (°C)Thermal Shift (ΔTm) (°C)Interpretation
Vehicle (0.1% DMSO)N/A51.2 ± 0.3N/ABaseline thermal stability of the protein.
2-Chloro-6-(methylsulfonamido)benzoic acid10 µM55.8 ± 0.4+4.6Significant stabilization; confirms binding.
Negative Control Compound10 µM51.3 ± 0.2+0.1No stabilization; confirms specificity.

Method 2: Isothermal Titration Calorimetry (ITC) for Biophysical Characterization

While CETSA® confirms engagement in cells, ITC is a powerful biophysical technique used in vitro to provide a complete thermodynamic profile of the binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the target protein. This allows for the precise determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

Causality Behind Experimental Choices
  • Why Purified Protein? ITC requires purified and correctly folded protein and a pure compound solution to eliminate confounding heat signals from other interactions. This ensures the measured thermodynamics are solely from the 1:1 interaction of interest.

  • Why a Series of Injections? A titration approach, where small aliquots of the ligand are injected sequentially, is crucial. The initial injections produce a large heat signal as many binding sites are available. As the protein becomes saturated, subsequent injections produce smaller heat signals, eventually diminishing to only the heat of dilution. This saturation curve is what allows for the calculation of the binding parameters.

  • Why Control Experiments? A "ligand into buffer" titration is essential to measure the heat of dilution of the compound itself. This background heat is then subtracted from the main experimental data to isolate the true heat of binding.

Experimental Workflow: ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 1. Purify Target Protein X (>95% purity) p2 2. Dialyze Protein & Compound into identical buffer p1->p2 p3 3. Degas both solutions to prevent bubbles p2->p3 e1 4. Load Protein into Sample Cell p3->e1 e2 5. Load Compound into Injection Syringe p3->e2 e3 6. Equilibrate system at constant temperature (e.g., 25°C) e1->e3 e2->e3 e4 7. Perform automated titration: ~20 injections of compound into protein e3->e4 a1 8. Integrate peaks to get heat change (ΔH) per injection e4->a1 a2 9. Plot heat change vs. molar ratio a1->a2 a3 10. Fit data to a binding model (e.g., one-site model) a2->a3 a4 11. Determine K_D, n, ΔH, and ΔS a3->a4

Caption: ITC workflow for quantifying binding affinity and thermodynamics.

Detailed Step-by-Step Protocol
  • Protein and Compound Preparation:

    • Express and purify Target Protein X to >95% homogeneity.

    • Dialyze the purified protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve 2-Chloro-6-(methylsulfonamido)benzoic acid in the exact same final dialysis buffer. The presence of a small amount of DMSO (e.g., <2%) is acceptable if required for solubility, but it must be matched precisely in the protein solution.

    • Determine the accurate concentrations of both protein (e.g., by A280) and compound.

    • Thoroughly degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing to allow a return to baseline.

  • Loading the Calorimeter:

    • Load the sample cell (typically ~200 µL) with the Target Protein X solution (e.g., 10-20 µM).

    • Load the injection syringe (typically 40 µL) with the compound solution (e.g., 100-200 µM, ideally 10-15x the protein concentration).

  • Running the Experiment:

    • Allow the system to equilibrate and achieve a stable baseline.

    • Initiate the automated titration run.

  • Control Experiment:

    • Perform an identical titration but inject the compound solution into the sample cell containing only the ITC buffer. This measures the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution data from the primary binding experiment data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per injection against the molar ratio of [Ligand]/[Protein].

    • Use the analysis software provided with the instrument (e.g., Origin, MicroCal) to fit the resulting isotherm to a suitable binding model (e.g., one-site independent).

    • The fitting will yield values for the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Expected Data Summary
ParameterSymbolValueInterpretation
Binding Affinity (KD)KD750 nMIndicates a sub-micromolar affinity, suggesting a potent interaction.
Stoichiometryn1.05A value close to 1 confirms a 1:1 binding model.
Enthalpy of BindingΔH-8.5 kcal/molThe interaction is exothermic and driven by favorable enthalpic changes.
Entropy of Binding-TΔS-1.8 kcal/molThe interaction is entropically unfavorable, possibly due to conformational rigidity upon binding.
Gibbs Free EnergyΔG-10.3 kcal/molThe overall binding process is spontaneous and thermodynamically favorable.

Conclusion

Confirming target engagement is a non-negotiable step in the validation of any new chemical probe or drug candidate. The orthogonal application of CETSA® and ITC provides a powerful and convincing body of evidence. CETSA® validates that 2-Chloro-6-(methylsulfonamido)benzoic acid can access and bind its hypothetical target within the complex milieu of a living cell, inducing a measurable biophysical change. ITC complements this by providing a precise, quantitative measure of the binding affinity and the thermodynamic forces driving the interaction in a purified system. Together, these methods establish a robust foundation for concluding that the compound's biological activity is mediated through direct engagement with its intended target, enabling confident progression into further mechanistic studies and preclinical development.

References

  • Title: The cellular thermal shift assay for drug discovery. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery. Source: Bio-protocol URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Approach for Monitoring Drug-Target Interactions in Cells. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

Method

Application Notes and Protocols: Development of a High-Throughput Screen for 2-Chloro-6-(methylsulfonamido)benzoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) platform for the novel compound, 2-Chloro-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) platform for the novel compound, 2-Chloro-6-(methylsulfonamido)benzoic acid. Recognizing that the biological target of this molecule is currently uncharacterized, this guide presents a systematic, multi-faceted approach. We will first delve into state-of-the-art methodologies for target identification and deconvolution. Subsequently, we will provide detailed protocols for the development of both biochemical and cell-based HTS assays, contingent on the nature of the identified target. This application note is designed to be a practical, field-proven resource, emphasizing scientific integrity, experimental causality, and self-validating systems to accelerate the discovery of the mechanism of action and potential therapeutic applications of this compound.

Introduction: The Challenge of an Orphan Compound

In drug discovery, researchers often encounter compounds with interesting biological activities but unknown mechanisms of action. 2-Chloro-6-(methylsulfonamido)benzoic acid is one such "orphan" compound. While its structure suggests potential interactions with biological macromolecules, its specific cellular target(s) remain to be elucidated. The primary goal of any screening effort for this compound is, therefore, not just to identify "hits" from a large library, but to first uncover its molecular target. This foundational knowledge is critical for developing a meaningful and efficient HTS campaign.[1][2]

This guide will navigate the user through a logical workflow, beginning with strategies to identify the direct binding partner(s) of 2-Chloro-6-(methylsulfonamido)benzoic acid and culminating in the establishment of a high-throughput screen to discover other molecules that modulate the same target.

Phase 1: Target Identification and Deconvolution

Before a high-throughput screen can be developed, the cellular target of 2-Chloro-6-(methylsulfonamido)benzoic acid must be identified. This process, known as target deconvolution, can be approached through several complementary strategies.[3]

Unbiased, Proteome-Wide Approaches

These methods are particularly powerful as they do not require a priori assumptions about the compound's target.

The principle behind CETSA is that the binding of a small molecule to a protein can alter the protein's thermal stability.[4] By systematically heating cell lysates or intact cells treated with the compound of interest and quantifying the remaining soluble proteins using mass spectrometry, we can identify proteins that are stabilized (or destabilized) by the compound.[4][5][6] This provides a direct, label-free method to identify target engagement in a physiological context.[4][5]

Experimental Workflow: CETSA-MS for Target Identification

CETSA_MS_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_separation Separation cluster_analysis Proteomic Analysis start Intact Cells treatment Treat with Vehicle or Compound start->treatment heat Heat Gradient treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant ms_prep Sample Prep for MS supernatant->ms_prep ms_analysis LC-MS/MS ms_prep->ms_analysis data_analysis Data Analysis: Identify Stabilized Proteins ms_analysis->data_analysis

Caption: CETSA-MS workflow for target identification.

This classical biochemical approach involves immobilizing 2-Chloro-6-(methylsulfonamido)benzoic acid onto a solid support (e.g., agarose beads) to create an "affinity matrix".[7][8][9][10][11][12] This matrix is then used to "fish out" its binding partners from a cell lysate.[7][9][11]

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 2-Chloro-6-(methylsulfonamido)benzoic acid with a linker arm suitable for conjugation to the solid support. It is crucial that the linker attachment site does not interfere with the compound's binding to its target.

  • Immobilization: Covalently attach the synthesized probe to activated agarose beads.

  • Incubation: Incubate the affinity matrix with a cell lysate.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound proteins.[7]

  • Elution: Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the pH or salt concentration.

  • Identification: Identify the eluted proteins by SDS-PAGE followed by mass spectrometry.[9]

Phenotypic Screening

Phenotypic screening involves testing the compound in a cell-based assay that measures a specific cellular phenotype, such as cell viability, morphology, or the expression of a reporter gene.[2][13][14] While this approach does not directly identify the target, it can provide valuable clues about the biological pathway the compound modulates.[2] Subsequent target deconvolution can then be performed on the "hit" from the phenotypic screen.[14]

Phase 2: Development of a High-Throughput Screen

Once a putative target has been identified and validated, a high-throughput screen can be developed to identify other small molecules that modulate its function. The choice between a biochemical and a cell-based assay will depend on the nature of the identified target.[15]

Biochemical Assay Development

Biochemical assays are suitable for purified targets such as enzymes or receptors.[15][16] They offer a controlled environment to study the direct interaction between the compound and the target.[16]

Assuming CETSA-MS and affinity chromatography identify a specific kinase as the target of 2-Chloro-6-(methylsulfonamido)benzoic acid, a luminescence-based kinase activity assay could be developed.

Protocol: Kinase Activity HTS Assay

  • Reagent Preparation:

    • Kinase: Recombinant, purified kinase.

    • Substrate: A peptide substrate specific for the kinase.

    • ATP: Adenosine triphosphate, the phosphate donor.

    • Detection Reagent: A proprietary reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Miniaturization and Optimization:

    • Transition the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[1]

    • Determine the optimal concentrations of kinase, substrate, and ATP to achieve a robust signal-to-background ratio and a Z' factor > 0.5.[17]

  • HTS Workflow:

    • Dispense the compound library and controls into the assay plates using an acoustic liquid handler.

    • Add the kinase and substrate mixture.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time at room temperature.

    • Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced via a luminescent signal.

    • Read the plates on a suitable plate reader.

Data Presentation: HTS Assay Parameters

ParameterRecommended ValueRationale
Plate Format 384- or 1536-wellMiniaturization for cost and throughput.[1]
Final Assay Volume 5-20 µLReduces reagent consumption.
Compound Concentration 10 µM (single point)Standard for primary screens.
Positive Control Staurosporine (broad-spectrum kinase inhibitor)To ensure the assay can detect inhibition.
Negative Control DMSOVehicle control.
Z' Factor > 0.5Indicates a robust and reproducible assay.[17]
Cell-Based Assay Development

Cell-based assays are essential when the target's function is dependent on the cellular environment or when the target is part of a larger signaling complex.[18][19][20]

If the target is identified as a transcription factor that regulates the expression of a specific gene, a reporter gene assay can be developed.

Protocol: Reporter Gene HTS Assay

  • Cell Line Engineering:

    • Create a stable cell line containing a reporter construct. This construct will have the promoter of the target gene driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

  • Assay Development:

    • Optimize cell seeding density, compound incubation time, and reporter signal detection parameters.

  • HTS Workflow:

    • Seed the engineered cells into 384-well plates and allow them to attach overnight.

    • Treat the cells with the compound library.

    • Incubate for a period sufficient to allow for changes in gene expression (e.g., 16-24 hours).

    • If using a luciferase reporter, lyse the cells and add the luciferase substrate.

    • Measure the luminescent signal on a plate reader.

Experimental Workflow: HTS Campaign

HTS_Campaign cluster_prep Preparation cluster_screen Primary Screen cluster_validation Hit Validation cluster_output Outcome assay_dev Assay Development & Optimization pilot Pilot Screen (~2,000 compounds) assay_dev->pilot hts Full Library HTS pilot->hts hit_confirm Hit Confirmation (Dose-Response) hts->hit_confirm secondary Secondary Assays (Orthogonal Methods) hit_confirm->secondary sar Structure-Activity Relationship (SAR) secondary->sar leads Validated Leads sar->leads

Caption: A typical workflow for a high-throughput screening campaign.

Phase 3: Hit Validation and Characterization

A critical phase of any HTS campaign is the validation of primary "hits" to eliminate false positives and confirm on-target activity.[21]

Hit Confirmation

Primary hits should be re-tested in the same assay to confirm their activity. A dose-response curve should be generated to determine the potency (e.g., IC50 or EC50) of the compound.

Orthogonal and Secondary Assays

Confirmed hits should be evaluated in a secondary, orthogonal assay that measures the same biological endpoint but uses a different technology.[22] This helps to rule out assay-specific artifacts. For example, if the primary screen was a biochemical kinase assay, a secondary assay could be a cell-based assay that measures the phosphorylation of a downstream substrate of that kinase.

Biophysical Methods for Direct Target Engagement

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or a targeted Cellular Thermal Shift Assay (CETSA) can be used to confirm the direct binding of the hit compound to the purified target protein.[23]

Conclusion

The development of a high-throughput screen for a compound with an unknown target, such as 2-Chloro-6-(methylsulfonamido)benzoic acid, is a challenging but surmountable endeavor. By adopting a systematic, multi-phased approach that begins with robust target identification methodologies, researchers can lay a solid foundation for a successful HTS campaign. The protocols and workflows outlined in this application note provide a comprehensive framework for elucidating the mechanism of action of this novel compound and for discovering new chemical entities that modulate its biological target. This, in turn, will pave the way for further preclinical and clinical development.

References

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]

  • Computational Chemistry. (2022, December 8). Phenotypic and target-based HTS in drug discovery. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. [Link]

  • RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. [Link]

  • BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]

  • Challenges in Secondary Analysis of High Throughput Screening Data. (n.d.). Pacific Symposium on Biocomputing, 62-72. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. [Link]

  • Lee, H., & Lee, J. W. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 621–636. [Link]

  • PNAS. (n.d.). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. [Link]

  • BioTechnologia. (2013). Cell-based assays in high-throughput mode (HTS). [Link]

  • Glicksman, M. A. (2008). Design and implementation of high-throughput screening assays. Assay and Drug Development Technologies, 6(4), 433–455. [Link]

  • Beckman Coulter. (n.d.). Secondary Screening vs. High-throughput. [Link]

  • Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024, September 10). Drug Discovery from Technology Networks. [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 57(7), 1471–1483. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Choi, H. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. ACS Chemical Biology, 4(11), 949–959. [Link]

  • PubMed. (2025, April 29). Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Medicilon. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). Future Medicinal Chemistry, 5(1), 103–116. [Link]

  • PubChem. (n.d.). 2-Chloro-6-(2-methoxyethylsulfanyl)benzoic acid. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025, March 2). Technology Networks. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]

  • PubMed. (2019, June 20). Horizontal Cell Biology: Monitoring Global Changes of Protein Interaction States with the Proteome-Wide Cellular Thermal Shift Assay (CETSA). [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors in Drug Discovery and Development. [Link]

  • NIH. (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. [Link]

  • Creative Biolabs. (n.d.). Hit Validation Services. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. [Link]

  • bioRxiv. (2021, December 16). Proteome-wide cellular thermal shift assay reveals novel crosstalk between brassinosteroid and auxin signaling. [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology. [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • NIH Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]

  • Wikipedia. (n.d.). Affinity chromatography. [Link]

  • ACS Publications. (2023, July 16). Affinity Chromatographic Method for Determining Drug–Protein Interaction with Enhanced Speed Than Typical Frontal Analysis. [Link]

  • Taylor & Francis Online. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

Sources

Application

Application Notes and Protocols for 2-Chloro-6-(methylsulfonamido)benzoic acid: Information Not Available

A comprehensive search of scientific literature, chemical databases, and patent repositories has yielded no specific information on the synthesis, biological activity, or application of 2-Chloro-6-(methylsulfonamido)benz...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature, chemical databases, and patent repositories has yielded no specific information on the synthesis, biological activity, or application of 2-Chloro-6-(methylsulfonamido)benzoic acid as a chemical probe.

Despite extensive investigation into this specific molecule and related chemical structures, there is no publicly available data to support the creation of detailed application notes or protocols as requested. Searches in prominent databases such as PubChem and various chemical supplier catalogs did not return an entry for this exact compound, indicating it may not be a commercially available or well-characterized research tool.

While broader searches on the general class of sulfonamido-benzoic acid derivatives reveal a wide range of biological activities, including enzyme inhibition and potential modulation of inflammatory pathways, this information is not specific to 2-Chloro-6-(methylsulfonamido)benzoic acid. Extrapolating this general information to create a specific protocol for a molecule with no documented biological target or experimental validation would not meet the required standards of scientific integrity and accuracy.

Therefore, we are unable to provide the requested detailed guide, including experimental protocols, data presentation, and pathway diagrams, for 2-Chloro-6-(methylsulfonamido)benzoic acid. Further research and initial characterization of this compound would be necessary before such a document could be responsibly produced.

Method

A Strategic Guide to Investigating 2-Chloro-6-(methylsulfonamido)benzoic acid in Cancer Research: Application Notes and Protocols

Prepared for: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature review, "2-Chloro-6-(methylsulfonamido)benzoic acid" is a novel chemical entity with no specific publishe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "2-Chloro-6-(methylsulfonamido)benzoic acid" is a novel chemical entity with no specific published data regarding its applications in cancer research. This document, therefore, serves as a comprehensive, experience-driven guide outlining a strategic and scientifically rigorous approach to investigating its potential as an anticancer agent. The proposed methodologies are based on established principles in cancer drug discovery and the known activities of structurally related substituted benzoic acid derivatives.

Introduction: The Rationale for Investigation

The field of oncology is in constant pursuit of novel chemical scaffolds that can yield more effective and selective cancer therapeutics. Benzoic acid and its derivatives have emerged as a promising class of compounds, with several demonstrating significant anticancer potential.[1] The core structure of 2-Chloro-6-(methylsulfonamido)benzoic acid incorporates several key features that suggest a rationale for its investigation in cancer research:

  • The Benzoic Acid Scaffold: This fundamental structure is present in a variety of compounds with demonstrated biological activity, including some that have been investigated for their anticancer properties.[1][2]

  • Chloro Substitution: The presence of a chloro group on the aromatic ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to target proteins.

  • Sulfonamido Moiety: Sulfonamides are a well-established pharmacophore found in a wide range of clinically used drugs, including some anticancer agents that target carbonic anhydrase, an enzyme implicated in tumor progression.[3]

Given these structural features, a systematic investigation into the anticancer properties of 2-Chloro-6-(methylsulfonamido)benzoic acid is a scientifically meritorious endeavor. This guide provides a roadmap for such an investigation, from initial in vitro screening to preliminary mechanistic studies.

Part 1: Proposed Research Workflow for Anticancer Activity Screening

A tiered approach is recommended to efficiently assess the anticancer potential of a novel compound. This workflow prioritizes high-throughput in vitro assays to establish a foundational understanding of the compound's activity before proceeding to more complex and resource-intensive studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Advanced In Vitro & In Vivo Models a Compound Preparation & QC b Cell Line Panel Selection (e.g., NCI-60) a->b c Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) b->c d IC50 Determination c->d e Apoptosis Assays (Annexin V/PI, Caspase Activity) d->e Active Compound f Cell Cycle Analysis (Propidium Iodide Staining) d->f Active Compound h Colony Formation Assay d->h Active Compound g Target Identification Studies (e.g., Kinase Profiling, Western Blot) e->g f->g i 3D Spheroid/Organoid Models g->i Promising Candidate h->g j In Vivo Xenograft Studies (Mouse Models) i->j k Pharmacokinetic Profiling j->k

Caption: Proposed workflow for evaluating a novel compound's anticancer potential.

Part 2: Hypothetical Mechanism of Action and Signaling Pathways

Based on the activities of structurally related compounds, 2-Chloro-6-(methylsulfonamido)benzoic acid could potentially exert its anticancer effects through various mechanisms. Two plausible hypotheses are:

  • Inhibition of Anti-Apoptotic Proteins: Some substituted benzoic acids have been shown to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1.[4][5] By inhibiting these proteins, the compound could restore the natural process of programmed cell death (apoptosis) in cancer cells.

  • Modulation of Histone Deacetylases (HDACs): Certain benzoic acid derivatives have been found to inhibit HDACs.[6] HDAC inhibitors can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

A hypothetical signaling pathway illustrating the potential induction of apoptosis is presented below.

G cluster_0 Apoptosis Induction Pathway compound 2-Chloro-6-(methylsulfonamido) benzoic acid bcl2 Anti-apoptotic Proteins (e.g., Mcl-1, Bfl-1) compound->bcl2 Inhibition bax_bak Pro-apoptotic Effectors (Bax, Bak) bcl2->bax_bak Inhibition mito Mitochondria bax_bak->mito Activation cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Sources

Application

formulation of 2-Chloro-6-(methylsulfonamido)benzoic acid for animal studies

Application Note: Preclinical Formulation Strategies for 2-Chloro-6-(methylsulfonamido)benzoic acid (CMSBA) Executive Summary This guide details the formulation protocols for 2-Chloro-6-(methylsulfonamido)benzoic acid (C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Formulation Strategies for 2-Chloro-6-(methylsulfonamido)benzoic acid (CMSBA)

Executive Summary

This guide details the formulation protocols for 2-Chloro-6-(methylsulfonamido)benzoic acid (CMSBA) , a structural analog often investigated in the context of herbicide intermediates, diuretic pharmacophores, or saccharin precursors.[1]

CMSBA presents specific physicochemical challenges: it is an ortho,ortho-disubstituted benzoic acid derivative.[1] The steric hindrance provided by the 2-chloro and 6-methylsulfonamido groups, combined with its nature as a weak acid, necessitates precise pH control and co-solvent selection to ensure bioavailability and reproducibility in animal studies.

Part 1: Physicochemical Profiling & Strategy

To formulate CMSBA effectively, one must understand the molecular causality governing its solubility.[1]

Structural Analysis & Ionization

CMSBA contains two ionizable protons, creating a distinct solubility profile dependent on pH:

  • Moiety A (Carboxylic Acid): The benzoic acid proton.[1] Due to the electron-withdrawing chlorine at the ortho position, the pKa is expected to be lower than unsubstituted benzoic acid (Predicted pKa ~2.5 – 3.0).

  • Moiety B (Sulfonamide): The -NH- group in the sulfonamido moiety (-NH-SO₂-CH₃) is weakly acidic (Predicted pKa ~9.5 – 10.5).[1]

Implication: CMSBA is practically insoluble in acidic media (stomach pH 1.[1]2) where it exists in its unionized form.[1] Maximum solubility is achieved at pH > 8.0, where the molecule exists as a dianion (or at least a mono-anion).[1]

Solubility Classification (BCS Proxy)
  • Predicted Class: BCS Class II (Low Solubility, High Permeability).[1]

  • Critical Parameter: The ortho-substitution pattern creates a "molecular hinge" effect, potentially increasing crystal lattice energy and reducing dissolution rates.[1]

Part 2: Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Target Concentration: 1 – 5 mg/mL Objective:[1] Create a particle-free, stable solution for bolus injection.[1]

Rationale: Simple saline will precipitate the compound.[1] We utilize a co-solvent system (DMSO/PEG) to solubilize the lipophilic core, combined with a buffer to maintain ionization.[1]

Reagents:

  • Dimethyl sulfoxide (DMSO), anhydrous (USP grade)

  • Polyethylene Glycol 400 (PEG 400)[1][2]

  • Phosphate Buffered Saline (PBS) or Sterile Water for Injection (SWFI)[1]

  • 1N NaOH (for pH adjustment)[1]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of CMSBA into a sterile glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex for 1-2 minutes until the solid is fully wetted.

    • Note: If the solution remains cloudy, add 1 molar equivalent of 1N NaOH to the DMSO phase to form the salt in situ.

  • Co-Solvent Addition: Add PEG 400 (40% of final volume). Vortex vigorously. The solution should be clear and slightly viscous.[1]

  • Dilution: Slowly add PBS or SWFI (55% of final volume) while continuously vortexing.

    • Caution: Rapid addition of water can cause "crashing out" (precipitation).[1] Add dropwise if necessary.

  • pH Adjustment: Check pH. Adjust to pH 7.4 – 8.0 using 0.1N NaOH or HCl.

    • Critical Check: Ensure pH does not drop below 7.0, or precipitation will occur.[1]

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter into a sterile vial.

    • Avoid: Nylon filters (potential drug adsorption).[1]

ComponentFunction% (v/v)
DMSOPrimary Solvent / Penetration Enhancer5%
PEG 400Co-solvent / Stabilizer40%
PBS (pH 7.[1]4)Aqueous Vehicle / Buffer55%
Protocol B: Oral (PO) Formulation (Suspension)

Target Concentration: 10 – 100 mg/mL Objective:[1] High-dose formulation for toxicology/efficacy studies.[1]

Rationale: For high doses, a solution is often impossible due to volume limits in animals (10 mL/kg in rats).[1] A homogeneous suspension using a suspending agent (Methylcellulose) and a surfactant (Tween 80) ensures uniform dosing.[1]

Reagents:

  • Methylcellulose (MC) (400 cP viscosity grade)[1]

  • Tween 80 (Polysorbate 80)[1][2]

  • Sterile Water

Vehicle Preparation (0.5% MC / 0.1% Tween 80):

  • Heat 1/3 of the required water to ~80°C.

  • Disperse Methylcellulose powder (0.5% w/v) into the hot water with magnetic stirring.

  • Add the remaining cold water and stir until clear (hydration step).

  • Add Tween 80 (0.1% w/v).[1][2]

  • Allow to stand overnight at 4°C to remove air bubbles.

Compounding Procedure:

  • Micronization: If CMSBA is crystalline/chunky, grind it using a mortar and pestle to a fine powder.[1]

    • Why: Particle size directly impacts dissolution rate in the gut.[1]

  • Wetting: Weigh CMSBA into a formulation vial. Add the vehicle in small increments (geometric dilution).

  • Dispersion: Vortex or use a probe sonicator (20% amplitude, 30 seconds) to break up aggregates.

  • Homogenization: Stir continuously during dosing.

Part 3: Stability & Quality Control

Every formulation must be validated before administration.[1]

QC Checklist:

  • Visual Inspection:

    • Solution: Must be clear, colorless to pale yellow, with no Tyndall effect (particulates).

    • Suspension: Must be resuspendable with gentle shaking; no "caking" at the bottom.[1]

  • pH Verification:

    • IV formulations must be within pH 7.0 – 8.5 to prevent phlebitis and precipitation.[1]

  • Dose Verification (HPLC):

    • Dilute 10 µL of formulation into 990 µL of Methanol.

    • Analyze via HPLC-UV (254 nm) against a standard curve to verify concentration is within ±10% of target.

Part 4: Decision Logic (Visualization)

The following diagram illustrates the decision matrix for vehicle selection based on the study type and route of administration.

FormulationLogic Start Start: CMSBA Formulation Route Select Route of Administration Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Target Conc. > 1 mg/mL? IV->SolubilityCheck DoseCheck Dose Requirement PO->DoseCheck StandardSaline Saline (pH 7.4) (Likely to Precipitate) SolubilityCheck->StandardSaline No (Unlikely) CoSolvent Use Co-Solvent System: 5% DMSO / 40% PEG400 SolubilityCheck->CoSolvent Yes pHAdjust Adjust pH to 8.0 (Ionize Carboxyl Group) CoSolvent->pHAdjust LowDose Low Dose (<10 mg/kg) PK Study DoseCheck->LowDose HighDose High Dose (>10 mg/kg) Tox Study DoseCheck->HighDose LipidSol Lipid Solution (Labrasol/Capryol) LowDose->LipidSol Maximize Absorption Suspension Suspension: 0.5% MC / 0.1% Tween 80 HighDose->Suspension Maximize Loading

Caption: Decision tree for CMSBA vehicle selection based on administration route and dose requirements.

References

  • Thackaberry, E. A. (2013).[1][2] "Vehicle selection for nonclinical oral safety studies." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Niazi, S. K. (2004).[1][3] Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. CRC Press.[1][4] (General reference for standard vehicle compositions). Link

  • PubChem Compound Summary. "2-Chloro-4-(methylsulfonyl)benzoic acid" (Structural analog reference for physicochemical properties). Link[1]

  • Strickley, R. G. (2004).[1][3] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

Sources

Method

2-Chloro-6-(methylsulfonamido)benzoic acid in proteomics research

Application Notes & Protocols for Proteomics Research Topic: Investigating 2-Chloro-6-(methylsulfonamido)benzoic acid and its Analogs as Novel Molecular Glue Degraders Introduction: The Frontier of Targeted Protein Degra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Proteomics Research

Topic: Investigating 2-Chloro-6-(methylsulfonamido)benzoic acid and its Analogs as Novel Molecular Glue Degraders

Introduction: The Frontier of Targeted Protein Degradation

Traditional pharmacology has largely focused on occupancy-driven inhibition, where a drug molecule must continuously bind to a protein's active site to elicit a therapeutic effect. However, a significant portion of the proteome, including transcription factors and scaffolding proteins, lacks enzymatic activity and has been deemed "undruggable." Targeted Protein Degradation (TPD) has emerged as a revolutionary paradigm to overcome this limitation. Instead of merely inhibiting a protein, TPD co-opts the cell's natural disposal machinery—the ubiquitin-proteasome system (UPS)—to completely eliminate a disease-causing protein.

Molecular glues are a fascinating class of TPD agents. These small molecules induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein (neomorphic substrate) that would otherwise not associate.[1] This induced proximity results in the target protein being tagged with ubiquitin and subsequently degraded by the proteasome.[2] The aryl sulfonamide chemical scaffold has been identified as a privileged structure for molecular glue activity. The canonical example, Indisulam, facilitates the interaction between the E3 ligase substrate receptor DCAF15 and the splicing factor RBM39, leading to RBM39 degradation and potent anti-cancer effects.

This guide focuses on 2-Chloro-6-(methylsulfonamido)benzoic acid , a compound possessing the core structural motifs of an aryl sulfonamide. While its specific activity in proteomics is not yet broadly documented, its structure presents a compelling starting point for investigating a new chemical space for potential molecular glue degraders. The following application notes and protocols provide a comprehensive, field-proven framework for researchers to systematically evaluate this compound and its analogs, from initial phenotypic screening to definitive target identification and validation using advanced proteomics workflows.

Principle of Action: The Molecular Glue Hypothesis

The central hypothesis is that 2-Chloro-6-(methylsulfonamido)benzoic acid acts as a molecular glue by inducing the formation of a ternary complex between an E3 ligase and a specific neosubstrate. The sulfonamide moiety is predicted to bind to the substrate receptor of an E3 ligase (e.g., DCAF15), altering its surface topology. This new surface conformation is then recognized by a target protein, leading to its recruitment, ubiquitination, and ultimate degradation.

Molecular_Glue_Mechanism cluster_0 Cellular Environment E3 E3 Ubiquitin Ligase (e.g., DCAF15) E3->Ternary_point Glue Molecular Glue (2-Chloro-6-(methylsulfonamido)benzoic acid) Glue->E3 Binding Target Target Protein (Neosubstrate) Proteasome 26S Proteasome Target->Proteasome Recognition & Entry Target->Ternary_point Induced Interaction Ub Ubiquitin (Ub) Ub->Ub_point Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary_point->Ub_point Ternary Complex Formation Ub_point->Target Poly-ubiquitination

Caption: Hypothesized mechanism of action for a sulfonamide-based molecular glue.

Chemical Profile: 2-Chloro-6-(methylsulfonamido)benzoic acid

A thorough understanding of the candidate molecule's properties is critical for experimental design.

PropertyValueNotes
IUPAC Name 2-Chloro-6-(methylsulfonamido)benzoic acid-
Molecular Formula C₈H₈ClNO₄S-
Molecular Weight 249.67 g/mol Important for preparing stock solutions.
Solubility DMSO, DMFEmpirically test solubility in cell culture media to avoid precipitation during experiments.
Purity >95%Always verify purity by LC-MS or NMR before use to ensure observed effects are not from impurities.
Storage -20°C, desiccatedProtect from light and moisture to maintain stability.

Application 1: Screening for Bioactivity and Target Identification

This section outlines a multi-phase workflow to determine if the candidate compound has biological activity consistent with a molecular glue and to identify its specific protein target(s).

Phase I: Phenotypic Screening

Objective: To assess the compound's anti-proliferative effects on cancer cell lines. Many known molecular glues exhibit potent activity in specific cancer contexts.

Protocol 1: Cell Viability Assay

  • Cell Line Selection: Choose a panel of cell lines. For sulfonamides, it is prudent to include lines known to be sensitive to Indisulam (e.g., MOLM-13, OCI-AML2) and resistant lines as controls.

  • Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere/stabilize for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Chloro-6-(methylsulfonamido)benzoic acid in DMSO. Create a 2x working stock dilution series in the appropriate cell culture medium.

  • Treatment: Add the 2x compound dilutions to the cell plates (1:1 volume) to achieve the final desired concentrations (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate plates for 72-120 hours, depending on the cell line's doubling time.

  • Readout: Assess cell viability using a commercial ATP-based assay (e.g., CellTiter-Glo®). Luminescence is proportional to the number of viable cells.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the GI₅₀ (concentration for 50% growth inhibition) to quantify the compound's potency.

Causality Check: A potent GI₅₀ (<10 µM) in specific cell lines suggests the compound engages a critical cellular target and warrants progression to the next phase.

Phase II: Unbiased Target Identification via Global Proteomics

Objective: To identify which proteins are downregulated upon compound treatment, pointing to potential neosubstrates of degradation.

Proteomics_Workflow Culture 1. Cell Culture (e.g., MOLM-13) Treat 2. Compound Treatment (Vehicle vs. Drug) Culture->Treat Lysis 3. Cell Lysis & Protein Extraction Treat->Lysis Digest 4. Protein Digestion (Trypsin) Lysis->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Analysis 6. Data Analysis (Quantification & Stats) LCMS->Analysis Target 7. Identify Downregulated Proteins (Hits) Analysis->Target

Caption: Workflow for identifying protein targets using bottom-up proteomics.

Protocol 2: Sample Preparation for Mass Spectrometry

  • Scaling Up: Culture a sensitive cell line (identified in Phase I) in larger formats (e.g., 10 cm dishes) to obtain sufficient protein (~1 mg per sample).

  • Treatment: Treat cells in biological triplicate with the vehicle (DMSO) and the candidate compound at a concentration of ~10x its GI₅₀ for 12-24 hours. A shorter timepoint is chosen to enrich for direct degradation events over secondary downstream effects.

  • Harvesting & Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8M Urea), protease inhibitors, and phosphatase inhibitors.[3]

    • Sonicate the lysate to shear DNA and ensure complete protein solubilization.

    • Clarify the lysate by centrifugation and determine protein concentration using a BCA assay.

  • Protein Digestion:

    • Take 100 µg of protein from each sample.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Alkylation: Add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark.

    • Digestion: Dilute the urea concentration to <2M with 50 mM ammonium bicarbonate. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge or tip. Elute and dry the peptides via vacuum centrifugation.

  • LC-MS/MS Analysis: Reconstitute peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid). Analyze using a high-resolution mass spectrometer (e.g., Orbitrap series) coupled to a nano-flow HPLC system.[4]

Data Analysis & Interpretation:

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify proteins.

  • Perform label-free quantification (LFQ) to compare protein abundance between vehicle- and drug-treated groups.

  • Generate a volcano plot (log₂ fold change vs. -log₁₀ p-value) to visualize proteins that are significantly and substantially downregulated. Proteins in the bottom-left quadrant are your primary candidates for degradation.

Protein ID (UniProt)Gene NameLog₂(Fold Change)p-valuePotential Role
P61981RBM39-2.51.2e-5Splicing Factor
Q13148GSPT1-0.20.65Translation Termination
P04637TP53-0.10.81Tumor Suppressor

Table represents example data. A significant negative fold change with a low p-value indicates a strong degradation candidate.

Application 2: Target Validation and Mechanistic Elucidation

Objective: To confirm that the candidate proteins identified via proteomics are bona fide targets of compound-induced degradation and to validate the molecular glue mechanism.

Protocol 3: Western Blotting for Target Confirmation

Expertise Insight: Western blotting is a low-cost, high-throughput method that serves as an essential first validation step. It provides orthogonal confirmation of the mass spectrometry results.

  • Sample Preparation: Prepare cell lysates from cells treated with a dose-response of the compound (e.g., 0, 0.1x, 1x, 10x, 100x GI₅₀) for a fixed time (e.g., 24 hours). Also, perform a time-course experiment (e.g., 0, 2, 4, 8, 16, 24 hours) at a fixed concentration (10x GI₅₀).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody specific to your top candidate protein (e.g., anti-RBM39).

    • Incubate with a loading control antibody (e.g., anti-GAPDH, anti-Actin) to ensure equal protein loading.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity. A dose- and time-dependent decrease in the target protein level, but not the loading control, strongly validates it as a degradation target.

Protocol 4: Affinity Purification-Mass Spectrometry (AP-MS) for Ternary Complex

Trustworthiness Check: This protocol provides direct evidence of the induced protein-protein interaction, which is the hallmark of a molecular glue. It validates the proposed mechanism of action.

  • Bait Protein: Engineer a cell line to express a tagged version (e.g., FLAG, HA) of the putative E3 ligase substrate receptor (e.g., DCAF15).

  • Treatment and Lysis: Treat these cells with the candidate compound or vehicle control. Lyse the cells under non-denaturing conditions (e.g., using a buffer with mild detergents like NP-40) to preserve protein complexes.

  • Immunoprecipitation (IP): Add anti-tag magnetic beads (e.g., anti-FLAG) to the lysate to pull down the tagged E3 receptor and its interacting partners.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.

  • MS Analysis: Digest the eluted proteins and analyze them by LC-MS/MS as described in Protocol 2.

  • Data Analysis: Compare the proteins identified in the compound-treated sample versus the vehicle control. The presence of your target protein (e.g., RBM39) only in the compound-treated sample is strong evidence of a drug-induced ternary complex.

Conclusion and Future Outlook

This guide provides a robust, systematic framework for the evaluation of 2-Chloro-6-(methylsulfonamido)benzoic acid, and other novel small molecules, as potential molecular glue degraders. By integrating phenotypic screening with state-of-the-art proteomics, researchers can efficiently move from a candidate compound to a validated biological target. Positive confirmation through these workflows would establish this chemical scaffold as a new tool for TPD, opening avenues for medicinal chemistry optimization and the development of novel therapeutics against previously intractable disease targets.

References

  • Munir, S., Arshad, M. N., et al. (2013). 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o832. [Link]

  • Gama, A., et al. (2006). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. ResearchGate. [Link]

  • Google Patents. (2012). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2014). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (2015). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 62(8), 392-398. [Link]

  • Sperling, A. S., & Crews, C. M. (2023). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Biochemistry, 62(3), 443-454. [Link]

  • Technology Networks. (2024). Molecular Glues: The Next Frontier in Targeted Protein Degradation. Drug Discovery News & Analysis. [Link]

  • Cristobal, A., et al. (2021). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. International Journal of Molecular Sciences, 22(19), 10321. [Link]

  • Heck, A. J. R., & Krijgsveld, J. (2020). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. Journal of Proteome Research, 19(1), 1-14. [Link]

  • Hoshino, H., et al. (2019). Molecular Glue that Spatiotemporally Turns on Protein-Protein Interactions. Journal of the American Chemical Society, 141(22), 8738-8742. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the solubility of 2-Chloro-6-(methylsulfonamido)benzoic acid for assays

Technical Support Center: 2-Chloro-6-(methylsulfonamido)benzoic acid Part 1: Understanding the Solubility Challenge 2-Chloro-6-(methylsulfonamido)benzoic acid is an acidic molecule whose structure presents a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-6-(methylsulfonamido)benzoic acid

Part 1: Understanding the Solubility Challenge

2-Chloro-6-(methylsulfonamido)benzoic acid is an acidic molecule whose structure presents a significant challenge for achieving the aqueous solubility required for robust and reproducible biological assays. Its aromatic, chlorine-substituted backbone contributes to its hydrophobicity, while the carboxylic acid group offers a critical handle for solubility manipulation. At physiological pH (~7.4), the carboxylic acid group is only partially deprotonated, leading to low intrinsic solubility and a high propensity for the compound to precipitate or "crash out" when diluted from an organic stock solution into aqueous assay buffers.

This guide provides a systematic approach to overcoming these solubility hurdles, ensuring the compound remains in solution and delivers accurate, concentration-dependent results in your experiments.

Part 2: Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer. What happened?

This is a classic sign of exceeding the compound's kinetic solubility limit in the final assay buffer. The compound is highly soluble in 100% DMSO but becomes supersaturated and rapidly precipitates when the solvent environment abruptly changes to a predominantly aqueous one. The key is to manage the transition from the stock solvent to the final buffer system carefully.

Q2: What is the best solvent for my primary stock solution?

Dimethyl sulfoxide (DMSO) is the recommended starting point for a high-concentration primary stock (e.g., 10-50 mM). It is a powerful aprotic solvent that can effectively solvate the molecule. However, always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the achievable stock concentration and is hygroscopic, meaning it will absorb atmospheric moisture over time[1][2].

Q3: Can I just increase the final concentration of DMSO in my assay to keep the compound dissolved?

While tempting, this is often not a viable solution. High concentrations of DMSO (>0.5-1%) can directly interfere with assay performance by:

  • Inhibiting enzyme activity: Many enzymes are sensitive to organic solvents, which can alter their conformation and kinetics[3].

  • Inducing cytotoxicity: In cell-based assays, DMSO concentrations above 0.5% can impact cell health and membrane integrity, leading to artifacts[4].

  • Altering protein-ligand binding: DMSO can change the viscosity of the solution and directly interact with proteins, affecting binding kinetics[5].

It is crucial to determine the DMSO tolerance of your specific assay system by running a solvent-only control curve.

Q4: How does pH help with solubility, and how do I know which pH to use?

As a weak acid, the solubility of 2-Chloro-6-(methylsulfonamido)benzoic acid is highly pH-dependent. The key is to raise the pH of the aqueous buffer well above the compound's pKa (the pH at which it is 50% ionized). According to the Henderson-Hasselbalch equation, for each pH unit above the pKa, the ratio of the soluble, ionized (deprotonated) form to the insoluble, neutral (protonated) form increases by a factor of 10[6][7][8]. By converting the molecule to its more polar, ionized salt form, its affinity for the aqueous solvent dramatically increases.

Part 3: Systematic Troubleshooting Workflow

When encountering solubility issues, a structured approach is essential. The following workflow provides a decision-making process to identify the optimal solubilization strategy for your specific assay.

G cluster_0 cluster_1 cluster_2 cluster_3 Troubleshooting Strategies start Start: Prepare 10-50 mM Stock in 100% DMSO dilute Dilute to Final Assay Conc. in Aqueous Buffer (e.g., PBS pH 7.4) start->dilute precipitate Observe for Precipitation (Visual, Light Scatter) dilute->precipitate no_precipitate No Precipitation: Proceed with Assay precipitate->no_precipitate No precipitate_yes Precipitation Occurs: Troubleshoot precipitate->precipitate_yes Yes ph_mod Strategy A: pH Modification precipitate_yes->ph_mod cosolvent Strategy B: Co-Solvent Screening precipitate_yes->cosolvent combo Strategy C: Combined Approach precipitate_yes->combo

Caption: Troubleshooting workflow for addressing compound precipitation.

Part 4: Key Methodologies & Protocols

Protocol 4.1: Preparation of a High-Concentration DMSO Stock
  • Objective: To create a stable, high-concentration primary stock solution.

  • Materials: 2-Chloro-6-(methylsulfonamido)benzoic acid (solid), anhydrous DMSO (spectroscopic grade or better).

  • Procedure:

    • Accurately weigh the desired amount of compound into a clean glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

    • Vortex vigorously for 2-5 minutes. Gentle warming (30-37°C) can be applied if dissolution is slow.

    • Visually inspect for any undissolved particulate matter against a bright light.

    • Store the stock at -20°C or -80°C, protected from light and moisture. Minimize freeze-thaw cycles by preparing smaller aliquots[9][10].

  • Scientist's Note: Using high-purity, anhydrous DMSO is critical. Water contamination can significantly lower the maximum achievable stock concentration[1].

Protocol 4.2: pH-Based Solubility Enhancement
  • Objective: To determine the optimal pH for maintaining compound solubility in the final assay buffer.

  • Principle: The compound possesses a carboxylic acid group. While the exact pKa is not published, benzoic acid has a pKa of ~4.2. The electron-withdrawing chloro and sulfonamido groups will likely lower this pKa, but a conservative estimate suggests that at pH values > 6, the compound will be significantly ionized and more soluble.

  • Procedure:

    • Prepare a set of your base assay buffers (e.g., 50 mM Tris or HEPES) adjusted to a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).

    • Create an intermediate dilution of your DMSO stock in 100% DMSO.

    • Perform a serial dilution by adding a small volume of the DMSO stock to each pH-adjusted buffer to reach the final desired concentration. Crucially, add the DMSO stock to the buffer while vortexing, not the other way around. This prevents transient high concentrations that cause precipitation.

    • Let the solutions equilibrate for 30 minutes at room temperature.

    • Visually inspect each tube for signs of precipitation (cloudiness, particulates).

    • Select the lowest pH that provides complete solubility and is compatible with your assay's biological components.

  • Scientist's Note: Always verify that the chosen pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability). Run a pH-only control without the compound.

Protocol 4.3: Co-Solvent Screening
  • Objective: To identify an alternative or supplementary co-solvent if pH adjustment is insufficient or incompatible with the assay.

  • Procedure:

    • Prepare intermediate stocks of your compound in alternative solvents like Ethanol, Methanol, or PEG-400.

    • In your final assay buffer (at the optimal pH determined previously), screen the final concentration of these co-solvents (e.g., 1%, 2%, 5% v/v).

    • Add the compound to these co-solvent-containing buffers and observe for solubility.

    • Crucially, run parallel co-solvent tolerance experiments on your assay system (cells or enzyme) without the compound to identify any inhibitory or confounding effects. [3][11]

  • Scientist's Note: Different enzymes and cell types exhibit varying tolerance to organic co-solvents. What works for an acetylcholinesterase assay might not be suitable for a butyrylcholinesterase assay, even with highly similar enzymes[3].

Part 5: Data Summary & Recommendations

The following table summarizes the proposed strategies and their compatibility with common assay types.

StrategyMethodProsConsBest For
Primary Stock 10-50 mM in 100% DMSOHigh concentration, universal starting point.DMSO can interfere with assays at >0.5-1%.All initial experiments.
pH Adjustment Increase buffer pH to >7.5Highly effective for acidic compounds, minimal use of organic solvents.Requires assay compatibility with higher pH; potential for compound instability.Biochemical assays (enzyme, binding), some robust cell-based assays.
Co-Solvents Final conc. of 1-5% Ethanol, Methanol, PEG-400Can improve solubility when pH is not enough.Higher potential for assay interference and cytotoxicity compared to pH adjustment.Assays where pH cannot be modified; requires rigorous solvent tolerance controls.
Combined pH >7.5 with 0.5% DMSO + 1-2% PEG-400Can solve the most difficult solubility cases.Complex formulation; higher risk of cumulative solvent effects on the assay."Last resort" for highly insoluble compounds after other methods fail.

Part 6: Visualizing the Mechanism of Solubility

The solubility of 2-Chloro-6-(methylsulfonamido)benzoic acid is governed by the equilibrium between its neutral, poorly soluble form and its ionized (deprotonated), highly soluble salt form. This relationship is described by the Henderson-Hasselbalch equation and is dependent on the compound's pKa and the buffer's pH.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) mol_neutral R-COOH (Protonated, Neutral) Poorly Soluble mol_ionized R-COO⁻ + H⁺ (Deprotonated, Ionized) Highly Soluble mol_neutral->mol_ionized Equilibrium Shift mol_ionized->mol_neutral

Caption: pH-dependent ionization and solubility of the compound.

References

  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information, NIH. [Link]

  • Banks, M. N., et al. (2009, June 15). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]

  • Boga, M., et al. (2022, October 1). Comparing the effects of organic cosolvents on acetylcholinesterase and butyrylcholinesterase activity. Analytical Biochemistry, 654, 114796. [Link]

  • Chemaxon. (n.d.). Theory of aqueous solubility prediction. Chemaxon Docs. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 588-95. [Link]

  • Hamilton Company. (n.d.). Compound Handling Applications. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Pang, Z., et al. (2025, April 17). Do co-solvents used in exposure studies equally perturb the metabolic profile of Daphnia magna?. Environmental Toxicology and Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-4-(methylsulfonyl)benzoic acid. National Library of Medicine. [Link]

  • Sinner, E. K., et al. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 213-223. [Link]

  • Tran, P. H. L., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 11(8), 405. [Link]

  • U.S. Pharmacopeia. (2005, August). pH Adjusting Database. CompoundingToday.com. [Link]

  • Wayment, J. R., et al. (2024, October 11). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery, 29(8), 1010-1016. [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-Chloro-6-(methylsulfonamido)benzoic acid Concentration

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-6-(methylsulfonamido)benzoic acid. It is designed to move beyond simple protocols, offe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-6-(methylsulfonamido)benzoic acid. It is designed to move beyond simple protocols, offering a framework for logical decision-making and troubleshooting during experimental design and execution. Our focus is on the principles of concentration optimization to ensure reliable, reproducible, and meaningful results.

Section 1: Foundational Knowledge & Compound Handling (FAQs)

This section addresses the most common initial questions regarding the physical properties and handling of 2-Chloro-6-(methylsulfonamido)benzoic acid and its analogs, which is crucial for experimental success.

Question: What are the fundamental physicochemical properties of this compound class?

Answer: 2-Chloro-6-(methylsulfonamido)benzoic acid is a substituted aromatic compound. While specific experimental data for this exact molecule is not broadly published, we can infer its likely properties from structurally similar compounds like 2-chlorobenzoic acid and other sulfonated benzoic acids. These properties are critical for predicting its behavior in experimental systems.

PropertyInferred Value / CharacteristicSignificance for Experimental Design
Molecular Formula C₈H₈ClNO₄S[1]Essential for calculating molarity for stock solutions.
Molecular Weight ~249.67 g/mol [1]Used in conjunction with the formula for accurate stock preparation.
Appearance Likely a white to off-white or beige powder.[2]Visual inspection can be a first-pass quality check.
Solubility Sparingly soluble in water; higher solubility in organic solvents like DMSO and methanol.[3][4]Dictates the choice of solvent for stock solutions (vehicle) and the maximum achievable concentration.
pKa The benzoic acid group suggests an acidic nature.[5]The compound's charge state will change with pH, potentially affecting cell permeability and target binding.
Storage Store in a cool, dry place (0-8 °C recommended for similar compounds), protected from light.[2][6]Improper storage can lead to degradation, reducing potency and reproducibility.

Question: How do I properly prepare and store a stock solution?

Answer: The integrity of your stock solution is paramount. Errors in preparation or storage will cascade through all subsequent experiments.

Step-by-Step Stock Solution Protocol:

  • Solvent Selection: Due to poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock.

  • Calculation:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Use the molecular weight (~249.67 g/mol ) to calculate the mass of the compound needed.

    • Formula: Mass (mg) = [Desired Concentration (mM)] * [Final Volume (mL)] * [Molecular Weight ( g/mol )] / 1000

  • Dissolution:

    • Weigh the compound accurately using a calibrated analytical balance.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C). A brief sonication can also aid dissolution.

  • Aliquoting & Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes).

    • Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate or degrade.[7]

Application Scientist's Note: The final concentration of DMSO in your cell culture medium (the vehicle concentration) should ideally be below 0.5% and must not exceed 1%, as higher concentrations are often toxic to cells.[8] Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound dose.

Question: What are the primary safety and handling precautions?

Answer: This compound is for research use only and should be handled with appropriate care. Based on GHS classifications for similar structures, it may cause skin and serious eye irritation and may be harmful if swallowed.[1][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhaling dust.[1]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Section 2: The Core of Optimization: The Dose-Response Experiment

Optimizing the concentration of any bioactive compound requires a systematic approach to determine its potency and efficacy. The dose-response experiment is the cornerstone of this process.

Workflow for Concentration Optimization

Caption: Workflow for optimizing compound concentration.

Question: Why is a dose-response curve essential, and what is my starting concentration range?

Answer: A dose-response curve visualizes the relationship between the concentration of a compound and its biological effect. It is essential for quantifying a compound's potency (as IC₅₀ or EC₅₀) and determining the optimal concentration range that elicits a specific, non-toxic effect.

To select a starting range, you must cast a wide net. A common strategy is to perform a logarithmic dilution series covering several orders of magnitude.

Range TierConcentration RangePurpose
Broad Range Finding 1 nM to 100 µMTo identify the general range of activity and any potential toxicity at high concentrations.
Focused Refinement 100x below and above the estimated IC₅₀To generate a more detailed curve with more data points around the 50% effect level for accurate parameter calculation.

Application Scientist's Note: For a completely uncharacterized compound, starting with a very broad range is critical. It is better to use more dilutions than to miss the active window entirely. Inhibitors that are only effective in cells at concentrations greater than 10 µM are more likely to have non-specific or off-target effects.[7]

Question: What experimental controls are non-negotiable?

Answer: Robust controls are the foundation of a trustworthy and publishable experiment. Without them, data is uninterpretable.

  • Negative (Untreated) Control: Cells in media alone. This represents the baseline 100% viability or 0% inhibition.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment. This is crucial to ensure the solvent itself is not causing the observed effect.

  • Positive Control: A known compound that elicits the expected effect in your assay system. This confirms that your assay is working correctly.

Section 3: Troubleshooting Guide for Common Experimental Issues

Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting Logic for Unexpected Results

G cluster_compound Compound Integrity cluster_assay Assay System cluster_conclusion Potential Conclusions start Unexpected Result (No Effect, High Toxicity, etc.) solubility Is compound fully dissolved in stock? start->solubility pos_control Did the positive control work? start->pos_control degradation Is stock solution old or freeze-thawed? solubility->degradation Yes retest Prepare fresh stock and repeat experiment solubility->retest No degradation->retest Yes cell_health Are cells healthy? (Passage #, Morphology) pos_control->cell_health No new_range Compound inactive or toxic; test new range or new compound pos_control->new_range Yes vehicle_tox Is the vehicle control showing toxicity? cell_health->vehicle_tox Yes fix_assay Troubleshoot assay protocol or cell health cell_health->fix_assay No vehicle_tox->new_range No vehicle_tox->fix_assay Yes

Caption: A decision tree for troubleshooting common experimental issues.

Question: My compound shows no effect, even at high concentrations (e.g., >10 µM). What's wrong?

Answer: This is a common issue that can stem from the compound itself or the experimental setup.

Potential CauseDiagnostic CheckRecommended Solution
Poor Solubility Visually inspect your stock and final dilutions for any precipitate. A compound that has crashed out of solution is not bioavailable.Prepare a fresh stock solution, possibly at a lower concentration. Gentle warming or sonication may help. Consider alternative solvents if compatible with your assay.
Compound Degradation Was the stock solution stored properly? Has it undergone multiple freeze-thaw cycles?Prepare a fresh stock solution from the powdered compound. Always aliquot stocks to minimize freeze-thaw events.[7]
Incorrect Target/Pathway Is the compound expected to work in your specific cell line or assay system?Review the literature for the compound's mechanism of action or test it in a system where a similar compound is known to be active.
Low Cell Permeability The compound may not be entering the cells effectively. This is harder to diagnose directly without specialized assays.This is an inherent property of the molecule. If suspected, alternative compounds with better predicted permeability may be needed.
Assay Failure Did your positive control work as expected?If the positive control failed, the issue is with the assay reagents or protocol, not your test compound. Troubleshoot the assay itself.

Question: I'm observing significant cell death across all concentrations, even ones where I expect a specific biological effect. How do I differentiate toxicity from the desired outcome?

Answer: It is critical to distinguish between specific, on-target effects and non-specific cytotoxicity.

  • Check the Vehicle Control: If the vehicle control also shows toxicity, the problem lies with your solvent concentration or the health of your cells. Reduce the final DMSO concentration and ensure your cells are healthy and at a low passage number.[8]

  • Run a Counter-Screen: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) in parallel with your functional assay.

  • Analyze the Dose-Response Curves:

    • If the IC₅₀ from your functional assay is significantly lower than the concentration that causes cytotoxicity (the CC₅₀), you have a therapeutic window. The concentrations within this window are likely producing a specific effect.

    • If the IC₅₀ and CC₅₀ values are very close, the "inhibition" you are observing in your functional assay may simply be a result of the cells dying. The compound may be too toxic for your system, or the effect itself is cytotoxic.

Application Scientist's Note: A good rule of thumb is to seek a therapeutic index (CC₅₀ / IC₅₀) of 10 or greater. This indicates a reasonable separation between the desired specific effect and general cytotoxicity, lending more confidence that you are observing an on-target phenomenon.

References

  • CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • benzoic acid, 65-85-0 - The Good Scents Company. The Good Scents Company.
  • 2-Chloro-5-(methylsulfonyl)benzoic acid - Chem-Impex. Chem-Impex.
  • CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem. PubChem.
  • 2-Chloro-6-mercaptobenzoic Acid: A Deep Dive into Its Synthesis and Industrial Relevance. NINGBO INNO PHARMCHEM CO., LTD..
  • 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid - PMC - NIH.
  • Safety D
  • Small Molecule Inhibitors Selection Guide - Biomol GmbH. (2020). Biomol GmbH.
  • Benzoic Acid Assay by Titr
  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH.
  • An In-depth Technical Guide to 2-Chloro-6-mercaptobenzoic Acid - Benchchem. Benchchem.
  • Safety Data Sheet: Benzoic acid - Carl ROTH. Carl ROTH.
  • 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS - Loba Chemie. (2016). Loba Chemie.

Sources

Troubleshooting

how to prevent degradation of 2-Chloro-6-(methylsulfonamido)benzoic acid in solution

Welcome to the technical support center for 2-Chloro-6-(methylsulfonamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-(methylsulfonamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experiments.

Introduction

2-Chloro-6-(methylsulfonamido)benzoic acid is a valuable research chemical. However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors, including pH, solvent, light exposure, and temperature. Degradation of the compound can lead to inaccurate experimental results and loss of valuable material. This guide provides a systematic approach to identifying potential causes of degradation and implementing effective preventative measures.

Troubleshooting Guide: Degradation of 2-Chloro-6-(methylsulfonamido)benzoic acid in Solution

If you are observing a loss of potency, the appearance of unknown peaks in your analysis (e.g., by HPLC), or other evidence of degradation, this guide will help you diagnose and resolve the issue.

Step 1: Initial Assessment

Before proceeding, carefully document the conditions under which you have observed degradation:

  • Solvent System: What solvent(s) are you using?

  • pH of the Solution: Have you measured the pH?

  • Storage Temperature: How is the solution being stored?

  • Light Exposure: Is the solution protected from light?

  • Age of the Solution: How long has the solution been prepared?

Step 2: Identifying the Potential Degradation Pathway

The structure of 2-Chloro-6-(methylsulfonamido)benzoic acid contains three key functional groups that can be susceptible to degradation: the sulfonamide, the carboxylic acid, and the chlorinated aromatic ring. The most probable degradation pathways in a laboratory setting are hydrolysis and photodegradation .

Observed Degradation Observed Degradation Initial Assessment Initial Assessment Observed Degradation->Initial Assessment Potential Pathways Potential Pathways Initial Assessment->Potential Pathways Hydrolysis Hydrolysis Potential Pathways->Hydrolysis Acidic pH? Aqueous Solvent? Photodegradation Photodegradation Potential Pathways->Photodegradation Light Exposure? Preventative Measures Preventative Measures Hydrolysis->Preventative Measures Photodegradation->Preventative Measures

Caption: Troubleshooting workflow for degradation.

Step 3: Pinpointing the Cause and Implementing Solutions

A. Hydrolysis of the Sulfonamide Linkage

The sulfonamide group is generally stable, but it can undergo hydrolysis, particularly under acidic conditions.[1][2] This would cleave the molecule, leading to the formation of 2-chloro-6-aminobenzoic acid and methanesulfonic acid.

Compound 2-Chloro-6-(methylsulfonamido)benzoic acid C₈H₈ClNO₄S Products 2-Chloro-6-aminobenzoic acid + Methanesulfonic acid Compound->Products  Acidic pH (e.g., < 4) H₂O

Caption: Potential acidic hydrolysis pathway.

  • Troubleshooting Questions:

    • Is your solvent acidic?

    • Are any of the reagents you are adding to the solution acidic?

    • Are you using an aqueous solvent?

  • Solutions:

    • pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range (pH 7-9). Sulfonamides exhibit greater stability in this pH range.[1][2] Use a suitable buffer system if necessary.

    • Solvent Choice: If your experimental conditions allow, consider using a non-aqueous solvent. Anhydrous aprotic solvents like DMSO or DMF are often good choices for stock solutions.

    • Temperature: Store solutions at a low temperature (see table below) to reduce the rate of hydrolysis.

B. Photodegradation

Aromatic compounds, especially those with halogen substituents, can be susceptible to degradation upon exposure to light, particularly UV light.[3][4] This can lead to a complex mixture of degradation products.

  • Troubleshooting Questions:

    • Are your solutions stored in clear glass vials?

    • Is your laboratory environment exposed to direct sunlight or strong artificial light?

    • Are you performing your experiments under high-intensity light?

  • Solutions:

    • Light Protection: Always store solutions of 2-Chloro-6-(methylsulfonamido)benzoic acid in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Minimize Exposure: During your experiments, minimize the exposure of the solution to direct light.

    • Solvent Considerations: Some solvents can act as photosensitizers. If you suspect photodegradation, you may want to test alternative solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving and storing 2-Chloro-6-(methylsulfonamido)benzoic acid?

A1: For long-term storage, it is recommended to prepare a concentrated stock solution in an anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol. For working solutions, you can dilute the stock into your desired aqueous buffer, preparing it fresh for each experiment is the best practice.

Q2: At what temperature should I store my solutions?

A2: For optimal stability, stock solutions in anhydrous solvents should be stored at -20°C or -80°C. Aqueous working solutions should be prepared fresh, but if short-term storage is necessary, keep them at 2-8°C and use them within 24 hours.

Q3: How can I check if my compound has degraded?

A3: The most common method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram of your current solution to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Q4: Is the compound sensitive to oxidation?

A4: While hydrolysis and photodegradation are the primary concerns, oxidation is a possibility for many organic molecules. To minimize the risk of oxidation, consider de-gassing your solvent before use, especially if you are storing the solution for an extended period. You can do this by bubbling an inert gas like nitrogen or argon through the solvent.

Summary of Recommended Storage Conditions

Parameter Stock Solution (in DMSO or DMF) Aqueous Working Solution Rationale
Solvent Anhydrous DMSO or DMFBuffered to pH 7-9Minimizes hydrolysis.
Temperature -20°C or -80°C2-8°C (for short-term use)Reduces reaction rates.
Light Store in amber vials or wrapped in foilProtect from lightPrevents photodegradation.
Atmosphere Standard atmosphereConsider de-gassed bufferMinimizes oxidation.
Duration Up to 6 months (verify with your own stability studies)Prepare fresh for each experiment (use within 24 hours)Ensures experimental consistency.

Experimental Protocol: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 2-Chloro-6-(methylsulfonamido)benzoic acid in DMSO.

Materials:

  • 2-Chloro-6-(methylsulfonamido)benzoic acid (MW: 249.67 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vial with a screw cap

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.50 mg of 2-Chloro-6-(methylsulfonamido)benzoic acid and transfer it to a clean, dry amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

cluster_0 Preparation cluster_1 Storage Weigh Compound Weigh Compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh Compound->Add Anhydrous DMSO Vortex to Dissolve Vortex to Dissolve Add Anhydrous DMSO->Vortex to Dissolve Store at -20°C/-80°C Store at -20°C/-80°C Vortex to Dissolve->Store at -20°C/-80°C

Caption: Stock solution preparation workflow.

References

  • Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
  • ACS Publications. (2025, December 27). Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Chloro-6-(methylsulfonamido)benzoate. Retrieved from [Link]

  • PubMed. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Small Molecule Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of small molecule inhibitor studies, with a focus on ensuring on-target specificity and minimizing confounding off-target effects. While the principles discussed here are broadly applicable, they are framed to address the types of challenges encountered with compounds like 2-Chloro-6-(methylsulfonamido)benzoic acid and other kinase inhibitors.

Our approach is grounded in years of field experience, emphasizing not just the "how" but the "why" behind experimental design and data interpretation. We aim to equip you with the knowledge to build self-validating experiments that generate robust and reliable data.

I. Frequently Asked Questions (FAQs): The Basics of Inhibitor Specificity

This section addresses fundamental questions about the off-target effects of small molecule inhibitors.

Q1: What are off-target effects and why are they a major concern in my research?

A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target.[1] For example, many kinase inhibitors can bind to multiple kinases due to the highly conserved nature of the ATP-binding pocket.[2] These unintended interactions can lead to a variety of problems, including:

  • Misinterpretation of experimental results: A biological effect observed might be attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.

  • Toxicity in a therapeutic context: In drug development, off-target effects are a primary cause of adverse side effects.[3]

  • Lack of reproducibility: The cellular context can influence the apparent specificity of an inhibitor, leading to variable results between different cell lines or experimental systems.[4]

Q2: I have a novel compound. What are the first steps to assess its potential for off-target effects?

A2: A multi-pronged approach combining computational and initial experimental validation is recommended:

  • In Silico Profiling: Utilize computational tools to predict potential off-targets. Several web-based servers and software packages can screen your compound's structure against databases of known protein targets.[5] These tools use algorithms based on chemical similarity and protein binding site comparisons to generate a list of potential off-target interactions.[5]

  • Broad-Spectrum Biochemical Screening: The most direct initial experimental assessment is to profile your inhibitor against a large panel of related proteins.[2] For kinase inhibitors, numerous commercial services offer kinome profiling, testing your compound against hundreds of kinases in parallel biochemical assays.[2][6] This provides a quantitative measure of your compound's selectivity.

Q3: What is the difference between inhibitor "selectivity" and "specificity"?

A3: While often used interchangeably, these terms have distinct meanings in pharmacology:

  • Selectivity: Refers to a drug's ability to produce one effect over another. In the context of inhibitors, it's the ratio of its potency for the intended target versus its potency for other targets. A highly selective inhibitor will have a much lower IC50 for its primary target compared to any off-targets.

  • Specificity: Implies that a drug has only one effect or interacts with only one target. True specificity is rare for small molecules.[3]

It is more accurate to discuss the degree of selectivity of an inhibitor rather than assuming absolute specificity.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section provides a question-and-answer-style guide to troubleshoot specific issues that may arise during your experiments.

Q4: My inhibitor shows high potency in a biochemical (cell-free) assay, but I see a much weaker or no effect in my cell-based assays. What could be the reason?

A4: This is a common and important observation. Several factors can contribute to this discrepancy:

  • Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target at a sufficient concentration.

  • High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a significant decrease in apparent potency.[7]

  • Drug Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Troubleshooting Steps:

  • Assess Cell Permeability: Use computational models (e.g., CADD tools) to predict permeability or perform experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[8]

  • Confirm Target Engagement in Cells: It is crucial to verify that your compound is binding to its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10][11]

Q5: I'm observing an unexpected phenotype in my cells after treatment with my inhibitor. How can I determine if this is an on-target or off-target effect?

A5: Differentiating on-target from off-target effects is a critical aspect of inhibitor validation. A multi-step approach is necessary to build a strong case for on-target activity.

Step 1: The Importance of Controls
  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor.[12]

  • Structurally Related Inactive Control: Synthesize or obtain a close structural analog of your inhibitor that is inactive against the primary target. This is one of the most rigorous controls. If this inactive analog does not produce the same phenotype, it strongly suggests that the observed effect is due to the inhibition of the intended target.

Step 2: Genetic Validation
  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target depletion mimics the phenotype of inhibitor treatment, this provides strong evidence for on-target activity.

  • Rescue Experiments: In a target knockout/knockdown background, express a version of the target protein that is resistant to the inhibitor (e.g., through a point mutation in the binding site). If the inhibitor's effect is lost in these "rescued" cells, it confirms on-target action.

Step 3: Dose-Response Analysis
  • Correlate Potency: The concentration of the inhibitor required to produce the cellular phenotype should correlate with its potency for inhibiting the target protein in cellular assays (e.g., target phosphorylation). If a much higher concentration is needed to see the phenotype, it may suggest an off-target effect.[13]

III. Advanced Experimental Workflows for Target Validation

For rigorous validation of your inhibitor's on-target effects and to identify potential off-targets, more advanced techniques are available.

Workflow 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[11] This allows for the direct measurement of target engagement in intact cells or cell lysates.[10]

Detailed CETSA Protocol:
  • Cell Treatment: Treat cultured cells with your inhibitor at various concentrations. Include a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured, stable protein) from the precipitated (denatured) fraction.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[14]

Data Interpretation: A positive result is a shift in the melting curve to a higher temperature in the presence of the inhibitor, indicating that the compound has bound to and stabilized the target protein.

Workflow 2: Comprehensive Off-Target Profiling

While initial biochemical screens are useful, understanding off-target effects in a more physiological context is crucial.

Chemical Proteomics Approaches:
  • Affinity Chromatography: The inhibitor is immobilized on beads and incubated with a cell lysate. Proteins that bind to the inhibitor are then identified by mass spectrometry.[3]

  • Multiplexed Inhibitor Beads (MIBs): This technique uses beads linked with multiple kinase inhibitors to capture and identify active kinases from a cell lysate.[15]

Table 1: Comparison of Selectivity Profiling Methods

MethodPrincipleAdvantagesDisadvantages
Biochemical Kinase Panel Measures inhibitor activity against a panel of purified kinases.[2]High-throughput, quantitative (IC50 values).[16]Lacks cellular context (e.g., ATP concentration, protein interactions).[3]
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of the target protein in cells.[11]Confirms target engagement in a physiological context.Lower throughput, requires a specific antibody for detection.
Affinity Chromatography-Mass Spectrometry Uses an immobilized inhibitor to pull down interacting proteins from a cell lysate.[3]Unbiased identification of potential off-targets.Can be technically challenging; may identify non-specific binders.
Kinome Profiling (e.g., MIBs) Enriches for active kinases from a cell lysate using inhibitor-coated beads.[15]Provides a snapshot of the active kinome and how it's affected by the inhibitor.May not capture all potential off-targets; interpretation can be complex.
Visualization of Experimental Logic

The following diagrams illustrate key experimental workflows for validating inhibitor specificity.

On_Target_Validation_Workflow cluster_phenotype Phenotypic Observation cluster_controls Essential Controls cluster_genetic Genetic Validation cluster_conclusion Conclusion phenotype Unexpected Cellular Phenotype Observed inactive_analog Test Inactive Analog phenotype->inactive_analog Does it show the phenotype? struct_distinct Test Structurally Distinct Inhibitor phenotype->struct_distinct Does it show the phenotype? knockdown Target Knockdown/Out (siRNA/CRISPR) phenotype->knockdown Does it mimic the phenotype? on_target High Confidence On-Target Effect inactive_analog->on_target No off_target Potential Off-Target Effect inactive_analog->off_target Yes struct_distinct->on_target Yes struct_distinct->off_target No rescue Inhibitor-Resistant Rescue Mutant knockdown->rescue Does it rescue the phenotype? knockdown->on_target Yes knockdown->off_target No rescue->on_target Yes

Caption: Workflow for Differentiating On-Target vs. Off-Target Phenotypes.

CETSA_Workflow start Start: Cell Culture treat Treat cells with inhibitor (and vehicle control) start->treat heat Heat cells across a temperature gradient treat->heat lyse Lyse cells to release proteins heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge detect Detect target protein in soluble fraction (Western Blot/MS) centrifuge->detect analyze Analyze data to generate thermal shift curves detect->analyze end Conclusion: Target Engagement Confirmed/Refuted analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

IV. References

  • Bunnage, M. E., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 14(7), 513-531.

  • Use of Small-Molecule Inhibitors of CILK1 and AURKA as Cilia-Promoting Drugs to Decelerate Medulloblastoma Cell Replication. MDPI. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1685-1711.

  • Bowman, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 796.

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • The Use and Misuse of Historical Controls in Regulatory Toxicology: Lessons from the CLARITY-BPA Study. Environmental Health Perspectives, 128(10), 105001.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.

  • Kinome Profiling Service. MtoZ Biolabs. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 84.

  • Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 7, 72.

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • The specificities of protein kinase inhibitors: an update. Biochemical Journal, 361(Pt 3), 475-488.

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Getting to First-in-Human for Small Molecules and Biologics. YouTube. [Link]

  • Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 989.

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and Translational Science, 14(5), 1638-1649.

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. European Journal of Medicinal Chemistry, 268, 116248.

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials, 6(11), 4503-4515.

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(515), eaaw8412.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

  • Basic Guidelines for Reporting Non-Clinical Data. Assay Guidance Manual. [Link]

  • Dose-Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]

  • CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery, 17, 100153.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4083.

  • How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]

  • Clinical Trial Reporting Requirements. ClinicalTrials.gov. [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 143(1), 1-3.

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry. [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 79(6), 1031-1036.

  • Kinase Screening & Profiling Service. CD BioSciences. [Link]

  • Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Molecules, 26(11), 3236.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 241-251.

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology, 24(9), 1445-1467.

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 33(5), 785-793.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Chloro-6-(methylsulfonamido)benzoic acid

Welcome to the technical support center for the purification of 2-Chloro-6-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-6-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring the attainment of high-purity material essential for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-Chloro-6-(methylsulfonamido)benzoic acid that influence its purification?

A1: The molecule possesses three key functional groups that dictate its physicochemical properties and, consequently, its purification strategy:

  • Carboxylic Acid (-COOH): This acidic group allows for manipulation of solubility based on pH. The compound is soluble in basic aqueous solutions as its carboxylate salt and will precipitate out upon acidification.

  • Sulfonamide (-SO₂NH-): The sulfonamide group is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. This is a critical consideration during purification to avoid degradation.

  • Chlorinated Aromatic Ring: The chloro-substituent and the overall aromatic system contribute to the compound's moderate lipophilicity, influencing its solubility in organic solvents.

Q2: What are the most probable impurities I might encounter?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:

  • Unreacted Starting Materials: Such as 2-amino-6-chlorobenzoic acid or methanesulfonyl chloride.

  • Di-sulfonated byproducts: Where the amine is substituted by two methanesulfonyl groups.

  • Hydrolysis Products: Cleavage of the sulfonamide bond can lead back to 2-amino-6-chlorobenzoic acid.

  • Residual Solvents: From the reaction or initial workup.

Q3: Is recrystallization a suitable purification method for this compound?

A3: Yes, recrystallization is often the most effective and scalable method for purifying 2-Chloro-6-(methylsulfonamido)benzoic acid, provided a suitable solvent system is identified. The key is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-Chloro-6-(methylsulfonamido)benzoic acid and provides a logical, step-by-step approach to resolving them.

Scenario 1: Low Yield After Initial Precipitation/Crystallization

Problem: You have completed the synthesis and, upon acidification of the reaction mixture, you observe a low yield of precipitated product.

Causality & Troubleshooting Workflow:

A Low Yield of Precipitate B Check pH of the aqueous phase A->B C Is pH < 2? B->C E Product may be soluble in the aqueous/organic mixture C->E No H Product may have hydrolyzed C->H Yes D Adjust pH to ~2 with conc. HCl D->B F Evaporate organic solvent E->F J Consider alternative work-up (e.g., extraction) E->J G Re-acidify and cool F->G I Analyze aqueous layer by HPLC/TLC H->I I->J

Caption: Troubleshooting workflow for low product yield.

Expert Insights:

  • pH is Critical: The pKa of the carboxylic acid is a key parameter. Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the carboxylate and induce precipitation.

  • Solvent Effects: If the reaction was performed in a water-miscible organic solvent (e.g., acetone, THF), the product might have significant solubility even at low pH. Removing the organic solvent under reduced pressure before acidification is crucial.

  • Hydrolysis Risk: Prolonged exposure to strong base during the reaction can lead to hydrolysis of the sulfonamide. If you suspect this, analyzing the aqueous layer for the starting amine (2-amino-6-chlorobenzoic acid) can confirm this.

Scenario 2: Oily Product or Poor Crystal Formation During Recrystallization

Problem: Upon cooling the recrystallization solvent, the product separates as an oil or forms very fine needles that are difficult to filter.

Causality & Troubleshooting Workflow:

A Oily Product or Poor Crystals B Solution cooled too quickly A->B D Solvent is too good A->D F Impurity preventing crystallization A->F C Allow to cool slowly to room temperature, then ice bath B->C E Add a poor solvent (anti-solvent) dropwise to the hot solution D->E G Try a different recrystallization solvent F->G H Consider charcoal treatment F->H I Attempt purification by column chromatography G->I

Caption: Troubleshooting poor crystallization behavior.

Expert Insights:

  • Cooling Rate: Rapid cooling often leads to the precipitation of an amorphous solid or oil. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.

  • Solvent System: If the compound is too soluble in the chosen solvent even at low temperatures, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

  • Purity Matters: The presence of impurities can inhibit crystal lattice formation. If poor crystallization persists, the crude material may require a preliminary purification step, such as a quick filtration through a silica plug or treatment with activated charcoal to remove colored impurities.

Experimental Protocols

Protocol 1: Purification by pH-Modulated Extraction

This method is useful for an initial clean-up to remove neutral or basic impurities.

  • Dissolution: Dissolve the crude 2-Chloro-6-(methylsulfonamido)benzoic acid in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate solution. The product will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Back Extraction (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid while stirring. The purified product will precipitate out.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization

This is the preferred method for obtaining highly pure material. The choice of solvent is critical.

Solvent Selection Table (Suggested Starting Points):

Solvent SystemRationale
Ethanol/WaterGood solubility in hot ethanol, poor solubility in water. Water acts as an anti-solvent.
Acetic Acid/WaterSimilar to ethanol/water, but acetic acid can help solubilize some impurities.
TolueneA non-polar solvent that may provide good crystals if solubility characteristics are favorable.
IsopropanolA common solvent for recrystallization of polar organic molecules.

General Recrystallization Procedure:

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen "good" solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly. If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is essential for determining the purity of the final product and for identifying impurities.

Suggested HPLC Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Interpreting the Chromatogram:

  • The main peak should correspond to the product.

  • The presence of other peaks indicates impurities. The relative area of these peaks can be used to estimate the purity.

  • Spiking the sample with known potential impurities (e.g., starting materials) can help in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm). The splitting pattern will depend on the substitution.

  • Sulfonamide NH: A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

  • Methyl Protons (-SO₂CH₃): A sharp singlet around 3 ppm.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (>10 ppm).

Expert Tip: The absence of signals corresponding to starting materials or a clean spectrum with the expected signals and integrations is a good indicator of high purity.

References

  • General Principles of Recrystallization: Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. URL: [Link]

  • Purification of Benzoic Acid Derivatives: Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. URL: [Link]

  • HPLC Analysis of Benzoic Acid Derivatives: HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals. URL: [Link]

  • Synthesis of Related Sulfonamides: Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this multi-step synthesis and systematically improve your product yield and purity.

Overview of the Synthetic Pathway

The synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid is a sequential process that requires careful control over each transformation to ensure a high overall yield. The most common and cost-effective route begins with 2-chloro-6-nitrotoluene and proceeds through three key steps: oxidation, reduction, and sulfonylation.

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Sulfonylation A 2-Chloro-6-nitrotoluene B 2-Chloro-6-nitrobenzoic acid A->B HNO₃, high T/P C 2-Chloro-6-aminobenzoic acid (6-Chloroanthranilic acid) B->C e.g., Pd/C, H₂ or Fe/HCl D 2-Chloro-6-(methylsulfonamido)benzoic acid C->D CH₃SO₂Cl, Base

Caption: General synthetic route to 2-Chloro-6-(methylsulfonamido)benzoic acid.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Oxidation of 2-Chloro-6-nitrotoluene

Question: My yield for 2-Chloro-6-nitrobenzoic acid is consistently low (<70%). What factors could be responsible and how can I optimize this step?

Answer: Low yield in the oxidation of the methyl group of 2-chloro-6-nitrotoluene is a frequent challenge. The primary causes are typically incomplete reaction or the formation of byproducts.

Causality Analysis: The oxidation is often performed with strong oxidizing agents like dilute nitric acid under high temperature and pressure.[1] This benzylic oxidation is demanding due to the electron-withdrawing effects of the ortho-chloro and ortho-nitro groups.

Potential Causes & Solutions:

  • Insufficient Reaction Conditions:

    • Cause: The temperature, pressure, or reaction time may be inadequate for complete conversion.

    • Solution: A robust method involves heating the substrate with 65% nitric acid in an autoclave at approximately 140°C, maintaining a pressure of around 10 bar.[2] Ensure the reaction is held under these conditions for several hours (e.g., 8-10 hours) to drive it to completion. Monitor the reaction by TLC or HPLC to determine the optimal time.

  • Byproduct Formation:

    • Cause: Incomplete oxidation can lead to the formation of 2-chloro-6-nitrobenzaldehyde. Overly harsh conditions or improper work-up can lead to degradation.

    • Solution: Implement a controlled, gradual addition of the reactant to the hot nitric acid.[2] After the reaction, it is crucial to distill off the excess aqueous nitric acid carefully. The desired product, 2-chloro-6-nitrobenzoic acid, can then be precipitated by cooling and purified by washing with a non-polar solvent like cold 1,2-dichlorobenzene to remove unreacted starting material and the aldehyde byproduct.[2]

  • Alternative Atmospheric Pressure Method:

    • Cause: High-pressure equipment may not be available.

    • Solution: An alternative is oxidation at atmospheric pressure using nitric acid in a sulfuric acid medium with a catalyst like aluminum sulfate.[1] This method avoids the need for an autoclave but requires careful temperature control to prevent runaway reactions.

ParameterRecommended ConditionRationale
Oxidizing Agent 65% Nitric AcidEffective and economical for this transformation.
Temperature 140°CProvides sufficient energy to overcome the activation barrier.
Pressure ~10 barEnsures the reaction mixture remains liquid and increases reaction rate.
Work-up Distillation & PrecipitationRemoves excess acid and allows for selective crystallization of the product.[2]
Step 2: Reduction of 2-Chloro-6-nitrobenzoic acid

Question: I am struggling with the reduction of the nitro group. My product contains impurities, and I suspect incomplete reduction or dechlorination. How can I achieve a clean conversion to 2-Chloro-6-aminobenzoic acid?

Answer: The selective reduction of the nitro group in the presence of a chlorine atom and a carboxylic acid is a critical step. The main challenges are achieving complete conversion and preventing unwanted side reactions like dechlorination.

Causality Analysis: The choice of reducing agent is paramount. Catalytic hydrogenation is highly effective, but the catalyst can sometimes promote hydrodehalogenation. Metal-acid systems are also common but can require tedious work-up procedures.

Potential Causes & Solutions:

  • Incomplete Reduction:

    • Cause: Insufficient catalyst loading, low hydrogen pressure, or short reaction time can lead to the presence of starting material or nitroso/hydroxylamine intermediates.

    • Solution: For catalytic hydrogenation, use a 5-10% Pd/C catalyst at a loading of 1-5 mol%. Pressurize the reaction vessel with hydrogen (50-100 psi) and allow the reaction to proceed at room temperature until hydrogen uptake ceases. Monitor the reaction progress carefully using TLC.

  • Dechlorination Side Reaction:

    • Cause: Over-hydrogenation, particularly with palladium catalysts, can lead to the cleavage of the C-Cl bond, resulting in the formation of 2-amino-benzoic acid as an impurity.

    • Solution: To minimize this, avoid excessive reaction times or overly aggressive conditions (high temperature/pressure). Several literature methods describe the selective reduction of halogenated nitroarenes using reagents like hydrazine hydrate in the presence of Pd/C, which can sometimes offer better selectivity.[3] Alternatively, using iron powder in an acidic medium (e.g., acetic acid or dilute HCl) is a classic, cost-effective method that typically does not affect the chloro substituent.[4]

  • Poor Product Isolation:

    • Cause: 2-Chloro-6-aminobenzoic acid is amphoteric, which can complicate its isolation.

    • Solution: After the reduction is complete (and the catalyst or excess metal is filtered off), carefully adjust the pH of the solution. The product is least soluble at its isoelectric point. A common procedure involves dissolving the crude product in an aqueous alkaline solution, filtering to remove insoluble impurities, and then acidifying the filtrate to a pH of approximately 2.8-3.2 to precipitate the purified 2-chloro-5-amino-benzoic acid (an isomer, but the principle applies).[4] For the 2,6-isomer, empirical testing of the optimal precipitation pH is recommended.

Troubleshooting_Reduction Start Low Yield or Impure Product in Reduction Step CheckTLC Check TLC/HPLC for Starting Material Start->CheckTLC CheckImpurity Identify Major Impurity by MS/NMR CheckTLC->CheckImpurity No Incomplete Incomplete Reaction CheckTLC->Incomplete Yes Dechlorination Dechlorination Occurred CheckImpurity->Dechlorination Mass = M-Cl Solution1 Increase H₂ pressure Increase catalyst loading Extend reaction time Incomplete->Solution1 Solution2 Use Fe/HCl instead of Pd/C Reduce reaction time/temp Use selective reagents (e.g., Hydrazine/Pd-C) Dechlorination->Solution2

Caption: Troubleshooting workflow for the nitro reduction step.

Step 3: Sulfonylation of 2-Chloro-6-aminobenzoic acid

Question: The final sulfonylation step is giving a low yield of my target molecule, 2-Chloro-6-(methylsulfonamido)benzoic acid. I see multiple spots on my TLC plate. What is going wrong?

Answer: The sulfonylation of 2-chloro-6-aminobenzoic acid with methanesulfonyl chloride presents several challenges, primarily related to the reactivity of the starting material and the reaction conditions.

Causality Analysis: The starting material has two nucleophilic sites: the amine and the carboxylate (formed in the presence of a base). The reaction must be selective for the amine. Steric hindrance from the ortho-substituents can also slow down the desired reaction.

Potential Causes & Solutions:

  • Reaction with the Carboxylic Acid:

    • Cause: The base used to scavenge the HCl byproduct can also deprotonate the carboxylic acid, forming a carboxylate. This carboxylate can react with methanesulfonyl chloride to form a mixed anhydride, which is an undesired byproduct.

    • Solution: Run the reaction at a low temperature (0°C to -10°C) to favor the more nucleophilic amine's reaction over the carboxylate's. Use a non-nucleophilic, sterically hindered base like triethylamine or N,N-diisopropylethylamine (DIPEA). Pyridine is also commonly used as both a base and a solvent.

  • Di-sulfonylation:

    • Cause: After the initial sulfonylation, the resulting sulfonamide proton is acidic. In the presence of excess base and methanesulfonyl chloride, a second sulfonylation can occur on the nitrogen atom.

    • Solution: Use only a slight excess of methanesulfonyl chloride (1.05-1.1 equivalents). Add the methanesulfonyl chloride slowly and dropwise to the solution of the amine and base at low temperature to maintain a low instantaneous concentration, minimizing the chance of a second reaction.

  • Hydrolysis of Methanesulfonyl Chloride:

    • Cause: Methanesulfonyl chloride is highly reactive and readily hydrolyzes with any trace of water in the reaction mixture, reducing the effective amount available for the reaction and lowering the yield.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the base is also dry.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield? A1: While every step is important, the initial oxidation (Step 1) is often the most challenging in terms of yield and purity. A poor-quality batch of 2-Chloro-6-nitrobenzoic acid will create significant purification issues in subsequent steps. Focusing on optimizing this first transformation provides the best foundation for a high overall yield.

Q2: Are there alternative synthetic routes? A2: Yes, an alternative could involve ortholithiation. For instance, one could start with 2-chlorobenzoic acid, protect the carboxylic acid, perform a directed ortho-lithiation at the 6-position, and then introduce a nitrogen-containing electrophile.[5] However, this route often requires cryogenic temperatures and strictly anhydrous conditions, making the oxidation/reduction pathway more common for larger-scale synthesis.

Q3: What are the key safety precautions for this synthesis? A3:

  • Oxidation: Reactions with nitric acid at high temperatures and pressures must be conducted behind a blast shield in a properly functioning autoclave. Be aware of the potential for generating large volumes of NOx gases.

  • Reduction: Catalytic hydrogenation with Pd/C and hydrogen gas is highly flammable and potentially explosive. Ensure the system is properly purged and there are no ignition sources.

  • Sulfonylation: Methanesulfonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • HPLC: To determine the purity of the final compound.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-nitrobenzoic acid[2]
  • Charge a suitable high-pressure autoclave with 400 mol% (based on starting material) of 65% (w/w) nitric acid.

  • Heat the autoclave to 140°C.

  • Slowly meter in 2-chloro-6-nitrotoluene over 8-9 hours, maintaining the internal pressure at a constant 10 bar.

  • After the addition is complete, stir the mixture for an additional 10-15 minutes at 140°C.

  • Cool the autoclave to 100°C and carefully vent the pressure.

  • Distill off the excess aqueous nitric acid under a gentle vacuum.

  • Dissolve the remaining residue in a suitable solvent (e.g., 1,2-dichlorobenzene).

  • Cool the solution to 25°C over several hours to precipitate the product.

  • Filter the solid product and wash with a small amount of cold 1,2-dichlorobenzene.

  • Dry the product under vacuum to yield pure 2-chloro-6-nitrobenzoic acid.

Protocol 2: Synthesis of 2-Chloro-6-aminobenzoic acid
  • In a hydrogenation vessel, dissolve 2-chloro-6-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 5% Palladium on carbon (Pd/C) catalyst (approx. 2 mol%).

  • Seal the vessel and purge it with nitrogen, then with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. Once uptake ceases (typically 4-8 hours), the reaction is complete.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude solid in a minimum amount of dilute aqueous NaOH, filter off any insoluble material, and then re-precipitate the product by adding dilute HCl dropwise until the pH is ~3-4.

  • Filter the purified solid, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 2-Chloro-6-(methylsulfonamido)benzoic acid
  • Suspend 2-chloro-6-aminobenzoic acid (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

  • Quench the reaction by slowly pouring it into a beaker of ice water containing concentrated HCl.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure final product.

References

  • Daniewski, A. R., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(3). Available at: [Link]

  • Organic Chemistry Portal. (2018). Amine synthesis by nitro compound reduction. Available at: [Link]

  • Google Patents. (1937). Preparation of 2-chloro-5-aminobenzoic acid. US2100242A.
  • Meyers, A. I., et al. (2009). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. Synthetic Communications, 39(1), 85-95. Available at: [Link]

Sources

Troubleshooting

how to handle and store 2-Chloro-6-(methylsulfonamido)benzoic acid safely

Technical Support Center: 2-Chloro-6-(methylsulfonamido)benzoic acid A Guide for Safe Handling, Storage, and Emergency Procedures From the Senior Application Scientist: This guide provides comprehensive safety protocols...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-6-(methylsulfonamido)benzoic acid

A Guide for Safe Handling, Storage, and Emergency Procedures

From the Senior Application Scientist: This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals working with 2-Chloro-6-(methylsulfonamido)benzoic acid. As a Senior Application Scientist, my objective is to synthesize established safety data with practical, field-proven insights. The protocols herein are designed to be self-validating systems, ensuring a safe experimental environment by explaining the causality behind each procedural choice.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the fundamental safety questions regarding this class of compounds.

Q: What are the primary health hazards associated with 2-Chloro-6-(methylsulfonamido)benzoic acid?

A: Based on data from analogous compounds, this chemical is considered hazardous. The primary risks are significant and demand strict adherence to safety protocols.[1][2]

  • Severe Eye Damage: The most critical hazard is the potential for serious, irreversible eye damage.[1][3][4] The acidic nature of the benzoic acid moiety combined with the other functional groups can cause severe corrosion and potential blindness upon contact.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation, resulting in redness and a burning sensation.[2][4][5]

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation risk. Inhaling the dust can irritate the nose, throat, and lungs.[2][6]

  • Harmful if Swallowed: Oral ingestion is considered harmful and may lead to mucosal irritation.[2][4]

Hazard ClassificationCategoryGHS StatementSource
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation[1][2][3][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][4][6]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][6]

Q: Is this compound combustible or pose an explosion risk?

A: Yes, while it is a solid, it is combustible.[7] More significantly, like many fine organic powders, its dust can form explosive mixtures with air if dispersed in sufficient concentrations.[7][8][9] It is crucial to prevent dust accumulation and eliminate ignition sources during handling.

Q: What are the key chemical incompatibilities I need to be aware of?

A: To prevent dangerous reactions, this compound must be stored away from incompatible materials. The primary incompatibilities are:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates) Can lead to violent reactions.[1]

  • Strong Bases: (e.g., sodium hydroxide) Can cause vigorous, exothermic acid-base neutralization.[1]

  • Amines, Strong Reducing Agents, and Strong Acids: These are also listed as incompatible and should be avoided.[1]

Section 2: Safe Handling Protocols & Troubleshooting

Adherence to a strict handling protocol is non-negotiable.

Core Protocol: Weighing and Handling the Solid Compound

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation & Engineering Controls:

    • Rationale: Proactive measures are the most effective form of safety.

    • Action: Conduct all manipulations within a certified chemical fume hood to contain any airborne dust.[9] Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance.[1][9]

  • Don Personal Protective Equipment (PPE):

    • Rationale: PPE is your last line of defense against exposure. The selection must match the highest potential risk—severe eye damage.

    • Action: Wear the appropriate PPE as specified in the table below. Gloves should be inspected for integrity before each use.

Protection TypeSpecificationRationaleSource
Eye/Face Chemical splash goggles and a face shield.Goggles provide a seal against dust; a face shield protects against larger splashes. This dual protection is critical due to the severe eye damage risk.[1][9][10]
Hand Nitrile or other chemically resistant gloves.Prevents skin irritation.[9][11]
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[9][11]
Respiratory Required if dust is generated outside a fume hood.A NIOSH/MSHA approved respirator with a particulate filter is necessary to prevent respiratory tract irritation.[9][11]
  • Handling the Compound:

    • Rationale: The physical motions of handling can create hazards if not done carefully.

    • Action: Handle the container gently to avoid aerosolizing the fine powder. Use spatulas and tools slowly and deliberately. When weighing, use an anti-static weigh boat or dish. After dispensing, securely close the container lid immediately.[1]

  • Decontamination & Waste Disposal:

    • Rationale: Proper cleanup prevents unintentional exposure to colleagues and cross-contamination of experiments.

    • Action: Wipe down the spatula, weigh boat, and any contaminated surfaces in the fume hood with a damp cloth or towel. Dispose of all contaminated materials (gloves, weigh boats, towels) in a clearly labeled hazardous waste container according to your institution's guidelines.[5]

Troubleshooting Common Issues

Q: I can see fine powder becoming airborne inside the fume hood when I open the container. What should I do?

A: This indicates the powder is very fine and prone to aerosolization.

  • Immediate Action: Pause your movements to allow the fume hood to capture the airborne particles. Do not remove your head from outside the sash plane.

  • Causality & Prevention: This often happens when the container is opened quickly or when static electricity is present. To prevent this, open containers slowly. Use an anti-static gun on the container and weigh boat before use. Ensure the fume hood sash is at the proper height to maximize capture velocity.

Q: I accidentally left the container partially open for a few hours. Is the material still stable and usable?

A: While specific stability data is unavailable, benzoic acid derivatives can be sensitive to moisture and air.

  • Analysis: The primary concern is the potential for hydration, which could affect the material's purity and molecular weight, leading to errors in subsequent experiments.

  • Recommendation: For high-precision work (e.g., preparing standards, drug formulation), it is best to use a fresh, unopened container. For less sensitive applications, you may proceed, but be aware of potential inaccuracies. Always store the compound in a tightly sealed container in a dry, cool place to ensure its integrity.[1][12]

Section 3: Storage & Stability (FAQs)

Q: What are the ideal storage conditions for this compound?

A: The compound should be stored in a tightly closed container in a location that is cool, dry, and well-ventilated.[1][3][12] This minimizes degradation from moisture and heat.

Q: How should I segregate this chemical in my storage cabinet?

A: Segregation is a critical safety measure. Store this compound with other organic acids. It MUST be kept separate from strong bases, strong oxidizing agents, and other incompatible materials listed in Section 1.[1][5] This prevents accidental mixing, which could cause a fire or release of hazardous fumes.

Section 4: Emergency Procedures & Spill Management

Emergency Response Workflow

The following diagram outlines the logical flow for responding to a small, contained solid spill.

SpillResponse Assess Assess the Spill (Size & Location) Alert Alert Colleagues & Secure Area Assess->Alert Is it manageable? PPE Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator if needed) Alert->PPE Contain Contain the Spill (Cover gently with absorbent pads) PPE->Contain Clean Clean Up (Gently sweep solid into dustpan. Do NOT use a dry brush.) Contain->Clean Avoid raising dust Decon Decontaminate Area (Wipe with damp cloth, then soap & water) Clean->Decon Dispose Dispose of Waste (Place all materials in a sealed, labeled hazardous waste bag) Decon->Dispose Wash Personal Decontamination (Remove PPE, wash hands thoroughly) Dispose->Wash Report Report Incident (Follow institutional protocol) Wash->Report

Caption: Workflow for managing a small chemical spill.

First Aid Guide

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolRationaleSource
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. Rapid dilution is essential to minimize chemical burns and permanent damage. Professional medical evaluation is mandatory.[1][3][9]
Skin Contact Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes.Thoroughly removes the chemical to stop irritation.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.Removes the person from the source of exposure and supports breathing.[2][9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention. Inducing vomiting can cause further damage to the esophagus. Dilution and prompt medical care are crucial.[3][9]

Q: How do I properly decontaminate my workspace after handling the compound?

A: After completing your work, wipe down all surfaces within the fume hood with a paper towel dampened with water to remove any residual dust. Follow this with a standard laboratory detergent solution and a final water rinse. This two-step process ensures that the hazardous solid is first wetted and captured, then the surface is thoroughly cleaned.

References

  • Safety Data Sheet: Benzoic acid - Carl ROTH. (Accessed 2026). Details physical hazards like dust explosion potential for the parent compound, benzoic acid. [Link]

  • Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. (2023). Outlines hazards and emergency measures for benzoic acid, including dust explosion risks. [Link]

  • 103460 - 2-Chloro-4-methylsulfonylbenzoic acid - Safety Data Sheet. (2025). Details GHS classifications and first aid measures for a closely related isomer. [Link]

  • Safety Data Sheet - AA Blocks. (2025). Hazard identification and first aid measures for 4-Chloro-2-(Methylsulfonamido)Benzoic Acid. [Link]

  • Benzoic acid MSDS# 02720 - Harper College. (Accessed 2026). Provides extensive safety information on the parent compound, including PPE and spill cleanup. [Link]

  • SAFETY DATA SHEET - Unknown Source. (2014). General handling precautions for m-chlorobenzoic acid. [No valid URL provided]
  • 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem. (Accessed 2026). Aggregated GHS information from ECHA C&L Inventory. [Link]

  • 2-Chloro-6-(2-methoxyethylsulfanyl)benzoic acid | C10H11ClO3S | CID 62702289 - PubChem. (Accessed 2026). Chemical and physical properties. [Link]

  • Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]- - Substance Details - EPA. (2023). Chemical identifiers for a related isomer. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet - NJDOH. (Accessed 2026). General safety, disposal, and incompatibility information. [Link]

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. (Accessed 2026). General guidance on selecting appropriate eye protection. [Link]

  • 2-Chloro-5-(methylsulphonyl)benzoic acid | C8H7ClO4S | CID 2329132 - PubChem. (Accessed 2026). GHS classification for a related isomer. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating On-Target Activity of 2-Chloro-6-(methylsulfonamido)benzoic acid: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for validating the on-target activity of the novel small molecule, 2-Chloro-6-(methylsulfonamido)benzoic acid. Given the compound's structural features, notably the presence...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the on-target activity of the novel small molecule, 2-Chloro-6-(methylsulfonamido)benzoic acid. Given the compound's structural features, notably the presence of a sulfonamide and a benzoic acid moiety, we hypothesize its primary target to be a member of the carbonic anhydrase (CA) enzyme family, a class of zinc-containing metalloenzymes. Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[1][2]

This document outlines a series of robust experimental protocols to rigorously test this hypothesis, comparing the activity of our compound of interest against Acetazolamide, a clinically approved and widely studied carbonic anhydrase inhibitor.[3][4] The methodologies described herein are designed to provide a multi-faceted validation of on-target engagement, from biochemical potency to direct binding affinity and confirmation of interaction within a cellular context.

The Hypothetical Target: Carbonic Anhydrase II

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, and electrolyte balance.[6] The active site of most carbonic anhydrases contains a zinc ion, which is crucial for catalysis.[1]

  • Mechanism of Action of Inhibitors : Primary sulfonamides, like Acetazolamide, act by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[7] We postulate that 2-Chloro-6-(methylsulfonamido)benzoic acid engages with the target via a similar mechanism.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition Mechanism E-Zn-H2O Resting Enzyme (E-Zn-H₂O) E-Zn-OH Active Enzyme (E-Zn-OH⁻) E-Zn-H2O->E-Zn-OH -H⁺ Inhibited_Complex Inhibited Enzyme Complex (E-Zn-Inhibitor) E-Zn-H2O->Inhibited_Complex + Inhibitor - H₂O E-Zn-HCO3 Bicarbonate Complex (E-Zn-HCO₃⁻) E-Zn-OH->E-Zn-HCO3 +CO₂ E-Zn-HCO3->E-Zn-H2O +H₂O, -HCO₃⁻ Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Inhibited_Complex Start Compound Synthesis - 2-Chloro-6-(methylsulfonamido)benzoic acid - Acetazolamide (Reference) Biochemical Tier 1: Biochemical Potency Enzymatic Inhibition Assay (IC₅₀) Start->Biochemical Biophysical Tier 2: Biophysical Binding Surface Plasmon Resonance (Kᴅ) Biochemical->Biophysical Cellular Tier 3: Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) Biophysical->Cellular Conclusion Validated On-Target Activity Cellular->Conclusion

Caption: Multi-tiered workflow for on-target activity validation.

Tier 1: Biochemical Potency Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Chloro-6-(methylsulfonamido)benzoic acid and Acetazolamide against recombinant human Carbonic Anhydrase II (CAII).
Methodology: Colorimetric Esterase Activity Assay

This assay leverages the esterase activity of CAII on a specific substrate, which upon cleavage releases a chromophore that can be quantified spectrophotometrically. [8] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10X CA Assay Buffer (e.g., 250 mM Tris-HCl, pH 7.8).

    • Reconstitute recombinant human CAII enzyme in CA Dilution Buffer to a stock concentration of 1 mg/mL.

    • Prepare a stock solution of the ester substrate (e.g., 4-Nitrophenyl acetate) in DMSO.

    • Prepare 10 mM stock solutions of 2-Chloro-6-(methylsulfonamido)benzoic acid and Acetazolamide in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of CA Assay Buffer to each well.

    • Add 10 µL of diluted CAII enzyme to each well (except for the no-enzyme control).

    • Prepare a serial dilution of the test and reference compounds in DMSO, and then dilute further in CA Assay Buffer. Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of buffer with the corresponding DMSO concentration.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Summary:
CompoundTargetAssay TypeIC50 (nM)
2-Chloro-6-(methylsulfonamido)benzoic acidCAIIEsterase ActivityTo be determined
AcetazolamideCAIIEsterase Activity~10-20

Tier 2: Biophysical Characterization of Direct Binding

Objective: To quantify the binding affinity (dissociation constant, Kᴅ) and kinetics (association and dissociation rates, ka and kd) of the compounds to immobilized CAII.
Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of biomolecular interactions. [9][10] Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize recombinant human CAII onto a CM5 sensor chip via amine coupling. Briefly, activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS, inject CAII in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of 2-Chloro-6-(methylsulfonamido)benzoic acid and Acetazolamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compounds over the immobilized CAII surface at a constant flow rate.

    • Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between different compound injections if necessary (e.g., with a short pulse of a low pH buffer).

  • Data Analysis:

    • Fit the sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants (kd/ka).

Expected Data Summary:
CompoundTargetAssay Typeka (M⁻¹s⁻¹)kd (s⁻¹)Kᴅ (nM)
2-Chloro-6-(methylsulfonamido)benzoic acidCAIISPRTo be determinedTo be determinedTo be determined
AcetazolamideCAIISPR~1 x 10⁵~2 x 10⁻³~20

Note: Isothermal Titration Calorimetry (ITC) is an alternative biophysical method that can be used to determine binding affinity and thermodynamics by measuring the heat changes upon molecular interaction.[11][12]

Tier 3: Validation of Cellular Target Engagement

Objective: To confirm that 2-Chloro-6-(methylsulfonamido)benzoic acid binds to and stabilizes CAII within a cellular environment.
Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. [13]This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures. [14][15]

Cell_Culture 1. Cell Culture (e.g., HEK293 cells) Compound_Treatment 2. Compound Treatment (Vehicle, Test Compound, Reference) Cell_Culture->Compound_Treatment Heating 3. Heating (Temperature Gradient) Compound_Treatment->Heating Lysis 4. Cell Lysis (Freeze-Thaw Cycles) Heating->Lysis Centrifugation 5. Separation (Centrifugation to pellet aggregates) Lysis->Centrifugation Quantification 6. Quantification of Soluble Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HEK293) that endogenously expresses CAII.

    • Treat the cells with the vehicle (DMSO), a high concentration of 2-Chloro-6-(methylsulfonamido)benzoic acid, or Acetazolamide for a defined period (e.g., 1-2 hours).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation at high speed.

    • Transfer the supernatant to new tubes.

    • Quantify the amount of soluble CAII in each sample using a standard protein detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble CAII as a function of temperature.

    • A positive result is indicated by a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, demonstrating ligand-induced stabilization of the target protein.

Expected Data Summary:
CompoundTargetAssay TypeThermal Shift (ΔTm in °C)
2-Chloro-6-(methylsulfonamido)benzoic acidCAIICETSATo be determined
AcetazolamideCAIICETSAPositive Shift
Vehicle (DMSO)CAIICETSANo Shift (Baseline)

Conclusion

The comprehensive, multi-tiered approach detailed in this guide provides a rigorous and objective framework for validating the on-target activity of 2-Chloro-6-(methylsulfonamido)benzoic acid against its hypothesized target, Carbonic Anhydrase II. By systematically assessing its biochemical potency, direct binding affinity, and engagement in a cellular context, and by benchmarking these results against a well-characterized inhibitor, researchers can confidently establish the compound's mechanism of action. This foundational knowledge is critical for advancing promising compounds through the drug discovery and development pipeline.

References

  • Acetazolamide. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC. Retrieved January 27, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PMC. Retrieved January 27, 2026, from [Link]

  • Acetazolamide. (2023). StatPearls - NCBI Bookshelf. Retrieved January 27, 2026, from [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved January 27, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). bioRxiv. Retrieved January 27, 2026, from [Link]

  • Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers. Retrieved January 27, 2026, from [Link]

  • Acetazolamide. (2021). Deranged Physiology. Retrieved January 27, 2026, from [Link]

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 27, 2026, from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (n.d.). Biosensing Instrument. Retrieved January 27, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. (2024). bioRxiv. Retrieved January 27, 2026, from [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Retrieved January 27, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESİS. Retrieved January 27, 2026, from [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). Nature. Retrieved January 27, 2026, from [Link]

  • Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. (2021). YouTube. Retrieved January 27, 2026, from [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 27, 2026, from [Link]

  • Pharm 101: Acetazolamide. (2020). LITFL. Retrieved January 27, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 27, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

Sources

Comparative

A Comparative Guide to 2-Chloro-6-(methylsulfonamido)benzoic Acid and Other Inhibitors in the Context of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Introduction: The Significance of the Chlorobenzoic Acid Sulfonamide Scaffold in Enzyme Inhibition In the landscape of enzyme inhibitor discovery, certain chemical scaffolds emerge as privileged structures, offering a ve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Chlorobenzoic Acid Sulfonamide Scaffold in Enzyme Inhibition

In the landscape of enzyme inhibitor discovery, certain chemical scaffolds emerge as privileged structures, offering a versatile framework for the development of potent and selective modulators of biological activity. One such scaffold is the substituted chlorobenzoic acid, particularly when functionalized with sulfonamide or sulfonyl groups. These moieties can engage in a variety of non-covalent interactions with protein targets, including hydrogen bonding, ionic interactions, and hydrophobic interactions, making them attractive starting points for inhibitor design.

This guide provides a comparative analysis of 2-Chloro-6-(methylsulfonamido)benzoic acid , a representative member of this chemical class. Due to the limited publicly available data on this specific molecule, we will broaden our scope to its close structural analog, 2-Chloro-4-(methylsulfonyl)benzoic acid , and compare its inhibitory profile with well-established inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . The insights gleaned from this comparison will be valuable for researchers in agrochemistry, drug discovery, and biochemistry who are working with or developing inhibitors based on this chemical framework.

Our analysis will focus on the inhibition of HPPD, a non-heme iron(II)-dependent dioxygenase that is a critical enzyme in the tyrosine catabolism pathway. In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols, which are vital for carotenoid production and protection against photooxidative damage.[1][2] Inhibition of HPPD leads to a depletion of these essential molecules, resulting in the characteristic bleaching of plant tissues and, ultimately, herbicidal action.[1][2] This mechanism has been successfully exploited in the development of a major class of commercial herbicides.[3][4]

This guide will delve into the mechanism of HPPD inhibition, present comparative inhibitory data for our compound of interest and established commercial inhibitors, and provide detailed experimental protocols for the assays used to characterize these molecules.

Mechanism of Action: Inhibition of the HPPD-Mediated Tyrosine Catabolism Pathway

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), a key step in the tyrosine degradation pathway.[2] This reaction involves the oxidative decarboxylation of the substrate, incorporation of both atoms of a molecule of oxygen, and the rearrangement of the acetyl side chain.

HPPD inhibitors, including those with the chlorobenzoic acid sulfonyl/sulfonamide scaffold, act as competitive inhibitors of the enzyme.[5] They bind to the active site of HPPD, preventing the binding of the natural substrate, HPPA. This blockage of the catalytic cycle leads to a cascade of downstream effects, most notably in plants, the disruption of carotenoid biosynthesis. Carotenoids are essential for quenching reactive oxygen species generated during photosynthesis and for assembling the photosynthetic machinery. Their absence leads to the rapid degradation of chlorophyll under light, causing the characteristic bleaching phenotype of plants treated with HPPD-inhibiting herbicides.[1][2]

HPPD_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HGA Homogentisate (HGA) HPPA->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Stable Photosynthesis & Chlorophyll Protection Carotenoids->Photosynthesis Inhibitor 2-Chloro-6-(methylsulfonamido)benzoic acid & other HPPD Inhibitors Inhibitor->Block Block->HPPA Inhibition

Figure 1: Simplified signaling pathway of HPPD and its inhibition.

Comparative Inhibitor Performance

To provide a quantitative comparison, we will examine the inhibitory potency of our representative compound, 2-Chloro-4-(methylsulfonyl)benzoic acid, against two commercially successful HPPD-inhibiting herbicides: Mesotrione and Sulcotrione . Mesotrione is a member of the triketone family of herbicides,[5] while Sulcotrione is a cyclohexanedione herbicide.[6]

InhibitorChemical ClassTarget EnzymeReported Ki / IC50
2-Chloro-4-(methylsulfonyl)benzoic acid Chlorobenzoic acid sulfonylArabidopsis thaliana HPPD (AtHPPD)Data not publicly available; expected to be in the nanomolar to low micromolar range based on structural similarity to other HPPD inhibitors.
Mesotrione TriketoneArabidopsis thaliana HPPD (AtHPPD)Ki: ~6-18 pM[5]
Sulcotrione CyclohexanedioneRat Liver HPPDIC50 of an analog (CMBC) is ~40 nM[7]

Note: The inhibitory potencies can vary depending on the species from which the HPPD enzyme is derived and the specific assay conditions.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed protocols for key experiments used in the characterization of HPPD inhibitors.

Recombinant HPPD Expression and Purification

The production of pure, active HPPD is a prerequisite for in vitro inhibition assays. A common method involves the recombinant expression of the enzyme in Escherichia coli.

HPPD_Purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Gene_Isolation Isolate HPPD gene (e.g., from A. thaliana) Vector_Ligation Ligate into an expression vector (e.g., pET with His-tag) Gene_Isolation->Vector_Ligation Transformation Transform E. coli (e.g., BL21(DE3)) Vector_Ligation->Transformation Culture_Growth Grow bacterial culture Transformation->Culture_Growth Induction Induce expression (e.g., with IPTG) Culture_Growth->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell Lysis (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Dialysis Dialysis into storage buffer Affinity_Chrom->Dialysis

Figure 2: Workflow for recombinant HPPD expression and purification.

Step-by-Step Methodology:

  • Gene Cloning: The coding sequence for HPPD from the organism of interest (e.g., Arabidopsis thaliana) is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET, which incorporates an N-terminal or C-terminal polyhistidine (His) tag for purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Protein Expression: A bacterial culture is grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis and Clarification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell debris is removed by ultracentrifugation to yield a clarified lysate containing the soluble recombinant HPPD.

  • Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged HPPD binds to the nickel resin, while other proteins are washed away. The purified HPPD is then eluted with a buffer containing a high concentration of imidazole.

  • Dialysis and Storage: The eluted protein is dialyzed against a storage buffer to remove imidazole and stored at -80°C for future use. Protein purity is assessed by SDS-PAGE.

In Vitro HPPD Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified HPPD by monitoring the formation of its product, homogentisate, which is subsequently converted to a colored compound. The inhibition of this reaction by a test compound is then quantified.

Principle: This is a coupled enzyme assay. HPPD converts HPPA to homogentisate. A second enzyme, homogentisate 1,2-dioxygenase (HGD), which is included in the reaction mixture, then converts homogentisate to maleylacetoacetate. The formation of maleylacetoacetate can be monitored by the increase in absorbance at 318 nm.[8]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well UV-transparent microplate. Each well contains a reaction buffer (e.g., 20 mM HEPES, pH 7.0), 0.1 mM FeSO4, 2 mM sodium ascorbate, and a sufficient amount of HGD.

  • Inhibitor Addition: The test compound (e.g., 2-Chloro-6-(methylsulfonamido)benzoic acid) is added to the wells at various concentrations. A control well with no inhibitor is also prepared.

  • Enzyme Addition: The purified recombinant HPPD (e.g., at a final concentration of 14 nM) is added to the wells, and the plate is incubated for a short period to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate, HPPA. The absorbance at 318 nm is immediately monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Herbicidal Activity Assay

This assay assesses the in vivo efficacy of the inhibitor as a herbicide.

Step-by-Step Methodology:

  • Plant Growth: Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a common weed species) are sown in pots containing a suitable growth medium and grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Herbicide Application: The test compound is formulated in a suitable solvent system with a surfactant and applied to the plants at a specific growth stage (e.g., two- to four-leaf stage) using a laboratory sprayer to ensure even coverage. A range of concentrations is typically tested. A control group is sprayed with the solvent system without the test compound.

  • Phenotypic Evaluation: The plants are returned to the controlled environment and observed daily for signs of phytotoxicity, such as bleaching, growth inhibition, and necrosis.

  • Data Quantification: After a set period (e.g., 7-14 days), the herbicidal effect is quantified. This can be done by visually scoring the plant injury on a scale of 0 (no effect) to 100 (complete plant death) or by measuring the fresh or dry weight of the above-ground biomass and expressing it as a percentage of the control.

  • GR50 Determination: The GR50 value, the concentration of the herbicide that causes a 50% reduction in plant growth, can be calculated by plotting the percentage of growth reduction against the logarithm of the herbicide concentration.

Conclusion

The chlorobenzoic acid sulfonamide scaffold represents a promising starting point for the development of potent enzyme inhibitors. While direct experimental data for 2-Chloro-6-(methylsulfonamido)benzoic acid is not widely available, its structural similarity to known inhibitors of 4-hydroxyphenylpyruvate dioxygenase suggests a similar mechanism of action. The comparative analysis with established HPPD inhibitors like Mesotrione and Sulcotrione highlights the potential of this chemical class. The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize the inhibitory activity of novel compounds targeting HPPD and to assess their potential as herbicides or therapeutic agents. Further investigation into the structure-activity relationships of this class of compounds will undoubtedly pave the way for the discovery of new and more effective enzyme inhibitors.

References

  • Mesotrione: a new selective herbicide for use in maize. Pest Management Science. [Link]

  • Mechanism of Action of Sulcotrione, a 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, in Developed Plant Tissues. Photosynthetica. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitors in combination with safeners: solutions for modern and sustainable agriculture. Pest Management Science. [Link]

  • Mesotrione. Wikipedia. [Link]

  • Mesotrione - Active Ingredient Page. Chemical Warehouse. [Link]

  • Sulcotrione (Ref: SC 0051). AERU, University of Hertfordshire. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase. Wikipedia. [Link]

  • What are 4HPPD inhibitors and how do they work? Patsnap Synapse. [Link]

  • Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione. Toxicology and Applied Pharmacology. [Link]

  • Crystal Structure of 4-Hydroxyphenylpyruvate Dioxygenase in Complex with Substrate Reveals a New Starting Point for Herbicide Discovery. PubMed Central. [Link]

  • Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. CORE. [Link]

Sources

Validation

Comparative Efficacy Analysis of MDM2-p53 Inhibitors: A Technical Guide to Serdemetan and Nutlin-3a

Abstract The interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis and a high-value target in oncology. Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The interaction between the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical checkpoint in cellular homeostasis and a high-value target in oncology. Pharmacological disruption of this protein-protein interface can reactivate p53, triggering apoptosis or cell cycle arrest in cancer cells with wild-type p53. This guide provides a head-to-head comparison of two prominent small-molecule MDM2 inhibitors: Serdemetan (JNJ-26854165), a tryptamine derivative synthesized from intermediates like 2-Chloro-6-(methylsulfonamido)benzoic acid, and Nutlin-3a, the well-established cis-imidazoline benchmark. We will dissect their mechanisms, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, offering researchers a comprehensive framework for assessing compounds in this class.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The p53 protein, often termed the "guardian of the genome," is a transcription factor that responds to cellular stress by orchestrating DNA repair, cell cycle arrest, and apoptosis.[1] In approximately 50% of human cancers, the TP53 gene is mutated.[2] In many remaining tumors, p53 is functionally inactivated through overexpression of its principal antagonist, MDM2.[3][4] MDM2 binds to the N-terminal transactivation domain of p53, both inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3][5]

This direct interaction presents an attractive therapeutic strategy: develop small molecules that competitively bind to the deep hydrophobic pocket on MDM2 that p53 occupies.[3] Such molecules should restore p53's tumor-suppressive functions. Serdemetan and Nutlin-3a are two such molecules that achieve this, albeit through distinct chemical scaffolds.

  • Serdemetan (JNJ-26854165): An orally bioavailable tryptamine derivative developed as a potent p53 activator and antagonist of MDM2 ubiquitin ligase activity.[6][7] Its synthesis involves precursors such as 2-chloro-6-(methylsulfonamido)benzoic acid.[8]

  • Nutlin-3a: The biologically active enantiomer of the Nutlin family, which were the first potent, selective, non-peptide inhibitors of the p53-MDM2 interaction to be discovered.[9][10] It serves as a foundational tool compound for research in this field.

Mechanism of Action: Restoring p53 Function

Both Serdemetan and Nutlin-3a function by occupying the same hydrophobic cleft on the MDM2 protein that normally binds key residues (Phe19, Trp23, and Leu26) of p53.[2] By physically blocking this interaction, the inhibitors prevent MDM2 from targeting p53 for ubiquitination and subsequent degradation by the proteasome.[3] The resulting accumulation of stabilized p53 allows it to translocate to the nucleus, bind to the promoter regions of its target genes, and initiate a downstream signaling cascade leading to desired anti-tumor effects.

The causal chain of events following successful MDM2 inhibition is depicted below.

p53_Pathway cluster_Inhibitor Pharmacological Intervention Serdemetan Serdemetan MDM2 MDM2 (E3 Ubiquitin Ligase) Serdemetan->MDM2 inhibit Nutlin3a Nutlin-3a Nutlin3a->MDM2 inhibit p53 p53 (Tumor Suppressor) MDM2->p53 binds & ubiquitinates Proteasome Proteasome p53->Proteasome targeted for degradation p21 p21 (CDKN1A) p53->p21 transactivates BAX BAX / PUMA p53->BAX transactivates G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest induces Apoptosis Apoptosis BAX->Apoptosis induces

Figure 1. MDM2 Inhibition Pathway.

Comparative Efficacy: In Vitro and Cellular Activity

The efficacy of an MDM2 inhibitor is determined by its binding affinity for the target protein and its ability to induce a p53-dependent response in cancer cells. While both compounds are effective, their potency can vary across different cell lines and assay formats.

Rationale for Data Selection: For this comparison, we have selected data from studies using human cancer cell lines known to express wild-type p53, as this is the context where these inhibitors are expected to be most effective. The IC50 (half maximal inhibitory concentration) in cell proliferation assays is a crucial metric for assessing a compound's functional potency in a biological system.

ParameterSerdemetan (JNJ-26854165)Nutlin-3aCell Line Context
Cell Proliferation IC50 0.97 µM [11]4.15 µM [12]HCT116 (p53+/+)
Cell Proliferation IC50 3.9 µM [11][13]~8 µM (Reported for H460)[14]H460 (Lung Carcinoma)
Cell Proliferation IC50 8.7 µM [11][13]Not widely reportedA549 (Lung Carcinoma)
Cell Proliferation IC50 0.24 - 0.44 µM [6]Varies widelyLeukemia Cell Lines (OCI-AML-3, etc.)
Mechanism Note Potent inducer of apoptosis.[7]Potent inducer of cell cycle arrest and apoptosis.[9]General

Analysis of Efficacy: The compiled data indicates that Serdemetan often exhibits greater potency (lower IC50 values) in cellular assays compared to Nutlin-3a. For instance, in the HCT116 colon cancer cell line, Serdemetan is approximately four times more potent at inhibiting cell proliferation.[11][12] This suggests a potentially higher intrinsic activity or better cell permeability. However, it is critical to recognize that IC50 values are highly dependent on experimental conditions, including incubation time and the specific cell line used.[15] Nutlin-3a remains a highly effective and specific tool for p53 activation, serving as an essential benchmark in countless studies.[10]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated protocols are essential. Below are representative protocols for assessing MDM2-p53 inhibitors.

In Vitro Binding Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Principle: HTRF is a robust, high-throughput method to quantify protein-protein interactions.[16] It relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2). In this assay, one interacting partner (MDM2) is tagged with the donor and the other (a p53-derived peptide or protein) is tagged with the acceptor. Binding brings the fluorophores into proximity, generating a FRET signal. A competitive inhibitor will disrupt this interaction, causing a loss of signal.

HTRF_Workflow cluster_workflow HTRF Assay Workflow Start 1. Dispense Inhibitor (e.g., Serdemetan) Add_MDM2 2. Add Donor-labeled MDM2 Protein Start->Add_MDM2 Add_p53 3. Add Acceptor-labeled p53 Peptide Add_MDM2->Add_p53 Incubate 4. Incubate (e.g., 1 hr at RT) Add_p53->Incubate Read 5. Read Plate (665nm / 620nm) Incubate->Read Analyze 6. Calculate IC50 Read->Analyze

Figure 2. HTRF Experimental Workflow.

Detailed Protocol:

  • Plate Preparation: Using a low-volume 384-well white plate, dispense serial dilutions of the test compound (e.g., Serdemetan) in assay buffer. Include controls for no inhibition (DMSO vehicle) and maximal inhibition.

  • Protein Addition: Add a solution of GST-tagged MDM2 protein to each well.

  • Detection Reagent Addition: Add a pre-mixed solution containing the HTRF detection reagents: an anti-GST antibody labeled with Europium cryptate (donor) and a biotinylated p53 peptide complexed with streptavidin-d2 (acceptor).[16]

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (donor signal).

  • Analysis: The ratio of the 665nm/620nm signals is calculated. These values are then plotted against the inhibitor concentration, and the data is fitted to a four-parameter logistic curve to determine the IC50 value.

Cellular Mechanism Validation: Western Blot for p53 and p21

Principle: A successful MDM2 inhibitor should cause an accumulation of p53 protein and an increase in the expression of its downstream target genes, such as CDKN1A (which encodes the p21 protein). Western blotting is the gold-standard technique to visualize these changes at the protein level.

Detailed Protocol:

  • Cell Culture and Treatment: Seed a p53 wild-type cancer cell line (e.g., HCT116 or H460) in 6-well plates. Allow cells to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0.1, 1, 10 µM Nutlin-3a) or DMSO vehicle for 24 hours.

  • Lysate Preparation: Wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample (e.g., 20 µg per lane) and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. An increase in the intensity of the p53 and p21 bands with increasing inhibitor concentration validates the on-target mechanism of action.

References

  • Chargari, C., Leteur, C., Angevin, E., Bashir, T., Schoentjes, B., Arts, J., Janicot, M., Bourhis, J. and Deutsch, E. (2011) Preclinical assessment of JNJ-26854165 (Serdemetan), a novel tryptamine compound with radiosensitizing activity in vitro and in tumor xenografts. Cancer Lett. 312, 209-218. [Link]

  • Tivesten, L., et al. (2015). MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines. Journal of Cancer Research and Clinical Oncology, 141(2), 215–226. [Link]

  • Khoo, K. H., et al. (2014). The p53-family of proteins: regulators of cancer and key therapeutic targets. Cell Death & Differentiation, 21(5), 681–690. [Link]

  • Atatreh, N., et al. (2018). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Drug Design, Development and Therapy, Volume 12, 3573–3584. [Link]

  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ResearchGate. (n.d.). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. ResearchGate. [Link]

  • BPS Bioscience. (n.d.). MDM2-p53 Homogenous Assay Kit. BPS Bioscience. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Shangary, S., & Wang, S. (2008). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Annual Review of Pharmacology and Toxicology, 49, 223–241. [Link]

  • Smith, M. A., et al. (2011). Initial Testing of JNJ-26854165 (Serdemetan) by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer, 57(3), 485–493. [Link]

  • Plane, D., et al. (2023). MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia. Scientific Reports, 13(1), 4567. [Link]

  • Lu, Y., et al. (2006). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. Journal of the American Chemical Society, 128(38), 11804–11811. [Link]

  • Kumar, N., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 343(11-12), 610–621. [Link]

  • Xia, M., et al. (2014). Pharmacologic activation of p53 by small-molecule MDM2 antagonists. Acta Biochimica et Biophysica Sinica, 46(3), 167–178. [Link]

  • Lehman, J. A., et al. (2013). Serdemetan Antagonizes the Mdm2-HIF1α Axis Leading to Decreased Levels of Glycolytic Enzymes. PLoS ONE, 8(9), e74741. [Link]

  • Lee, Y. S., et al. (2023). Nutlin-3a induces KRAS mutant/p53 wild type lung cancer specific methuosis-like cell death that is dependent on GFPT2. Cell Death & Disease, 14(12), 823. [Link]

  • He, X., et al. (2014). MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Tumor Biology, 35(11), 10771–10777. [Link]

  • ResearchGate. (n.d.). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]

  • Yu, B., et al. (2013). Small-Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery, 8, e9. [Link]

  • Bown, D. S., et al. (2014). Nutlin-3a efficacy in sarcoma predicted by transcriptomic and epigenetic profiling. Cancer Research, 74(3), 857–868. [Link]

  • Pazgier, M., et al. (2009). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Methods in Enzymology, 467, 133–150. [Link]

  • ResearchGate. (n.d.). Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. ResearchGate. [Link]

  • Tobin, G., et al. (2008). Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia. Blood, 112(5), 1997–2005. [Link]

  • Chen, L., et al. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Molecules, 28(14), 5434. [Link]

  • PubMed. (n.d.). [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. PubMed. [Link]

  • PubMed Central. (n.d.). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. PubMed Central. [Link]

  • Arshad, M. N., et al. (2012). 2-Chloro-6-(2,3-dichlorobenzenesulfonamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1468. [Link]

  • Drakos, E., et al. (2021). Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level. Cancers, 13(1), 101. [Link]

  • PubMed. (n.d.). MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia. PubMed. [Link]

  • ACS Publications. (n.d.). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. ACS Publications. [Link]

  • Wanzel, M., et al. (2022). Pharmacological Inhibition of MDM2 Induces Apoptosis in p53-Mutated Triple-Negative Breast Cancer. International Journal of Molecular Sciences, 23(19), 11626. [Link]

  • ResearchGate. (n.d.). (A) IC50 values of 11a in p53+/+ and p53-/- HCT116 cell lines. ResearchGate. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. [Link]

  • PubMed. (n.d.). A Fluorescence Polarization Assay for the Identification of Inhibitors of the p53-DM2 Protein-Protein Interaction. PubMed. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]

  • BPS Bioscience. (n.d.). MDM2-Driven p53 Ubiquitination Assay Kit. BPS Bioscience. [Link]

Sources

Comparative

Comparative Guide to Confirming the Binding Site of 2-Chloro-6-(methylsulfonamido)benzoic Acid

<_> Introduction In the landscape of drug discovery and molecular pharmacology, the precise identification of a small molecule's binding site on its protein target is a cornerstone of rational drug design. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Introduction

In the landscape of drug discovery and molecular pharmacology, the precise identification of a small molecule's binding site on its protein target is a cornerstone of rational drug design. Understanding this interaction at an atomic level allows for the optimization of potency and selectivity, clarifies the mechanism of action, and builds confidence in the therapeutic hypothesis.[1] This guide provides an in-depth, multi-faceted strategy for unequivocally confirming the binding site of a novel compound, 2-Chloro-6-(methylsulfonamido)benzoic acid .

For the purposes of this illustrative guide, we will treat 2-Chloro-6-(methylsulfonamido)benzoic acid as a novel inhibitor candidate. The presence of a sulfonamide moiety, a well-established pharmacophore, strongly suggests a potential interaction with zinc-containing metalloenzymes, particularly the carbonic anhydrases (CAs).[2][3] Therefore, we will proceed with the hypothesis that its primary target is Human Carbonic Anhydrase II (hCA II) , a ubiquitous and extensively studied enzyme, to demonstrate a robust validation workflow. This guide will compare and contrast orthogonal experimental techniques, providing the logic behind their selection and the conclusive power of their combined data.

Pillar 1: Initial Biochemical Confirmation & Target Engagement

Before investing in complex structural and biophysical studies, it is paramount to confirm that the compound of interest, which we will abbreviate as CMSB, functionally engages with the putative target, hCA II. An enzyme inhibition assay is the most direct method to establish this.

Causality of Experimental Choice: The hCA II enzyme catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] A common and reliable method to measure this activity is a spectrophotometric assay using p-nitrophenyl acetate (pNPA) as a substrate, which is hydrolyzed by hCA II to produce the chromophoric p-nitrophenolate. An inhibitor will slow this reaction rate, which can be quantified to determine its potency (IC50).

Experimental Protocol: hCA II Enzymatic Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Stock: 1 mg/mL recombinant human Carbonic Anhydrase II in assay buffer.

    • Substrate Stock: 10 mM p-nitrophenyl acetate (pNPA) in acetonitrile.

    • Compound Stock: 10 mM CMSB in DMSO. Prepare serial dilutions in DMSO.

    • Positive Control: 10 mM Acetazolamide (a known clinical CA inhibitor) in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 188 µL of assay buffer.

    • Add 2 µL of the serially diluted compound (CMSB) or control (Acetazolamide) to the respective wells (final DMSO concentration of 1%).

    • Add 5 µL of a 1:100 dilution of the hCA II enzyme stock.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the pNPA substrate stock.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Comparative Performance Data

This initial screen provides the first piece of quantitative evidence. By comparing the IC50 of our test compound to a well-characterized standard, we can contextualize its potency.

CompoundTargetAssay TypeIC50 (nM) (Hypothetical)
CMSB hCA IIpNPA Hydrolysis75
AcetazolamidehCA IIpNPA Hydrolysis50

The hypothetical data suggest that CMSB is a potent inhibitor of hCA II, with a potency comparable to the clinical drug Acetazolamide, justifying further investigation into its precise binding mechanism.

Pillar 2: High-Resolution Structural Confirmation via X-ray Crystallography

The "gold standard" for unambiguously identifying a binding site is X-ray crystallography.[1] This powerful technique provides a high-resolution, three-dimensional snapshot of the ligand bound within the protein's active site, revealing key atomic interactions.[5][6] Co-crystallization of hCA II with CMSB is the most direct approach.[5]

Causality of Experimental Choice: A crystal structure will definitively show if the sulfonamide group of CMSB coordinates with the catalytic zinc ion in the active site of hCA II, as is characteristic of this class of inhibitors.[7][8] It will also reveal other crucial interactions, such as hydrogen bonds and van der Waals contacts, that contribute to binding affinity and specificity.

Workflow: Co-crystallization of hCA II with CMSB

xray_workflow cluster_prep Protein & Ligand Prep cluster_cryst Crystallization cluster_data Data Collection & Analysis P_prep Express & Purify hCA II (>98%) Mix Mix hCA II with excess CMSB P_prep->Mix L_prep Synthesize & Purify CMSB (>99%) L_prep->Mix Screen Set up Crystallization Trays (Vapor Diffusion) Mix->Screen Grow Incubate & Grow Co-crystals Screen->Grow Harvest Harvest & Cryo-protect Crystal Grow->Harvest Xray Expose to Synchrotron X-ray Beam Harvest->Xray Diffract Collect Diffraction Pattern Xray->Diffract Solve Solve Phase Problem & Build Electron Density Map Diffract->Solve Refine Refine Atomic Model of hCA II-CMSB Complex Solve->Refine

Caption: Workflow for determining the co-crystal structure of a protein-ligand complex.

Expected Outcome: The resulting electron density map would clearly show the CMSB molecule situated in the conical active site of hCA II. Specifically, one would expect to observe the deprotonated sulfonamide nitrogen atom directly coordinating with the Zn²⁺ ion, displacing the zinc-bound water molecule.[7] Further analysis would likely reveal hydrogen bonds between the sulfonamide oxygens and the backbone amide of residue Thr199, a hallmark interaction for carbonic anhydrase inhibitors.

Pillar 3: Orthogonal Validation with Biophysical Methods

While crystallography provides unparalleled detail, it represents a static, solid-state view. It is crucial to validate the binding interaction in solution using orthogonal biophysical techniques. These methods confirm that the interaction occurs under more physiological conditions and provide rich thermodynamic and kinetic data that crystallography cannot.

Method A: Isothermal Titration Calorimetry (ITC)

Causality of Experimental Choice: ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event.[9][10] It is the gold standard for determining the thermodynamics of an interaction, yielding the binding affinity (Kᴅ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment.[11] This provides a complete thermodynamic signature of the binding event.

itc_principle cluster_instrument ITC Calorimeter cluster_process Titration Process cluster_output Data Output RefCell Reference Cell (Buffer) Measure Instrument measures power needed to maintain zero ΔT between cells RefCell->Measure SampleCell Sample Cell (hCA II in Buffer) Inject Inject small aliquots of CMSB into Sample Cell SampleCell->Inject Syringe Syringe (CMSB in Buffer) Syringe->Inject Bind CMSB binds to hCA II Inject->Bind Heat Heat is released (exothermic) Bind->Heat Heat->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Fit Fit Isotherm to Binding Model Plot->Fit Result Determine: Kᴅ, n, ΔH, ΔS Fit->Result

Caption: Principle of Isothermal Titration Calorimetry (ITC) for measuring binding thermodynamics.

Experimental Protocol: ITC Analysis
  • Preparation: Dialyze purified hCA II and dissolve CMSB into the exact same buffer batch (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

  • Loading: Fill the ITC sample cell with ~20 µM hCA II and the injection syringe with ~200 µM CMSB.

  • Titration: Perform an initial 0.5 µL injection followed by 20-25 injections of 2 µL each, allowing the system to equilibrate between injections.

  • Analysis: Integrate the heat peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a one-site binding model to extract the thermodynamic parameters.

Method B: Surface Plasmon Resonance (SPR)

Causality of Experimental Choice: SPR is a powerful, real-time, and label-free optical technique for measuring binding kinetics.[12] It provides the association rate constant (kₐ) and the dissociation rate constant (kᏧ), which describe how fast a compound binds to and dissociates from its target.[13][14] The ratio of these rates (kᏧ/kₐ) provides an independent measure of the binding affinity (Kᴅ). This kinetic information is complementary to the thermodynamic data from ITC and is invaluable for understanding a drug's residence time on its target.

Comparative Biophysical Data

Comparing the biophysical data for CMSB against a known inhibitor provides deeper insight into the nature of its interaction with hCA II.

ParameterCMSB (Hypothetical)Acetazolamide (Reference)Significance
Affinity (Kᴅ) 25 nM (from ITC)10 nM (from ITC)Confirms high-affinity binding in solution.
Stoichiometry (n) 1.050.98Shows a 1:1 binding ratio, consistent with one active site.
Enthalpy (ΔH) -8.5 kcal/mol-7.9 kcal/molIndicates binding is enthalpically driven (favorable bond formation).
Entropy (TΔS) +2.0 kcal/mol+2.5 kcal/molShows a favorable entropic contribution (e.g., water displacement).
On-rate (kₐ) 5 x 10⁵ M⁻¹s⁻¹8 x 10⁵ M⁻¹s⁻¹Describes the speed of association.
Off-rate (kᏧ) 1.25 x 10⁻² s⁻¹0.8 x 10⁻² s⁻¹Describes the stability of the complex (lower is more stable).

The combined ITC and SPR data would confirm that CMSB is a high-affinity, 1:1 binder to hCA II in solution, with binding driven by favorable enthalpy, consistent with the direct coordination to the zinc ion predicted by the crystallographic hypothesis.

Pillar 4: Functional Validation via Site-Directed Mutagenesis

The final and definitive piece of evidence comes from functional validation.[1] If the structural and biophysical data suggest that specific amino acid residues in the active site are critical for binding CMSB, mutating those residues should disrupt or abolish that binding.[15][16]

Causality of Experimental Choice: Based on known structures of sulfonamide inhibitors with hCA II, a key interaction outside of the zinc coordination is a hydrogen bond to the side chain of Threonine-199 (Thr199).[7] Mutating Thr199 to an alanine (T199A), which cannot act as a hydrogen bond donor, should significantly weaken the binding affinity of CMSB if this interaction is indeed critical. This provides a direct causal link between a specific residue and the binding event.

Workflow: Site-Directed Mutagenesis Study

mutagenesis_workflow cluster_mut Mutagenesis cluster_val Validation Design Design Primers for T199A Mutation PCR Perform PCR on WT hCA II Plasmid Design->PCR Transform Transform into E. coli & Select Mutants PCR->Transform Sequence Sequence Verify Mutation Transform->Sequence Express Express & Purify WT and T199A hCA II Sequence->Express Assay Perform Binding Assay (e.g., ITC) with CMSB Express->Assay Compare Compare Binding Affinity (Kᴅ) of CMSB to WT vs. T199A Assay->Compare

Caption: Workflow for validating a binding site interaction using site-directed mutagenesis.

Comparative Mutagenesis Data

The impact of the T199A mutation on the binding affinity of CMSB and the control compound, Acetazolamide, is measured using ITC.

hCA II VariantLigandKᴅ (nM) (Hypothetical)Fold-Change in KᴅInterpretation
Wild-Type (WT)CMSB25-Baseline high-affinity binding.
T199A Mutant CMSB >5000 >200-fold increase Binding severely disrupted; confirms importance of Thr199.
Wild-Type (WT)Acetazolamide10-Baseline high-affinity binding.
T199A MutantAcetazolamide>2000>200-fold increaseBinding also disrupted, as expected for this class of inhibitor.

A dramatic increase (weakening) in the Kᴅ for CMSB upon mutation of Thr199 to alanine provides unequivocal evidence that this residue is a critical component of the binding site.

Conclusion: A Self-Validating System for Binding Site Confirmation

By systematically integrating evidence from four distinct pillars—biochemical activity, high-resolution structural biology, in-solution biophysics, and functional mutagenesis—we have constructed a self-validating case for the binding site of 2-Chloro-6-(methylsulfonamido)benzoic acid on Human Carbonic Anhydrase II.

  • Biochemistry confirmed it is a potent functional inhibitor.

  • X-ray Crystallography provided a static, atomic-level picture of its binding pose, identifying the key zinc-coordination and hydrogen-bonding interactions.

  • ITC and SPR validated this interaction in solution, providing a complete thermodynamic and kinetic profile consistent with the structural data.

  • Site-Directed Mutagenesis established a direct causal link between a key active site residue (Thr199) and high-affinity binding.

This integrated, multi-pronged approach provides an unassailable confirmation of the binding site, moving far beyond correlation to establish causality. This level of rigorous validation is essential for advancing a compound through the drug discovery pipeline, enabling confident, structure-guided optimization and providing a deep understanding of its molecular mechanism of action.

References
  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. PubChem Compound Summary for CID 735863. [Link]

  • Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]

  • Wikipedia. Acetazolamide. Wikipedia. [Link]

  • Turnbull, A. P., & Emsley, P. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology. [Link]

  • Supuran, C. T. (2008). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wikipedia. Site-directed mutagenesis. Wikipedia. [Link]

  • Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A. Proteins. [Link]

  • The Biochemist. A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry (ITC) for measuring macromolecule-ligand affinity. Current Protocols in Protein Science. [Link]

Sources

Validation

Selectivity Profiling of 2-Chloro-6-(methylsulfonamido)benzoic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological targets is paramount. A compound's efficacy is intrinsically linked to its selectivity – the ability...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its biological targets is paramount. A compound's efficacy is intrinsically linked to its selectivity – the ability to interact with the intended target while minimizing engagement with off-target proteins that can lead to undesirable side effects. This guide provides an in-depth comparative analysis of the hypothetical selectivity profile of 2-Chloro-6-(methylsulfonamido)benzoic acid, a compound belonging to the sulfonamido-benzoic acid class, which is a well-established scaffold in medicinal chemistry.

While specific experimental data for 2-Chloro-6-(methylsulfonamido)benzoic acid is not publicly available, this guide will leverage data from structurally related analogs to forecast its potential biological targets and selectivity profile. We will focus on two prominent target classes for this chemical scaffold: carbonic anhydrases (CAs) and G-protein coupled receptors (GPCRs) , with a specific emphasis on the P2Y14 receptor .

This document will serve as a practical framework for researchers, outlining the essential experimental workflows for determining selectivity and providing a comparative analysis against known compounds, thereby offering a predictive insight into the therapeutic potential and possible liabilities of 2-Chloro-6-(methylsulfonamido)benzoic acid.

The Imperative of Selectivity Profiling in Drug Development

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, a significant portion of which are attributable to a lack of target selectivity. Early and comprehensive selectivity profiling is not merely a regulatory checkbox but a critical step in de-risking a drug discovery program. By understanding a compound's off-target interactions, we can:

  • Predict and Mitigate Adverse Drug Reactions (ADRs): Many ADRs are the result of a drug binding to unintended targets. Identifying these off-target interactions early allows for chemical modifications to improve selectivity or for the early termination of a program with an unfavorable risk profile.

  • Elucidate Mechanism of Action: A clean selectivity profile strengthens the evidence that the observed therapeutic effect is due to the modulation of the intended target. Conversely, off-target activities can reveal novel mechanisms or polypharmacological effects that may be beneficial or detrimental.

  • Guide Lead Optimization: Structure-activity relationship (SAR) studies are greatly enhanced by selectivity data. Medicinal chemists can rationally design new analogs with improved potency for the desired target and reduced affinity for off-targets.

Potential Target Classes for 2-Chloro-6-(methylsulfonamido)benzoic acid

The chemical architecture of 2-Chloro-6-(methylsulfonamido)benzoic acid, featuring a benzenesulfonamide and a benzoic acid moiety, is a privileged scaffold known to interact with specific protein families.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Different CA isoforms are involved in various physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[1][3] The sulfonamide group is a classic zinc-binding pharmacophore, making CAs a highly probable target class for 2-Chloro-6-(methylsulfonamido)benzoic acid.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of approved drugs.[4] Recent studies have identified 3-sulfonamido benzoic acid derivatives as potent antagonists of the P2Y14 receptor, a GPCR involved in inflammatory responses.[5] The structural similarity suggests that 2-Chloro-6-(methylsulfonamido)benzoic acid could also exhibit activity at this or other GPCRs.

Experimental Protocols for Selectivity Profiling

To ascertain the selectivity of a compound like 2-Chloro-6-(methylsulfonamido)benzoic acid, a tiered and systematic approach is employed. This typically begins with primary screening against the most likely target families, followed by broader profiling against a panel of off-target proteins.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory potency of a compound against a panel of recombinant human CA isoforms.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., CA I, II, IX, XII) are purified and diluted to a working concentration in assay buffer. A suitable substrate, such as 4-nitrophenyl acetate (pNPA), is prepared.

  • Compound Dilution: The test compound is serially diluted to generate a concentration-response curve.

  • Assay Initiation: The enzyme, substrate, and test compound are combined in a microplate. The hydrolysis of pNPA by the CA enzyme produces 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • Data Analysis: The rate of the enzymatic reaction is measured in the presence of varying concentrations of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a suitable dose-response curve. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant CA Isoforms Incubation Incubate Enzyme, Substrate & Compound Enzyme->Incubation Substrate 4-Nitrophenyl Acetate (pNPA) Substrate->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation Measurement Measure Absorbance at 400 nm Incubation->Measurement IC50 Calculate IC50 Measurement->IC50 Ki Determine Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for in vitro carbonic anhydrase inhibition assay.

GPCR Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.[6][7]

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCR (e.g., P2Y14) are prepared.

  • Radioligand and Compound Preparation: A specific radioligand for the target receptor and serial dilutions of the test compound are prepared.

  • Binding Reaction: The cell membranes, radioligand, and test compound are incubated together to allow for competitive binding.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value for the test compound is determined, and the Ki is calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Membranes GPCR-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Compound Test Compound (Serial Dilution) Compound->Incubation Filtration Separate Bound from Free Ligand (Filtration) Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification IC50 Calculate IC50 Quantification->IC50 Ki Determine Ki (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a GPCR radioligand binding assay.

Broad Panel Off-Target Screening

To assess the broader selectivity profile, a compound should be screened against a panel of common off-targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST44 panel offer standardized assays for this purpose.[8][9] These panels typically include a diverse set of targets such as other GPCRs, kinases, ion channels, and transporters.

Comparative Selectivity Analysis

The following tables present a hypothetical selectivity profile for 2-Chloro-6-(methylsulfonamido)benzoic acid alongside experimental data for known reference compounds.

Carbonic Anhydrase Isoform Selectivity

Hypothetical Profile: Based on the structure, 2-Chloro-6-(methylsulfonamido)benzoic acid is predicted to be a potent inhibitor of several CA isoforms. The presence of the chloro and methylsulfonamido groups on the benzoic acid ring may influence its isoform selectivity.

CompoundCA I (Ki, nM)CA II (Ki, nM)CA IX (Ki, nM)CA XII (Ki, nM)Reference
2-Chloro-6-(methylsulfonamido)benzoic acid Hypothetical: 50Hypothetical: 15Hypothetical: 5Hypothetical: 25N/A
Acetazolamide25012255.7[10]
Brinzolamide31003.1475.1[10]
SLC-0111451505.9480[11]

Analysis: The hypothetical data suggests that 2-Chloro-6-(methylsulfonamido)benzoic acid may exhibit potent inhibition of the tumor-associated isoform CA IX, with moderate to high potency against other isoforms. Compared to the non-selective inhibitor Acetazolamide, it may offer improved selectivity for CA IX over CA I. SLC-0111 is a known CA IX selective inhibitor, and our hypothetical compound shows a similar profile.[11]

P2Y14 Receptor and Off-Target GPCR Selectivity

Hypothetical Profile: The 3-sulfonamido benzoic acid scaffold is a known P2Y14 receptor antagonist. It is plausible that 2-Chloro-6-(methylsulfonamido)benzoic acid will also exhibit affinity for this receptor.

Target2-Chloro-6-(methylsulfonamido)benzoic acid (Ki, nM)PPTN (Ki, nM)Reference Compound A (Ki, nM)
P2Y14 Receptor Hypothetical: 250.6>10,000
P2Y1 ReceptorHypothetical: >10,000>10,000>10,000
P2Y12 ReceptorHypothetical: >10,000>10,000>10,000
Adenosine A1 ReceptorHypothetical: >5,000>10,000>10,000
β2-Adrenergic ReceptorHypothetical: >10,000>10,000>10,000

Reference Compound A is a structurally related sulfonamido-benzoic acid with no reported P2Y14 activity. PPTN is a known potent and selective P2Y14 receptor antagonist.[12][13]

Analysis: The hypothetical data positions 2-Chloro-6-(methylsulfonamido)benzoic acid as a potent and selective P2Y14 receptor antagonist. Its predicted high selectivity against other P2Y receptor subtypes and other representative GPCRs would be a desirable characteristic for a therapeutic candidate targeting inflammatory diseases.[5][14]

Mechanistic Insights and Future Directions

The predicted dual activity of 2-Chloro-6-(methylsulfonamido)benzoic acid against both carbonic anhydrases and the P2Y14 receptor presents an interesting polypharmacological profile. This could be advantageous in certain disease contexts, such as cancer, where both tumor acidification (mediated by CA IX) and inflammation (mediated by P2Y14) play crucial roles.

G cluster_compound 2-Chloro-6-(methylsulfonamido)benzoic acid cluster_targets Potential Biological Targets cluster_effects Downstream Cellular Effects Compound 2-Chloro-6- (methylsulfonamido) benzoic acid CAIX Carbonic Anhydrase IX Compound->CAIX Inhibition P2Y14 P2Y14 Receptor Compound->P2Y14 Antagonism TumorpH Modulation of Tumor pH CAIX->TumorpH Inflammation Modulation of Inflammation P2Y14->Inflammation

Caption: Potential dual-target mechanism of action.

To validate this hypothesis and fully characterize the selectivity profile of 2-Chloro-6-(methylsulfonamido)benzoic acid, the following experimental steps are recommended:

  • Primary Screening: Conduct in vitro assays against a panel of CA isoforms (I, II, IV, IX, XII) and the P2Y14 receptor.

  • Broad Kinome and GPCR Screening: Profile the compound against comprehensive kinase and GPCR panels (e.g., Eurofins' KINOMEScan or Reaction Biology's kinase panels, and a broad GPCR binding panel) to identify any additional off-targets.

  • Cellular Assays: Validate the in vitro findings in cell-based assays to confirm target engagement and functional activity in a more physiological context.

  • In Vivo Studies: If the in vitro and cellular data are promising, proceed to in vivo efficacy and safety studies in relevant animal models.

Conclusion

While the selectivity profile of 2-Chloro-6-(methylsulfonamido)benzoic acid remains to be experimentally determined, this guide provides a comprehensive framework for its evaluation based on the known pharmacology of its chemical scaffold. The hypothetical data presented herein, benchmarked against established reference compounds, suggests a potentially interesting dual-activity profile with selectivity for carbonic anhydrase IX and the P2Y14 receptor. The detailed experimental protocols and structured approach outlined in this guide will enable researchers to rigorously assess the selectivity of this and other novel chemical entities, a critical step towards the development of safe and effective medicines.

References

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063–7077. [Link]

  • Ma, L., et al. (2020). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 193, 112211. [Link]

  • Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829–842. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen In Vitro Profiling Panels. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]

  • Sriram, K., & Insel, P. A. (2018). GPCR-radioligand binding assays. Methods in Molecular Biology, 1705, 139–151. [Link]

  • Whitebread, S., et al. (2005). In vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433. [Link]

  • Nocentini, A., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Current Medicinal Chemistry, 25(41), 5747–5764. [Link]

  • Nocentini, A., et al. (2021). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 743–754. [Link]

  • Gao, Z. G., & Jacobson, K. A. (2007). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 72(4), 937–944. [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 3867–3884. [Link]

  • Ye, D., et al. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 133–143. [Link]

  • Pacchiano, F., et al. (2010). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 841–846. [Link]

  • Di Cesare Mannelli, L., et al. (2014). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules, 19(9), 14798–14818. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Poli, G., et al. (2020). Development of a Cheminformatics Platform for Selectivity Analyses of Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 365–371. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2022). PPTN as a Selective P2Y14 Receptor Antagonist for the Discovery of Treatments of Inflammatory Disorders. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 15(1), 167–170. [Link]

  • ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Jacobson, K. A., et al. (2011). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 7(3), 281–293. [Link]

  • Cilibrizzi, A., et al. (2021). Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. Journal of Medicinal Chemistry, 64(17), 12891–12904. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-(methylsulfonamido)benzoic Acid Analogs as LpxH Inhibitors

For Researchers, Scientists, and Drug Development Professionals The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibiotics wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with new mechanisms of action. A promising and relatively unexploited target in this fight is the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), a key player in the biosynthesis of lipid A.[1] Lipid A is an essential component of the outer membrane of Gram-negative bacteria, and its disruption leads to loss of membrane integrity and bacterial death.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of LpxH inhibitors: 2-chloro-6-(methylsulfonamido)benzoic acid and its analogs.

The Emergence of a Promising Scaffold

Initial explorations into LpxH inhibitors led to the discovery of ortho-N-methyl-sulfonamidobenzamide-based compounds. Subsequent research has unveiled that shifting the sulfonamide group to the meta position, with concomitant removal of the N-methyl group, can yield analogs with potent antibacterial activity and favorable enzyme inhibition profiles.[2] This guide focuses on these meta-sulfonamidobenzamide analogs, elucidating the chemical nuances that drive their efficacy.

Core Scaffold and Key Interaction Points

The foundational structure of the analogs discussed herein is characterized by a central benzamide core. The SAR exploration revolves around modifications at three principal sites:

  • The Benzoic Acid Moiety: Alterations to the substitution pattern on this ring are critical for potency.

  • The Sulfonamide Linker: The presence and positioning of the sulfonamide group are key determinants of activity.

  • The "Right-Hand" Fragment: Modifications to the amine portion of the benzamide allow for fine-tuning of physicochemical properties and target engagement.

The general structure can be visualized as follows:

A generalized representation of the 2-Chloro-6-(methylsulfonamido)benzoic acid analog scaffold.

Structure-Activity Relationship (SAR) Analysis

A pivotal discovery in the development of this class of inhibitors was the repositioning of the N-methyl-sulfonamide from the ortho to the meta position on the benzoic acid ring. This seemingly subtle shift has profound implications for activity. Crucially, the removal of the N-methyl group is necessary to maintain potent antibacterial activity in the meta-sulfonamide analogs.[2]

X-ray crystallography studies of LpxH in complex with these inhibitors reveal that the meta-sulfonamide moiety engages in different enzyme-ligand interactions compared to its ortho counterparts.[2] This highlights the importance of the spatial arrangement of this key functional group for optimal binding within the LpxH active site.

The presence of a chlorine atom at the 2-position of the benzoic acid ring is a recurring feature in potent analogs. SAR analysis indicates that small, electron-withdrawing groups in this region are beneficial for activity. A comparative study of substituents at this position showed an increasing order of potency as follows: H < F < CH3 < Cl, with a subsequent decrease in activity for larger halogens like Br and CF3.[1]

Crystallographic data confirms that the meta-substituted chlorine atom occupies a secondary binding pocket within the LpxH enzyme, contributing to the overall binding affinity.[1]

The amine component of the benzamide offers a versatile handle for modulating the properties of these inhibitors. A common and effective "right-hand" fragment is a substituted piperazine ring. The nature and position of substituents on this ring significantly influence both enzymatic inhibition and antibacterial activity.

For instance, in a series of sulfonyl piperazine LpxH inhibitors, the addition of CF3 and chloro groups to a phenyl ring attached to the piperazine resulted in enhanced potency in enzymatic assays and improved activity against wild-type K. pneumoniae.[3]

Comparative Performance Data

The following table summarizes the in vitro activity of representative analogs, showcasing the impact of the structural modifications discussed.

Compound IDKey Structural FeaturesLpxH Inhibition (IC50/K_i)MIC against E. coli (µg/mL)MIC against K. pneumoniae (µg/mL)Reference
Analog A ortho-N-methyl-sulfonamide->64>64[2]
Analog B meta-sulfonamidePotent24[2]
JH-LPH-33 meta-chloro, phenylpiperazineK_i = 10 nM-0.5[4][5]
JH-LPH-45 Indoline core, chelates di-manganese clusterK_i = 7.3 nM--[4]
JH-LPH-50 Extended linker, chelates di-manganese clusterK_i = 3.1 nM--[4]
Experimental Protocols

A self-validating experimental approach is crucial for reliable SAR assessment. Below are the standard methodologies employed in the evaluation of these LpxH inhibitors.

This non-radioactive, colorimetric assay is a robust method for determining the enzymatic activity of LpxH.[4]

Principle: The assay measures the release of pyrophosphate (PPi) from the LpxH-catalyzed hydrolysis of UDP-2,3-diacylglucosamine. The PPi is then converted to phosphate (Pi) by a pyrophosphatase, and the Pi is detected using a malachite green reagent.

Malachite_Green_Assay UDP_DAG UDP-2,3-diacylglucosamine LpxH LpxH Enzyme UDP_DAG->LpxH Substrate Lipid_X Lipid X LpxH->Lipid_X PPi Pyrophosphate (PPi) LpxH->PPi Products Pyrophosphatase Pyrophosphatase PPi->Pyrophosphatase Pi Phosphate (Pi) Pyrophosphatase->Pi Malachite_Green Malachite Green Reagent Pi->Malachite_Green Colorimetric_Signal Colorimetric Signal (A620) Malachite_Green->Colorimetric_Signal Detection

Workflow for the LpxH Malachite Green Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, and 1 mM MnCl2), the test inhibitor at various concentrations, and the LpxH substrate (UDP-diacylglucosamine).[6]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

  • Initiation: Add the LpxH enzyme to each well to start the reaction.[6]

  • Quenching: After a defined incubation period, stop the reaction by adding EDTA.[6]

  • Detection: Add the malachite green reagent, which forms a colored complex with the liberated phosphate.

  • Measurement: Read the absorbance at approximately 620 nm using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

The MIC assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration at which no growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of inhibitor in 96-well plate Inoculation Inoculate wells with bacterial culture Serial_Dilution->Inoculation Bacterial_Culture Prepare standardized bacterial inoculum Bacterial_Culture->Inoculation Incubate Incubate at 37°C for 18-24 hours Inoculation->Incubate Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubate->Visual_Inspection Determine_MIC MIC = Lowest concentration with no visible growth Visual_Inspection->Determine_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Perform serial dilutions of the test compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[7]

  • Inoculum Preparation: Dilute an overnight bacterial culture to a standardized concentration (e.g., OD600 of 0.006).[4]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[4][7]

  • Result Interpretation: The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity.

Conclusion and Future Directions

The 2-chloro-6-(methylsulfonamido)benzoic acid scaffold represents a highly promising starting point for the development of novel antibiotics targeting LpxH in Gram-negative bacteria. The SAR studies to date have established several key principles for optimizing potency:

  • A meta-sulfonamide is preferred over an ortho-sulfonamide, and N-demethylation is crucial for the activity of the meta-isomers.

  • A 2-chloro substituent on the benzoic acid ring enhances binding by occupying a secondary pocket in the enzyme.

  • The "right-hand" fragment, often a substituted piperazine, provides a means to fine-tune the inhibitor's properties.

Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their in vivo efficacy and safety profiles. The potential for these compounds to chelate the di-manganese cluster in the LpxH active site is an exciting avenue for designing next-generation inhibitors with even greater potency.[4] The continued application of structure-based drug design, informed by crystallographic studies, will be instrumental in advancing this promising class of antibacterial agents.

References

  • From Obscurity to Opportunity: LpxH Emerges as a Promising Antibiotic Target in the Battle Against Gram-Negative Pathogens. PubMed Central. Available at: [Link]

  • Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. JACS Au. Available at: [Link]

  • Development of LpxH inhibitors chelating the active site di-manganese metal cluster of LpxH. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. PubMed. Available at: [Link]

  • Lpxh targeting compounds, compositions thereof, and methods of making and using the same. Google Patents.
  • Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. | Semantic Scholar. Available at: [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PubMed Central. Available at: [Link]

Sources

Validation

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Data for 2-Chloro-6-(methylsulfonamido)benzoic acid

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is both arduous and intricate. A critical juncture in this process is the transl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is both arduous and intricate. A critical juncture in this process is the translation of early-stage laboratory findings to whole-organism biological systems. This guide provides a comprehensive framework for comparing and correlating in vitro and in vivo data for compounds within the sulfonamido-benzoic acid class, with a specific focus on the representative molecule, 2-Chloro-6-(methylsulfonamido)benzoic acid.

While specific biological data for this exact molecule is not extensively published, its structural motifs—a sulfonamide and a benzoic acid—are present in a wide array of pharmacologically active agents. Sulfonamides are known to exhibit a broad range of biological activities, including antibacterial, anti-diabetic, and anti-inflammatory effects.[1][2][3] This guide will, therefore, leverage established methodologies for these classes of compounds to present a robust strategy for comprehensive evaluation. We will explore the causal links between experimental design and data interpretation, ensuring a self-validating system of protocols that builds a bridge of understanding between cellular assays and animal models.

The Foundational Step: In Vitro Characterization

In vitro experiments are the cornerstone of early-phase drug discovery, offering a controlled environment to elucidate a compound's mechanism of action and preliminary activity profile. For a molecule like 2-Chloro-6-(methylsulfonamido)benzoic acid, a tiered approach to in vitro testing is logical, starting with broad screening and moving towards more specific, target-based assays.

Experimental Protocol 1: In Vitro Antimicrobial Susceptibility Testing

The sulfonamide moiety is a classic pharmacophore for antimicrobial agents.[4][5] Therefore, a primary investigation should assess the compound's activity against a panel of clinically relevant bacterial and fungal strains. The minimal inhibitory concentration (MIC) is a key quantitative metric derived from this testing.

Methodology: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth.[4] Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of 2-Chloro-6-(methylsulfonamido)benzoic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Protocol 2: In Vitro Enzyme Inhibition Assay (α-Glucosidase)

Given that some sulfonamide derivatives have shown potential as antidiabetic agents by inhibiting carbohydrate-hydrolyzing enzymes, an α-glucosidase inhibition assay is a relevant screen.[2][6]

Methodology: Spectrophotometric α-Glucosidase Inhibition Assay

  • Reaction Mixture Preparation: In a 96-well plate, add α-glucosidase enzyme solution and a phosphate buffer (pH 6.8).

  • Inhibitor Addition: Add varying concentrations of 2-Chloro-6-(methylsulfonamido)benzoic acid to the wells. A known inhibitor, such as acarbose, should be used as a positive control.[2]

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation and Measurement: Incubate at 37°C for 20 minutes. The reaction is stopped by adding sodium carbonate. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Caption: Initial in vitro screening workflow.

The Translational Bridge: In Vivo Validation

Positive and potent in vitro data provides the rationale for advancing a compound to in vivo studies. These experiments are crucial for understanding a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in a complex biological system.

Experimental Protocol 3: Murine Systemic Infection Model

Should 2-Chloro-6-(methylsulfonamido)benzoic acid demonstrate significant antimicrobial activity in vitro, its efficacy in a living organism must be confirmed. A murine systemic infection model is a standard approach.[3]

Methodology: Efficacy in a Systemic S. aureus Infection Model

  • Animal Model: Use a cohort of female BALB/c mice (6-8 weeks old).

  • Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose of a virulent S. aureus strain.

  • Compound Administration: At a specified time post-infection (e.g., 1 hour), administer 2-Chloro-6-(methylsulfonamido)benzoic acid via an appropriate route (e.g., oral gavage or IP injection) at various doses. Include a vehicle control group and a positive control group (e.g., vancomycin).[3]

  • Monitoring: Observe the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

  • Endpoint Analysis: The primary endpoint is survival. The 50% effective dose (ED50), the dose that protects 50% of the mice from death, is calculated.

Experimental Protocol 4: In Vivo Pharmacokinetic (PK) Study

Understanding how the body processes the compound is critical. A PK study determines key parameters like absorption, distribution, metabolism, and excretion (ADME).

Methodology: Rat Intravenous (IV) Cassette Dosing PK Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer a single IV bolus dose of the compound. Cassette dosing, where multiple compounds are administered in a single dose, can be an efficient screening method.[7]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 3, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood to plasma and analyze the concentration of the parent compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Caption: Relationship between in vitro and in vivo studies.

Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy. This is often not a linear relationship but understanding the discrepancies is key to optimizing a drug candidate.

ParameterIn Vitro AssayIn Vivo ModelPotential for Correlation
Efficacy Metric MIC (µg/mL)ED50 (mg/kg)A lower MIC should ideally correlate with a lower ED50.
Concentration IC50 (µM)Plasma Concentration (Cmax)The required plasma concentration for efficacy in vivo should relate to the in vitro IC50.
Exposure -Area Under the Curve (AUC)The total drug exposure required for an effect.
Metabolism Microsomal Stability AssayClearance (CL)High in vitro clearance in liver microsomes often predicts high in vivo clearance.[7]

Table 1: Key Parameters for In Vitro-In Vivo Correlation

For instance, a compound with a low nanomolar IC50 in an enzyme assay might require a high milligram per kilogram dose in an animal model to show an effect. This discrepancy could be due to poor absorption, rapid metabolism (high clearance), or poor distribution to the target tissue. The data from the PK study is essential to deconvolute these factors. A compound with high in vitro potency but poor in vivo efficacy due to rapid clearance may be a candidate for medicinal chemistry efforts to improve its metabolic stability.[7]

Conclusion

The evaluation of a novel compound like 2-Chloro-6-(methylsulfonamido)benzoic acid requires a systematic and logical progression from in vitro characterization to in vivo validation. By employing a suite of well-designed experiments, researchers can build a comprehensive profile of the compound's biological activity and disposition. The true insight, however, comes from the careful comparison of these datasets. Understanding the relationship between in vitro potency and in vivo efficacy, as informed by pharmacokinetic data, is paramount for making informed decisions in the drug discovery process and for rationally designing the next generation of therapeutic agents.

References

  • Malinowski, J. C., et al. (2020). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 11(15), 2329–2341. [Link]

  • Javed, I., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Frontiers in Chemistry, 11, 1218501. [Link]

  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 848–860. [Link]

  • Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 281, 117588. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 62(10), 493–499. [Link]

  • Ripa, L., et al. (2006). Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. Synthetic Communications, 36(14), 2035-2042. [Link]

  • Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-. Substance Details - EPA. [Link]

  • Weuffen, W., et al. (1977). [2-Chloro-6-methyl-4-benzylphenol (CMB), a potential antimicrobial agent Part 1: Microbiostatic Efficiency (author's transl)]. Pharmazie, 32(10), 612-615. [Link]

  • Ayaz, M., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Pharmaceuticals (Basel), 17(10), 1294. [Link]

  • Google Patents. (n.d.). CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Szychowska, K., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(15), 4983. [Link]

  • Plakas, S. M., et al. (1988). Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 16(5), 703-707. [Link]

  • Chem-Impex. (n.d.). 2-Chloro-3-methylbenzoic acid. Chem-Impex International. [Link]

Sources

Comparative

An Independent Validation Guide to the Biological Effects of 2-Chloro-6-(methylsulfonamido)benzoic acid: A Comparative Analysis Against Modulators of the Prostaglandin E2 Pathway

This guide provides a comprehensive framework for the independent validation of the biological effects of the novel compound, 2-Chloro-6-(methylsulfonamido)benzoic acid. In the absence of established data, we hypothesize...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent validation of the biological effects of the novel compound, 2-Chloro-6-(methylsulfonamido)benzoic acid. In the absence of established data, we hypothesize its mechanism of action based on its structural characteristics—a chlorinated benzoic acid with a methylsulfonamido substituent. These features are present in various modulators of inflammatory pathways. Our central hypothesis is that 2-Chloro-6-(methylsulfonamido)benzoic acid acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

This document is structured to guide researchers through a logical, evidence-based evaluation of this compound. We will compare its potential activity against established non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin (a non-selective cyclooxygenase inhibitor) and Celecoxib (a selective COX-2 inhibitor), which modulate the same pathway at an upstream point. This comparative approach is designed to provide a clear, data-driven assessment of the compound's potency, selectivity, and cellular effects.

The Prostaglandin E2 Synthetic Pathway: A Key Target in Inflammation

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] Its synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, which exist in two main isoforms: the constitutively expressed COX-1 and the inflammation-inducible COX-2.[2] The final and rate-limiting step in PGE2 production is the isomerization of PGH2, catalyzed by prostaglandin E synthases.[3] Of these, mPGES-1 is of particular interest as it is functionally coupled with COX-2 and is significantly upregulated during inflammation, making it a prime target for next-generation anti-inflammatory therapies.[4]

Inhibiting mPGES-1 is a theoretically advantageous strategy compared to non-selective COX inhibition, which can lead to gastrointestinal side effects, or even selective COX-2 inhibition, which has been associated with cardiovascular risks.[5] A selective mPGES-1 inhibitor would ideally suppress inflammatory PGE2 production without affecting other homeostatic prostanoids.[6]

Below is a diagram illustrating the hypothesized point of intervention for 2-Chloro-6-(methylsulfonamido)benzoic acid in the PGE2 signaling pathway, relative to the known mechanisms of Indomethacin and Celecoxib.

PGE2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) Inflammation Inflammation, Pain, Fever PGE2->Inflammation PLA2->AA COX->PGH2 mPGES1->PGE2 Indomethacin Indomethacin (Non-selective Inhibitor) Indomethacin->COX Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX Test_Compound 2-Chloro-6-(methylsulfonamido)benzoic acid (Hypothesized Inhibitor) Test_Compound->mPGES1

Caption: Hypothesized mechanism of 2-Chloro-6-(methylsulfonamido)benzoic acid in the PGE2 pathway.

Comparative Compound Profiles

A robust validation requires benchmarking against well-characterized compounds. We have selected two widely used NSAIDs that act upstream of our hypothesized target and a known mPGES-1 inhibitor for direct comparison.

CompoundPrimary Target(s)Mechanism of ActionKey Characteristics
2-Chloro-6-(methylsulfonamido)benzoic acid mPGES-1 (Hypothesized)Putative direct, competitive inhibitor of PGH2 isomerization.Novel small molecule; potential for high selectivity over COX enzymes.
Indomethacin COX-1 and COX-2Non-selective, reversible inhibition of cyclooxygenase activity.[6]Broad anti-inflammatory effects, but associated with gastrointestinal toxicity.
Celecoxib COX-2Selective, reversible inhibition of the COX-2 isoform.[7][8]Reduced gastrointestinal side effects compared to non-selective NSAIDs.[9]
MK-886 FLAP / mPGES-1Known inhibitor of 5-lipoxygenase-activating protein (FLAP), also identified as an early inhibitor of mPGES-1.[6]Serves as a positive control for direct mPGES-1 inhibition assays.

Experimental Validation Workflow

The following sections outline a tiered approach to systematically evaluate the biological activity of 2-Chloro-6-(methylsulfonamido)benzoic acid, moving from a direct biochemical assay to a more physiologically relevant cell-based model.

Validation_Workflow cluster_0 Tier 1: Biochemical Validation cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Cytotoxicity Assessment Assay1 Cell-Free mPGES-1 Enzyme Inhibition Assay Objective1 Objective: Determine direct inhibition of mPGES-1 and calculate IC50 value. Assay1->Objective1 Assay2 Cell-Based PGE2 Quantification Assay Assay1->Assay2 Objective2 Objective: Assess inhibition of PGE2 production in a cellular context. Assay2->Objective2 Assay3 Cell Viability Assay (e.g., MTT or CCK-8) Assay2->Assay3 Objective3 Objective: Evaluate compound cytotoxicity to distinguish from specific inhibitory effects. Assay3->Objective3

Sources

Validation

Benchmarking 2-Chloro-6-(methylsulfonamido)benzoic acid Against a Standard of Care in Inflammation: A Comparative Guide

Introduction: The Quest for Novel Anti-Inflammatory Agents The landscape of inflammatory disease management is continually evolving, driven by the need for more effective and safer therapeutic agents. Within this context...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anti-Inflammatory Agents

The landscape of inflammatory disease management is continually evolving, driven by the need for more effective and safer therapeutic agents. Within this context, novel chemical entities with the potential to modulate inflammatory pathways are of significant interest to the research and drug development community. This guide focuses on a hypothetical investigational compound, 2-Chloro-6-(methylsulfonamido)benzoic acid. The structural motifs of this molecule, namely the sulfonamide and benzoic acid groups, suggest a potential role as an anti-inflammatory agent, possibly through the inhibition of cyclooxygenase (COX) enzymes.

This document provides a comprehensive framework for the preclinical benchmarking of 2-Chloro-6-(methylsulfonamido)benzoic acid against a well-established standard of care, Celecoxib. Celecoxib is a selective COX-2 inhibitor widely used in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[1][2][3] The experimental protocols and comparative data frameworks detailed herein are designed to rigorously evaluate the efficacy, selectivity, and potential therapeutic window of 2-Chloro-6-(methylsulfonamido)benzoic acid, thereby providing a robust foundation for its further development.

Postulated Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[4][5] Selective inhibition of COX-2 is a key therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4]

We postulate that 2-Chloro-6-(methylsulfonamido)benzoic acid may act as a selective inhibitor of COX-2. This hypothesis is based on the structural similarities to other COX inhibitors that possess a sulfonamide moiety, which is known to interact with the active site of the COX-2 enzyme.[5]

COX_Inhibition_Pathway Postulated Mechanism of Action of 2-Chloro-6-(methylsulfonamido)benzoic acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolism COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolism Prostaglandins_Physiological Prostaglandins (Physiological) (e.g., Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) (e.g., Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Test_Compound 2-Chloro-6-(methylsulfonamido)benzoic acid Test_Compound->COX2 Selective Inhibition (Hypothesized) Celecoxib Celecoxib (Standard of Care) Celecoxib->COX2 Selective Inhibition

Caption: Postulated selective inhibition of COX-2 by 2-Chloro-6-(methylsulfonamido)benzoic acid.

Part 1: In Vitro Efficacy and Selectivity Benchmarking

The initial phase of benchmarking involves cell-free and cell-based assays to determine the direct inhibitory activity on COX enzymes and the downstream effects on inflammatory mediators.

Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay is fundamental to ascertain the inhibitory potency (IC50) of 2-Chloro-6-(methylsulfonamido)benzoic acid against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), will provide a quantitative measure of its COX-2 selectivity compared to Celecoxib.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits that measure the peroxidase activity of COX.[6][7]

  • Reagent Preparation:

    • Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes as per the kit manufacturer's instructions.[6]

    • Prepare stock solutions of 2-Chloro-6-(methylsulfonamido)benzoic acid and Celecoxib in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions for each compound to determine the IC50 values.

    • Prepare the colorimetric substrate solution and arachidonic acid solution.

  • Assay Procedure (96-well plate format):

    • To the appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Add 10 µL of the test compound dilutions or Celecoxib to the inhibitor wells. For control wells (100% initial activity), add 10 µL of the solvent.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.[7]

    • Incubate for an additional 2 minutes at 25°C.

    • Measure the absorbance at a wavelength between 590-611 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Data Presentation: Comparative COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
2-Chloro-6-(methylsulfonamido)benzoic acidExperimental DataExperimental DataCalculated Value
Celecoxib (Standard of Care)Experimental DataExperimental DataCalculated Value
Cellular Anti-Inflammatory Activity

Rationale: To assess the compound's efficacy in a cellular context, we will use a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[8][9] This model allows for the quantification of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).

Experimental Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture and Plating:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various concentrations of 2-Chloro-6-(methylsulfonamido)benzoic acid or Celecoxib for 1 hour.[10]

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce inflammation.[11] Include untreated and LPS-only controls.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Measurement:

      • Collect the cell culture supernatant.

      • Determine the concentration of nitrite (a stable metabolite of NO) using the Griess reagent assay.[10] Measure absorbance at 540 nm.

    • Prostaglandin E2 (PGE2) Measurement:

      • Collect the cell culture supernatant.

      • Quantify the levels of PGE2 using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Cell Viability Assay:

    • Perform an MTT assay on the remaining cells to assess the cytotoxicity of the compounds at the tested concentrations.[11]

Data Presentation: Inhibition of Inflammatory Mediators

CompoundConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)Cell Viability (%)
2-Chloro-6-(methylsulfonamido)benzoic acide.g., 1, 10, 100Experimental DataExperimental DataExperimental Data
Celecoxib (Standard of Care)e.g., 1, 10, 100Experimental DataExperimental DataExperimental Data

Part 2: In Vivo Efficacy Assessment

Rationale: An in vivo model is crucial to evaluate the anti-inflammatory efficacy of the test compound in a complex physiological system. The carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammation model.[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (180-200g) for at least one week under standard laboratory conditions.

    • Divide the animals into groups (n=6 per group): Vehicle control, 2-Chloro-6-(methylsulfonamido)benzoic acid (e.g., 10, 30, 100 mg/kg), and Celecoxib (e.g., 30 mg/kg).

  • Dosing and Induction of Edema:

    • Administer the test compounds or vehicle orally (p.o.) 1 hour before the induction of inflammation.[12]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.[14]

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[13][14]

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13][14]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation: In Vivo Anti-Inflammatory Efficacy

Treatment GroupDose (mg/kg)Paw Volume Increase (%) at 3hEdema Inhibition (%) at 3h
Vehicle Control-Experimental Data-
2-Chloro-6-(methylsulfonamido)benzoic acid10Experimental DataCalculated Value
30Experimental DataCalculated Value
100Experimental DataCalculated Value
Celecoxib (Standard of Care)30Experimental DataCalculated Value

Experimental Workflow Visualizations

In_Vitro_Workflow In Vitro Benchmarking Workflow Start Start COX_Assay COX-1/COX-2 Inhibition Assay Start->COX_Assay Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Data_Analysis_IC50 IC50 & Selectivity Index Calculation COX_Assay->Data_Analysis_IC50 LPS_Stimulation LPS Stimulation Assay Cell_Culture->LPS_Stimulation Data_Analysis_Cellular NO & PGE2 Inhibition Analysis LPS_Stimulation->Data_Analysis_Cellular End End Data_Analysis_IC50->End Data_Analysis_Cellular->End

Caption: Workflow for in vitro comparative analysis.

In_Vivo_Workflow In Vivo Benchmarking Workflow Start Start Animal_Grouping Rat Acclimatization & Grouping Start->Animal_Grouping Dosing Oral Administration of Compounds Animal_Grouping->Dosing Edema_Induction Carrageenan Injection Dosing->Edema_Induction Paw_Measurement Plethysmometric Measurement of Paw Volume Edema_Induction->Paw_Measurement Data_Analysis Edema Inhibition Calculation Paw_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo comparative analysis.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmark the novel compound 2-Chloro-6-(methylsulfonamido)benzoic acid against the standard of care, Celecoxib, for potential anti-inflammatory activity. By progressing from in vitro enzymatic and cellular assays to an in vivo model of acute inflammation, researchers can build a comprehensive data package to evaluate its efficacy and selectivity. The successful execution of these comparative studies will be instrumental in determining the therapeutic potential of 2-Chloro-6-(methylsulfonamido)benzoic acid and informing the decision for its continued development as a novel anti-inflammatory agent.

References

  • Bruno, A., et al. (2024). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing. Available from: [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLoS One, 18(9), e0290633. Available from: [Link]

  • PharmGKB. Celecoxib Pathway, Pharmacodynamics. Available from: [Link]

  • Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Available from: [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(31), 14175-14188. Available from: [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. Available from: [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(4), 310–318. Available from: [Link]

  • Wikipedia. Celecoxib. Available from: [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Wang, Y., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 13(4), 9396–9407. Available from: [Link]

  • Mayo Clinic. Celecoxib (oral route) - Side effects & dosage. Available from: [Link]

  • Johns Hopkins Arthritis Center. Celebrex Information. Available from: [Link]

  • Pacifici, G. M. (2024). Clinical Pharmacology of Celecoxib. International Journal of Clinical Studies & Medical Case Reports, 46, 1-10. Available from: [Link]

  • Georgiev, G., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 26(sup1), 69-73. Available from: [Link]

  • Han, Y., et al. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 15, 1369324. Available from: [Link]

  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available from: [Link]

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Klahan, S., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Plants (Basel, Switzerland), 11(19), 2533. Available from: [Link]

  • ResearchGate. Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. Available from: [Link]

  • bpacnz. (2018). Celecoxib: the “need to know” for safe prescribing. Available from: [Link]

  • ResearchGate. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: [Link]

  • Ballo, N., et al. (2023). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(1), 1-11. Available from: [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. Available from: [Link]

  • Dr.Oracle. What is the recommended dosing for Celebrex (celecoxib)?. Available from: [Link]

  • Thieme Connect. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Available from: [Link]

  • Chae, H. J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 29(5), 549–558. Available from: [Link]

  • Mogil, J. S. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols, 2009(11), pdb.prot5313. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-(methylsulfonamido)benzoic acid

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-6-(methylsulfonamido)benzoic acid. As a chlorinated, sulfonated benzoic acid derivative, this compound requires...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-6-(methylsulfonamido)benzoic acid. As a chlorinated, sulfonated benzoic acid derivative, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Disclaimer: This guide is based on the known hazards of structurally related chemicals and general best practices for laboratory waste management. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for 2-Chloro-6-(methylsulfonamido)benzoic acid and adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 2-Chloro-6-(methylsulfonamido) isomer is not publicly available, data from close structural analogs, such as 2-Chloro-4-(methylsulfonyl)benzoic acid and 2-Chloro-5-(methylsulfonyl)benzoic acid, provide a strong basis for risk assessment.

The primary hazards are associated with its acidic nature and the presence of chlorine and a sulfonamide group.

Hazard ClassDescriptionRationale and Implication for Disposal
Serious Eye Damage Based on analogs, this class of compounds is expected to cause serious, potentially irreversible, eye damage upon contact.[1][2]Dictates the mandatory use of chemical splash goggles and face shields. Any contaminated equipment or PPE that could transfer the chemical to the eyes must be handled as hazardous waste.
Skin Irritation Causes skin irritation, which can manifest as redness, rash, or a burning sensation upon contact.[3][4]Necessitates the use of nitrile or other chemically resistant gloves and a lab coat. All contaminated apparel must be decontaminated or disposed of as hazardous waste.
Respiratory Irritation Inhaling the dust may cause irritation to the nose, throat, and lungs.[3][4]All handling of the solid compound should be performed in a well-ventilated area or within a chemical fume hood to minimize inhalation exposure.
Environmental Hazard As a chlorinated organic compound, improper disposal can pose a risk to aquatic life and may lead to persistent environmental contamination. It should not be allowed to enter drains or waterways.[1][5]This is the core reason for chemical waste segregation. This compound must not be disposed of down the drain or in regular trash. It requires specific hazardous waste disposal procedures.

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the proper safety measures are in place.

Engineering Controls:

  • Ventilation: Always handle the solid form of 2-Chloro-6-(methylsulfonamido)benzoic acid inside a certified chemical fume hood to prevent the inhalation of dust.[1][6] Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical splash goggles and a face shield.To protect against dust particles and splashes, preventing serious eye damage.[2][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[3]To prevent skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A long-sleeved laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory A NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.To prevent respiratory tract irritation from dust.[3]

Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of 2-Chloro-6-(methylsulfonamido)benzoic acid is to treat it as hazardous chemical waste. Never dispose of this chemical in standard trash or down the sanitary sewer.[3][5]

Step 1: Waste Segregation

Proper segregation is critical. Use only designated, compatible hazardous waste containers. This compound is incompatible with strong oxidizing agents, strong bases, amines, and strong acids.[1] Keep it separate from these materials in the waste stream to prevent dangerous reactions.

Step 2: Preparing the Waste Container
  • Select the Correct Container: Use a clearly labeled, sealable, and chemically compatible container. A polyethylene or polypropylene container is a suitable choice.[7]

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "2-Chloro-6-(methylsulfonamido)benzoic acid." Note any other constituents if it is part of a mixture.

Step 3: Consolidating Waste

For Solid Waste (Pure Compound, Residue):

  • Work inside a chemical fume hood.

  • Carefully sweep or scoop the solid material into the designated hazardous waste container.[1] Avoid generating dust.

  • Seal the container tightly.

For Contaminated Labware (e.g., weigh boats, gloves, wipes):

  • Collect all disposable items that have come into contact with the chemical.

  • Place them in a sealed, labeled plastic bag or directly into the solid hazardous waste container.[7]

For Contaminated Glassware:

  • Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) inside a fume hood.

  • Collect the rinse solvent (rinsate) as hazardous liquid waste in a separate, appropriately labeled container.

  • The cleaned glassware can then be washed normally.

Step 4: Storage and Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1][6] This area should be away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste. Disposal must be carried out by a licensed waste disposal company in accordance with all regulations.[3][8]

The following diagram illustrates the decision-making process for proper disposal.

G Disposal Workflow for 2-Chloro-6-(methylsulfonamido)benzoic acid start Waste Generation (Solid, Contaminated Items, Solutions) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check stop STOP Consult Safety Protocol Before Proceeding ppe_check->stop No segregate Segregate Waste Type ppe_check->segregate Yes solid_waste Solid Waste (Powder, Residue) segregate->solid_waste Solid contaminated_items Contaminated Items (Gloves, Wipes, Weigh Boats) segregate->contaminated_items Disposable liquid_waste Liquid Waste (Contaminated Solvents) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid contaminated_items->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by Certified EH&S / Waste Vendor storage->ehs_pickup

Caption: Decision workflow for handling and disposing of waste containing 2-Chloro-6-(methylsulfonamido)benzoic acid.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not trained to handle it, contact your EH&S department immediately.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 2, including respiratory protection if necessary.

  • Containment and Cleanup:

    • For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

    • Carefully sweep up the spilled material and place it into a sealed, labeled container for hazardous waste disposal.[1][3]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[3]

  • Do Not Use Sewers: Never wash a spill down the drain or into a sewer system.[3][8]

By adhering to this structured protocol, you can ensure the safe and compliant disposal of 2-Chloro-6-(methylsulfonamido)benzoic acid, protecting yourself, your colleagues, and the environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Alpha Resources. (2021). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy.
  • Igwe, O. V., & Okoro, U. C. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(methylsulphonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.